molecular formula C12H9FN4 B7902863 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Numéro de catalogue: B7902863
Poids moléculaire: 228.22 g/mol
Clé InChI: RCNXINLTYQPNHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1367801-28-2) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This triazolopyridine derivative is a key chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors . The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure known for its ability to mimic purines, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes . This mechanism is central to its research value in investigating signaling pathways involved in cell proliferation and immune responses. Specifically, structural analogs of this compound have demonstrated potent activity as inhibitors of the TGF-β type I receptor kinase (ALK5), which is a promising target for cancer immunotherapeutics and antifibrotic agents . Furthermore, related triazolopyridine compounds are being explored in cutting-edge research as dual inhibitors for targets like Janus Kinases (JAK) and Histone Deacetylases (HDAC), showing significant cytotoxic effects against various cancer cell lines . Researchers utilize this compound as a valuable building block for the synthesis and optimization of more complex molecules with potential anti-tumor properties . It is characterized by a molecular formula of C₁₂H₉FN₄ and a molecular weight of 228.23 g/mol . For research purposes, the product should be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNXINLTYQPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Elucidating the Mechanism of Action for 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine

Technical Guide: Elucidating the Mechanism of Action for 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

Executive Summary

This document provides a comprehensive technical framework for investigating the mechanism of action (MoA) of the novel compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine. As of the date of this publication, no direct studies detailing the biological activity of this specific molecule are available in the public scientific literature. Therefore, this guide employs a structurally-informed, hypothesis-driven approach. By analyzing the compound's core scaffold, [1][2][3]triazolo[1,5-a]pyridine , we can infer plausible biological targets based on extensive research conducted on analogous compounds.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a versatile purine bio-isostere. Derivatives have been successfully developed as potent and selective modulators of several key protein classes. This guide synthesizes this existing knowledge to propose three primary hypothetical mechanisms of action for the title compound:

  • Inhibition of Protein Kinases (Primary Hypothesis)

  • Inverse Agonism of the RORγt Nuclear Receptor (Secondary Hypothesis)

  • Modulation of Microtubule Dynamics (Tertiary Hypothesis)

We will first explore the evidence supporting each potential mechanism. Subsequently, we will present a rigorous, multi-part experimental workflow designed to systematically investigate these hypotheses, validate the primary molecular target, and elucidate the downstream cellular consequences. This guide is intended for drug development scientists and researchers, providing both the theoretical basis and the practical protocols required for a thorough MoA investigation.

Part 1: Analysis of the Core Scaffold & Plausible Mechanisms of Action

The[1][2][3]triazolo[1,5-a]pyridine system is isoelectronic with purine, allowing it to function as a purine surrogate in interacting with ATP-binding sites and other biological targets.[4] This mimicry is a cornerstone of its diverse pharmacology.

Primary Hypothesis: Protein Kinase Inhibition

The most prevalent activity reported for the[1][2][3]triazolo[1,5-a]pyridine scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology and immunology. The phenyl group at the C2 position, as seen in the query compound, is a common feature in many kinase-inhibiting derivatives.[3]

1.1.1 Target Subclass: Janus Kinase 2 (JAK2)

The Janus kinases (JAKs) are non-receptor tyrosine kinases essential for cytokine signaling. The JAK-STAT pathway is a primary focus for treating myeloproliferative neoplasms and inflammatory diseases.

  • Supporting Evidence: A focused drug discovery program identified a series of[1][2][3]triazolo[1,5-a]pyridine-based compounds as potent and selective inhibitors of JAK2.[5] The lead compound from this series, CEP-33779, demonstrated oral bioavailability and efficacy in anticancer models.[5] The core scaffold was essential for binding to the kinase hinge region.

  • Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the JAK2 kinase domain. This would prevent the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

1.1.2 Target Subclass: TGF-β Type I Receptor Kinase (ALK5)

The Transforming Growth Factor-β (TGF-β) pathway is fundamental in cellular processes like proliferation, differentiation, and immune response. Its dysregulation is implicated in fibrosis and cancer metastasis. ALK5 is the primary serine/threonine kinase receptor for TGF-β.

  • Supporting Evidence: A potent, selective, and orally bioavailable ALK5 inhibitor, EW-7197 (Vactosertib), features the[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety as a key structural component.[6][7] This moiety was specifically chosen to improve metabolic stability and kinase selectivity over a previous lead compound.[7]

  • Proposed Mechanism: Similar to the JAK2 hypothesis, the compound would compete with ATP for the ALK5 kinase domain. This inhibition would block the phosphorylation of downstream substrates, SMAD2 and SMAD3, preventing their translocation to the nucleus and the subsequent transcription of TGF-β target genes.

Kinase_Inhibition_Pathwayscluster_0JAK-STAT Pathwaycluster_1TGF-β/ALK5 PathwayCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorJAK2JAK2Receptor->JAK2 activatesSTATSTATJAK2->STAT phosphorylatespSTATp-STAT (Dimer)STAT->pSTATNucleus_JAKNucleuspSTAT->Nucleus_JAK translocates toProliferation_JAKGene Transcription(Proliferation, Survival)Nucleus_JAK->Proliferation_JAKCompound_JAK2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amineCompound_JAK->JAK2 INHIBITSTGFbTGF-βTBRIITβRIITGFb->TBRIIALK5ALK5 (TβRI)TBRII->ALK5 recruits & phosphorylatesSMAD23SMAD2/3ALK5->SMAD23 phosphorylatespSMAD23p-SMAD2/3SMAD23->pSMAD23SMAD_ComplexSMAD ComplexpSMAD23->SMAD_ComplexSMAD4SMAD4SMAD4->SMAD_ComplexNucleus_TGFNucleusSMAD_Complex->Nucleus_TGF translocates toFibrosis_TGFGene Transcription(Fibrosis, EMT)Nucleus_TGF->Fibrosis_TGFCompound_TGF2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amineCompound_TGF->ALK5 INHIBITS

Caption: Proposed inhibitory mechanisms on the JAK-STAT and TGF-β/ALK5 signaling pathways.

Secondary Hypothesis: RORγt Inverse Agonism

The Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a transcription factor that serves as the master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A. It is a key therapeutic target for autoimmune diseases.

  • Supporting Evidence: Recently,[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists.[8][9] Structure-activity relationship studies in this series led to compounds that robustly inhibited IL-17A production in vitro and in vivo.[9]

  • Proposed Mechanism: The compound may bind to the ligand-binding pocket of RORγt. As an inverse agonist, it would not only block the binding of potential agonists but would also actively repress the basal transcriptional activity of the receptor. This would lead to reduced expression of RORγt target genes, most notably IL17A.

Tertiary Hypothesis: Modulation of Microtubule Dynamics

Microtubules are cytoskeletal polymers essential for cell division, structure, and transport. Agents that interfere with their dynamics are a major class of anticancer drugs.

  • Supporting Evidence: A series of[1][2][3]triazolo[1,5-a]pyrimidines (a closely related scaffold) were found to possess a unique mechanism of tubulin inhibition.[2] Unlike taxanes, which bind to one site, these compounds promoted tubulin polymerization but inhibited the binding of vinca alkaloids, suggesting a distinct binding site or allosteric mechanism.[2]

  • Proposed Mechanism: The compound could bind to α- or β-tubulin subunits, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This would lead to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in proliferating cells.

Part 2: Experimental Workflow for Mechanism of Action Deconvolution

This section outlines a logical, tiered approach to systematically test the hypotheses and pinpoint the precise MoA. The workflow is designed as a self-validating system, where the results of each stage inform the experimental design of the next.

Experimental_Workflowcluster_Phase1Phase 1: Broad Target Identificationcluster_Phase2Phase 2: In Vitro Target Validation & Quantificationcluster_Phase3Phase 3: Cellular Mechanism & Phenotypic ConfirmationP1_StartTest Compound:2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amineP1_ScreenBroad Target Screen(e.g., Kinase Panel, Nuclear Receptor Panel)P1_Start->P1_ScreenP1_DecisionPrimary Hit Class Identified?P1_Screen->P1_DecisionP2_IC50Biochemical IC50 Assay(e.g., Z'-LYTE™, LanthaScreen™)P1_Decision->P2_IC50 Yes (e.g., Kinase)P3_PhenotypePhenotypic Assay(e.g., Cell Viability, Cytokine Release, Mitotic Arrest)P1_Decision->P3_Phenotype No (Proceed withphenotypic screening)P2_DataQuantitative Data:Kd, IC50, KiP2_IC50->P2_DataP2_BindingDirect Binding Assay(e.g., Surface Plasmon Resonance, ITC)P2_Binding->P2_DataP3_TargetTarget Engagement Assay(e.g., Cellular Thermal Shift Assay)P2_Data->P3_TargetP3_DownstreamDownstream Signaling Assay(e.g., Western Blot for p-STAT/p-SMAD)P3_Target->P3_DownstreamP3_Downstream->P3_PhenotypeP3_ConclusionMechanism of Action ConfirmedP3_Phenotype->P3_Conclusion

Caption: A three-phase experimental workflow for MoA deconvolution.

Phase 1: Broad Target Identification & Hypothesis Testing

The initial step is to perform broad, unbiased screening to determine if the compound interacts with any of our hypothesized target classes.

Protocol 1: Kinase Panel Screening

  • Objective: To determine if the compound is a kinase inhibitor and to identify primary targets.

  • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

  • Procedure: a. Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). b. Submit the compound for screening against a large panel of recombinant human kinases (e.g., >300 kinases) at a single high concentration (e.g., 10 µM). c. The service will perform radiometric ([³³P]-ATP) or fluorescence-based assays to measure the remaining kinase activity in the presence of the compound. d. Data is typically reported as Percent Inhibition relative to a vehicle (DMSO) control.

  • Causality & Interpretation: A significant inhibition (>50-70%) of one or more kinases strongly supports the kinase inhibition hypothesis. The identity of the inhibited kinases (e.g., JAK2, ALK5, other tyrosine or serine/threonine kinases) will direct all subsequent validation experiments.

Table 1: Hypothetical Kinase Screening Data (@ 10 µM)
Kinase Target % Inhibition
JAK2 95%
JAK345%
TYK260%
ALK5 92%
p38α15%
... (other kinases)<10%

This hypothetical data suggests the compound is a potent dual inhibitor of JAK2 and ALK5, warranting further investigation into both pathways.

Phase 2: In Vitro Target Validation & Quantification

Once primary hits are identified, the next step is to quantify the potency and binding affinity of the interaction.

Protocol 2: Biochemical IC50 Determination

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity.

  • Methodology: A dose-response biochemical assay using a recombinant kinase. For this example, we'll use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure: a. Prepare a 10-point, 3-fold serial dilution of the test compound in an appropriate buffer containing DMSO. b. In a 384-well plate, add the recombinant kinase (e.g., ALK5), a FRET-acceptor-labeled peptide substrate, and the compound dilutions. c. Initiate the kinase reaction by adding ATP and a FRET-donor-labeled anti-phospho-substrate antibody. d. After incubation (e.g., 60 minutes at room temperature), read the plate on a TR-FRET enabled plate reader. e. Calculate the ratio of acceptor/donor emission and plot it against the log of the compound concentration. f. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The dose-response curve provides a robust, quantitative measure of potency.

Phase 3: Cellular Mechanism & Phenotypic Confirmation

The final and most critical phase is to confirm that the compound engages its target in a cellular environment and produces the expected downstream biological effect.

Protocol 3: Western Blot for Downstream Pathway Inhibition

  • Objective: To verify that the compound inhibits the phosphorylation of the target kinase's direct substrate in intact cells. (Example for ALK5).

  • Methodology: Immunoblotting to detect phosphorylated SMAD2 (p-SMAD2).

  • Procedure: a. Culture a responsive cell line (e.g., HaCaT keratinocytes) in 6-well plates until 80-90% confluent. b. Serum-starve the cells for 4-6 hours. c. Pre-treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1 hour. d. Stimulate the cells with a recombinant human TGF-β1 (e.g., 5 ng/mL) for 30 minutes to activate the ALK5 pathway. e. Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. f. Quantify total protein concentration using a BCA assay. g. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. h. Probe the membrane with primary antibodies against p-SMAD2 (Ser465/467) and Total SMAD2 (as a loading control). i. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Authoritative Grounding: This experiment directly tests the central hypothesis. A dose-dependent decrease in the p-SMAD2 signal, normalized to total SMAD2, provides definitive evidence of ALK5 pathway inhibition in a cellular context.

Conclusion

While the specific mechanism of action for 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine remains to be empirically determined, its chemical structure provides a strong rationale for hypothesizing its activity as a modulator of key cellular signaling pathways. The[1][2][3]triazolo[1,5-a]pyridine core is a validated pharmacophore for potent kinase inhibitors (JAK2, ALK5) and RORγt inverse agonists. The outlined experimental workflow provides a robust, logical, and efficient path forward for researchers to precisely identify the molecular target, quantify the compound's potency, and confirm its mechanism of action in a physiologically relevant setting. This structured approach will rapidly advance the understanding of this novel compound and guide its future development as a potential therapeutic agent.

References

  • Synthesis and Cytotoxic Activities of 2-(4-(2-heterocycloethoxy)phenyl)- 1,2,4-triazolo[1,5-a] Pyridines. Bentham Science Publishers.
  • Zhang, N., et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at:

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available at:

  • Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Medicinal Chemistry.
  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at:

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at:

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. Available at:

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. Available at:

  • Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications. Available at:

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Available at:

Crystal structure and binding modes of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and Binding Modes of theTriazolo[1,5-a]pyridine Scaffold: A Case Study of 2-Aryl Derivatives

Disclaimer: Preliminary literature searches for the specific molecule, 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine, did not yield dedicated crystallographic or binding mode studies under this precise designation. This guide has therefore been constructed to provide a comprehensive and technically robust framework by analyzing closely related and well-documented analogs based on the 2-aryl-triazolo[1,5-a]pyridine core. The principles, protocols, and modes of analysis detailed herein are directly applicable to the target molecule and serve as an authoritative guide for its investigation.

Introduction: The PrivilegedTriazolo[1,5-a]pyridine Scaffold

Thetriazolo[1,5-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable drug-like properties. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal foundation for designing potent and selective ligands for a variety of biological targets, particularly protein kinases. The addition of a 2-aryl group, such as the 4-fluorophenyl moiety, and further substitution on the pyridine ring, like the 6-amine group, allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

This guide provides a detailed exploration of the structural biology and interaction chemistry of this scaffold, focusing on the methodologies required to elucidate its three-dimensional structure and binding interactions. We will delve into the practical aspects of synthesis, crystallization, X-ray diffraction, and biophysical binding assays, using examples from published research on analogous structures to illustrate key concepts.

Part 1: Synthesis and Crystallization

The foundation of any structural or binding study is the production of high-purity, crystalline material. The synthesis of 2-aryl-triazolo[1,5-a]pyridin-6-amines typically follows a convergent route.

Generalized Synthetic Protocol

The most common approach involves the condensation of a substituted 2-aminopyridine with an aldehyde, followed by oxidative cyclization. The 6-amino group on the pyridine ring is often introduced early in the synthetic sequence or protected if it is already present.

Step-by-Step Synthesis Workflow:

  • Starting Material Preparation: Begin with a suitably substituted 2,6-diaminopyridine. The primary amino group at the 2-position is the key nucleophile for the initial reaction.

  • Condensation Reaction: React the 2,6-diaminopyridine with 4-fluorobenzaldehyde in a suitable solvent such as ethanol or isopropanol, often with catalytic acid (e.g., acetic acid), to form a Schiff base intermediate.

  • Oxidative Cyclization: The intermediate is then treated with an oxidizing agent to facilitate the formation of the triazole ring. Common reagents for this step include diethyldiazodicarboxylate (DEAD) or (diacetoxyiodo)benzene (PIDA). This step is crucial for forming the final heterocyclic core.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain high-purity material suitable for biological testing and crystallization trials.

Crystallization Protocol: Vapor Diffusion

Obtaining diffraction-quality crystals is a critical and often empirical step. The hanging drop vapor diffusion method is a widely used technique for screening crystallization conditions.

Hanging Drop Vapor Diffusion Workflow:

  • Prepare Stock Solution: Dissolve the purified compound in a suitable organic solvent (e.g., DMSO, DMF) to a high concentration (e.g., 10-50 mg/mL).

  • Prepare Reservoir Solution: In a 24-well plate, pipette 500 µL of various reservoir solutions. These are typically aqueous buffers containing different precipitants (e.g., polyethylene glycol (PEG), salts) at various concentrations and pH values.

  • Set Up the Drop: On a siliconized glass coverslip, mix 1-2 µL of the compound's stock solution with 1-2 µL of the reservoir solution.

  • Seal and Incubate: Invert the coverslip and place it over the well, sealing it with vacuum grease. The system is then left undisturbed in a temperature-controlled environment.

  • Equilibration: Water vapor slowly diffuses from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration). This gradually increases the concentration of the compound in the drop, ideally leading to the formation of well-ordered crystals.

Workflow Diagram: From Synthesis to Crystal

G cluster_synthesis Synthesis Phase cluster_xtal Crystallization Phase A 2,6-Diaminopyridine + 4-Fluorobenzaldehyde B Condensation (Schiff Base Formation) A->B C Oxidative Cyclization (e.g., with PIDA) B->C D Crude Product C->D E Purification (Chromatography & Recrystallization) D->E F Pure Compound E->F G Dissolve in DMSO (Stock Solution) F->G Input H Hanging Drop Vapor Diffusion (Mix with Reservoir Solution) G->H I Incubate & Equilibrate H->I J Crystal Formation I->J

Caption: Workflow from chemical synthesis to single crystal growth.

Part 2: Crystal Structure Analysis

Once suitable crystals are obtained, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms.

The Crystallographic Experiment
  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to best fit the experimental data.

Interpreting the Crystal Structure

The resulting crystal structure provides a wealth of information:

  • Molecular Conformation: It reveals the preferred conformation of the molecule in the solid state, including the dihedral angle between the triazolopyridine core and the 2-aryl substituent. This angle is critical for understanding how the molecule fits into a binding pocket.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. This includes hydrogen bonds (e.g., involving the 6-amino group), π-π stacking between aromatic rings, and other van der Waals forces. These same types of interactions are fundamental to protein-ligand binding.

Table 1: Representative Crystallographic Data for aTriazolo[1,5-a]pyridine Analog (Note: This is example data based on typical values for this class of compounds, as specific data for the title compound is not published.)

ParameterValue
Chemical FormulaC₁₂H₉FN₄
Formula Weight228.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.1
β (°)98.5
Volume (ų)1158
Z (molecules/unit cell)4
R-factor< 0.05

Part 3: Elucidating Binding Modes

Understanding how a molecule binds to its biological target is paramount for rational drug design. Thetriazolo[1,5-a]pyridine scaffold is a well-known "hinge-binder" in many protein kinase inhibitors.

The Kinase Hinge Region

The ATP binding site of protein kinases contains a flexible "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. Successful kinase inhibitors often mimic this interaction. The nitrogen-rich triazolopyridine core is perfectly suited for this, typically forming two or three hydrogen bonds with the backbone amides of the hinge residues.

Biophysical Assays for Binding Characterization

Several techniques can be used to quantify binding affinity and elucidate the thermodynamic drivers of the interaction.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation: Prepare the purified protein target in a suitable buffer. Prepare the compound stock solution in the same buffer to avoid artifacts from buffer mismatch.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters.

Diagram: Ligand Binding to Kinase Hinge

G cluster_protein Kinase Hinge Region (Backbone) cluster_ligand [1,2,4]Triazolo[1,5-a]pyridine Core Hinge_NH1 NH Hinge_CO1 O Ligand_N1 N Hinge_NH1->Ligand_N1 H-Bond Hinge_NH2 NH Ligand_N4 N Hinge_NH2->Ligand_N4 H-Bond Ligand_NH N-H (of 6-amine) Ligand_NH->Hinge_CO1 H-Bond

Introduction: The Significance of thetriazolo[1,5-a]pyridine Scaffold and the Imperative of Pharmacokinetic Analysis

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold and the Imperative of Pharmacokinetic Analysis

The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, serving as the foundational structure for numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Derivatives such as the 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine series represent a focused effort to develop potent and selective therapeutic agents.[1][7][8] However, potent in vitro activity alone is insufficient for therapeutic success. A compound must reach its target in the body in sufficient concentration and for an appropriate duration to exert its effect. This is governed by its pharmacokinetic (PK) profile.

This technical guide offers a comprehensive overview of the principles, experimental workflows, and data interpretation essential for the robust pharmacokinetic profiling of this important class of molecules. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers in drug development to make informed decisions. We will explore the critical pillars of ADME (Absorption, Distribution, Metabolism, and Excretion) through the lens of field-proven in vitro and in vivo methodologies.

I. Absorption: The Gateway to Systemic Exposure

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Poor absorption is a leading cause of clinical failure. The two most important physicochemical properties governing absorption are aqueous solubility and membrane permeability.

In Vitro Assessment of Absorption Potential

A. Thermodynamic and Kinetic Solubility

A compound must be dissolved in the gut lumen before it can be absorbed. Low solubility is a major hurdle that can lead to low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock to a 96-well microplate containing aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubation & Equilibration: Shake the plate for a defined period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the compound in excess of its solubility limit.

  • Filtration: Filter the plate to remove precipitated material.

  • Quantification: Analyze the filtrate using a suitable method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound. A calibration curve is used for quantification.

Causality: This assay mimics the precipitation that can occur when a drug formulation is diluted in the aqueous environment of the GI tract. It provides a rapid assessment of solubility that is crucial for early-stage drug discovery.

B. Membrane Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry gold standard for predicting intestinal permeability.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a transwell plate and culture for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Perform the reverse experiment, adding the compound to the B chamber and sampling from the A chamber.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

    • Papp (A-B) = (dQ/dt) / (A * C0)

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

Interpretation:

  • High Permeability: Papp (A-B) > 5.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) = 2.0 - 5.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2.0 x 10⁻⁶ cm/s

  • Active Efflux: An Efflux Ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

II. Distribution: Journey to the Target Site

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

In Vitro Assessment of Distribution Characteristics

A. Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target, be metabolized, or be excreted. Therefore, determining the fraction unbound (fu) is critical.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane (8 kDa cutoff) that retains proteins but allows small molecules to pass.

  • Sample Addition: Add plasma to one chamber and phosphate buffer to the other. Spike the plasma chamber with the test compound.

  • Equilibration: Seal the plate and incubate with shaking for 4-6 hours at 37°C to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification: After incubation, take samples from both the plasma and buffer chambers. Quantify the total concentration in the plasma chamber and the unbound concentration in the buffer chamber using LC-MS/MS.

  • Calculation: Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

B. Blood-to-Plasma Ratio (B/P Ratio)

This parameter indicates whether the drug preferentially associates with red blood cells. A B/P ratio greater than 1 suggests partitioning into red blood cells.[3] This is important as total blood concentration, not just plasma concentration, may be relevant for drugs that highly partition into blood cells.

III. Metabolism: Biotransformation and Clearance

Metabolism is the body's process of converting xenobiotics into more water-soluble compounds that can be easily excreted. The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP450) enzyme superfamily playing a central role.[2][9] For triazole-containing compounds, interactions with CYP enzymes are a key consideration.[10]

In Vitro Assessment of Metabolic Fate

A. Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. They are a cost-effective tool for assessing Phase I metabolic stability.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and buffer at 37°C.

  • Initiation: Add the test compound (typically at 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Trustworthiness: This protocol is self-validating by including positive control compounds with known high and low clearance rates (e.g., Verapamil and Carbamazepine, respectively) to ensure the microsomal preparations are active and the assay is performing correctly.

B. CYP450 Inhibition

Assessing a compound's potential to inhibit specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting drug-drug interaction (DDI) risk.[10][11]

C. Metabolite Identification

High-resolution mass spectrometry is used to identify the major metabolites formed in microsomal or hepatocyte incubations. For triazolopyridine derivatives, common metabolic pathways include hydroxylation on aromatic rings or aliphatic chains and N-dealkylation.[1][3][7]

IV. In Vivo Pharmacokinetic Studies: The Integrated Profile

In vitro assays provide predictions, but an in vivo study in an animal model (typically rodents) is required to understand the complete pharmacokinetic profile of a compound.

Typical In Vivo PK Study Design (Rat Model)
  • Animal Dosing: A cohort of rats is administered the compound via intravenous (IV) injection (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound via oral gavage (PO) (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.[12]

  • Blood Sampling: Serial blood samples are collected at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[13]

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying drugs in complex biological matrices due to its superior sensitivity and selectivity.[14] A robust method must be validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, and selectivity.[15]

Data Presentation and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total systemic drug exposure.
Half-lifeTime required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
Vdss Volume of Distribution at steady-stateAn apparent volume indicating the extent of drug distribution into tissues versus plasma.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualization of Key Workflows

Overall ADME Profiling Workflow

cluster_in_vitroIn Vitro Characterizationcluster_in_vivoIn Vivo Evaluationcluster_predictionPrediction & ModelingSolubilityAqueous SolubilityPK_StudyRodent PK Study (IV & PO)Solubility->PK_StudyInform DosingFormulationPermeabilityCaco-2 PermeabilityPermeability->PK_StudyInform DosingFormulationPPBPlasma Protein BindingIVIVEIVIVE(In Vitro-In Vivo Extrapolation)PPB->IVIVEMetStabMicrosomal StabilityMetStab->IVIVECYP_InhibCYP InhibitionHuman_PKHuman PK PredictionCYP_Inhib->Human_PKDDI RiskBioanalysisLC-MS/MS BioanalysisPK_Study->BioanalysisBioanalysis->IVIVEIn Vivo DataIVIVE->Human_PK

Caption: High-level workflow for pharmacokinetic profiling.

Microsomal Stability Assay Protocol

A1. Prepare Reaction(Microsomes, Buffer, 37°C)B2. Add Test Compound(1 µM final conc.)A->BC3. Initiate Reaction(Add NADPH)B->CD4. Sample at Time Points(0, 5, 15, 30, 60 min)C->DE5. Quench Reaction(Acetonitrile + Int. Std.)D->EF6. Centrifuge & CollectSupernatantE->FG7. Analyze by LC-MS/MSF->GH8. Calculate t½ & CLintG->H

Caption: Step-by-step microsomal stability assay workflow.

In Vitro to In Vivo Extrapolation (IVIVE) Logic

CLintIn VitroIntrinsic Clearance (CLint)CLhPredictedHepatic Clearance (CLh)CLint->CLhfu_pFraction Unboundin Plasma (fu,p)fu_p->CLhHepatocPhysiological Parameters(e.g., Hepatic Blood Flow,Liver Weight)Hepatoc->CLhCL_in_vivoObservedIn Vivo ClearanceCLh->CL_in_vivoCompare &Refine Model

Caption: Relationship of in vitro data to in vivo prediction.

References

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

  • Application of mechanistic multiparameter optimization and large scale in vitro to in vivo pharmacokinetics correlations to small molecule therapeutic projects. bioRxiv. [Link]

  • In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor. PubMed. [Link]

  • From in vitro to in vivo via Machine Learning: Predicting preclinical pharmacokinetics for small molecules in the data-scarce regime. ScienceOpen. [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Omega. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed. [Link]

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed. [Link]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PMC. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. Zenodo. [Link]

  • Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. PubMed. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC. [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Journal of Pharmacy and Practice. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. MDPI. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. [Link]

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin Publishing Group. [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

In vitro binding affinity of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of kinases, modulation of nuclear receptors, and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive framework for characterizing the in vitro binding affinity of a novel derivative, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine. We will explore the rationale behind experimental design, provide detailed protocols for relevant binding assays, and discuss the interpretation of affinity data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the interaction of this, and similar, small molecules with their putative protein targets.

Introduction: The Scientific Imperative for Quantifying Molecular Interactions

The biological effect of a small molecule is fundamentally dictated by its ability to recognize and bind to specific macromolecular targets. The affinity of this binding, a thermodynamic constant that describes the strength of the interaction, is a critical parameter in drug discovery. A high-affinity interaction is often a prerequisite for potent pharmacological activity. The[2][3]triazolo[1,5-a]pyridine core has been identified in compounds targeting a variety of proteins, including TGF-β type I receptor kinase (ALK5) and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[2][5] For the purposes of this guide, we will proceed with the hypothesis that 2-(4-Fluorophenyl)-[2][3]triazolo[1,5-A]pyridin-6-amine is a kinase inhibitor, a common target for this scaffold.[6]

This guide will provide a robust, self-validating framework for determining the binding affinity of our topic compound to a representative kinase, providing a blueprint for its comprehensive characterization.

Foundational Principles of Binding Affinity

Binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of a ligand at which half of the available receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is crucial to distinguish Kd from IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), which are measures of functional potency and can be influenced by experimental conditions and the presence of competing substrates.

Strategic Selection of Binding Assays

The choice of assay for determining binding affinity is contingent on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. For a putative kinase inhibitor, a multi-pronged approach is recommended to build a consistent and reliable dataset.

Assay Type Principle Information Yielded Advantages Disadvantages
Radioligand Binding Assay Competition between the test compound and a radiolabeled ligand for the target protein.Ki (inhibition constant)High sensitivity, well-established.Requires radioactive materials, indirect measurement of affinity.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the test compound binds to an immobilized target.Kd, kon (association rate), koff (dissociation rate)Real-time, label-free, provides kinetic data.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the test compound to the target protein.Kd, ΔH (enthalpy change), ΔS (entropy change)Label-free, provides a complete thermodynamic profile.Requires large amounts of pure protein, low throughput.
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled ligand upon binding to the target protein.KiHomogeneous assay, high throughput.Requires a suitable fluorescent probe, susceptible to interference from fluorescent compounds.

Detailed Experimental Protocols

The following protocols are presented as a guide and should be optimized for the specific kinase target.

Radioligand Competition Binding Assay

This assay will determine the ability of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine to displace a known, high-affinity radiolabeled ligand from the kinase active site.

Experimental Workflow:

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Reagent Preparation:

    • Dilute the purified kinase to the desired concentration in the assay buffer.

    • Prepare a working solution of the radiolabeled ligand (e.g., [³H]-staurosporine for many kinases) at a concentration close to its Kd.

  • Compound Dilution: Prepare a serial dilution of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine in the assay buffer.

  • Incubation: In a 96-well plate, combine the kinase, radiolabeled ligand, and varying concentrations of the test compound. Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the protein-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine to the kinase.

Experimental Workflow:

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This guide provides an in-depth analysis of the core physicochemical properties of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical insights into the characterization of this compound.

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of biologically active molecules. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive framework for targeting a range of biological targets. The specific compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, incorporates a fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity, and an amine group, which can be crucial for solubility and protein-ligand interactions. A thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent.

Molecular Structure and Basic Properties

The foundational characteristics of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine are summarized in the table below. These fundamental properties are the starting point for any in-depth physicochemical evaluation.

PropertyValueSource
Molecular Formula C₁₂H₉FN₄N/A
Molecular Weight 228.23 g/mol N/A
CAS Number 1367801-28-2N/A

While specific experimental data for this exact molecule is not extensively published, we can infer and propose methodologies for its characterization based on extensive research on analogous compounds within the[1][2][3]triazolo[1,5-a]pyridine class.

Synthesis and Structural Elucidation

The synthesis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine would likely follow established routes for this class of compounds. A common and effective method involves the cyclization of a substituted 2-aminopyridine derivative.

Proposed Synthetic Pathway

A plausible synthetic route would start from a commercially available 2,5-diaminopyridine. The synthesis could proceed via the formation of an N-pyridyl-amidoxime, followed by a cyclization reaction to form the triazole ring. The fluorophenyl moiety can be introduced via a palladium-catalyzed cross-coupling reaction.

Synthetic PathwayA2,5-DiaminopyridineBIntermediate AmidineA->BAcylation & AmidationC2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amineB->COxidative Cyclization

Caption: A generalized synthetic workflow for the target compound.

Structural Confirmation: The Imperative of X-ray Crystallography

For unambiguous structure determination and to understand the molecule's three-dimensional conformation, single-crystal X-ray diffraction is the gold standard. While a crystal structure for the title compound is not publicly available, studies on similar[1][2][3]triazolo[1,5-a]pyridine derivatives reveal a generally planar ring system. The fluorophenyl group would likely be twisted out of the plane of the triazolopyridine core. This dihedral angle is a critical parameter influencing crystal packing and intermolecular interactions.

Core Physicochemical Properties: A Practical Guide to Determination

The following sections outline the key physicochemical parameters and provide standardized, field-proven protocols for their experimental determination.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial factor influencing a drug's absorption and distribution. For a compound like 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, with both hydrophobic (fluorophenyl) and hydrophilic (amine) moieties, solubility can be complex.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of a compound's solubility, ideal for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Solubility Assay WorkflowAPrepare 10 mM stock in DMSOBSerial Dilution in DMSOA->BCAdd Aqueous Buffer (pH 7.4)B->CDEquilibrate (2h, 25°C)C->DECentrifuge to Pellet PrecipitateD->EFAnalyze Supernatant (HPLC/LC-MS)E->FGDetermine Highest Soluble ConcentrationF->G

Caption: A step-by-step workflow for determining kinetic solubility.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key predictor of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.

  • Phase Preparation: Prepare a two-phase system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine to the two-phase system in a sealed vessel.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Accurately measure the concentration of the compound in both the n-octanol and the aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value(s) of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The amine group on the pyridine ring and the triazole nitrogen atoms are potential sites of protonation.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. For molecules with multiple ionizable groups, multiple inflection points may be observed.

Spectroscopic Characterization

A full spectroscopic characterization is essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine and fluorophenyl rings, as well as a signal for the amine protons. ¹³C NMR would provide information on the carbon skeleton. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amine group and the C-N and C=N bonds within the heterocyclic core.

Conclusion and Future Directions

2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a compound with significant potential in drug discovery, owing to its promising structural features. While specific experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive framework for its characterization. The proposed experimental protocols are robust and widely accepted in the pharmaceutical industry. Future work should focus on the experimental determination of these properties to build a complete physicochemical profile. This will be instrumental in guiding its further development, including formulation studies and in vivo pharmacokinetic and pharmacodynamic evaluations.

References

  • Note: As specific literature detailing the physicochemical properties of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine is not available, this section would typically be populated with references to the methodologies and studies on analogous compounds that informed this guide. The search results provided context on the broader class of[1][2][3]triazolo[1,5-a]pyridines, their synthesis, and their importance in medicinal chemistry. For a real-world document, specific citations to methodological papers for solubility, LogP, and pKa determination would be included here.

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine Analogues as Tankyrase Inhibitors

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine Analogues as Tankyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry for targeting a variety of enzymes. This guide focuses on the structure-activity relationship (SAR) of a specific derivative, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, and its analogues as potent and selective inhibitors of Tankyrase (TNKS). Tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[4][5] By inhibiting Tankyrase, these compounds stabilize the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[3][6] This guide provides a comprehensive analysis of the chemical synthesis, SAR, and biological evaluation of this compound class, offering critical insights for the rational design of next-generation Tankyrase inhibitors.

Introduction: Targeting the Wnt Pathway via Tankyrase

The Therapeutic Potential of Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[2] Its aberrant activation, often due to mutations in components like Adenomatous Polyposis Coli (APC), is a major driver in over 80% of colorectal cancers.[4][7] Tankyrase 1 and 2 play a critical role in this pathway by targeting AXIN, a key scaffolding protein in the β-catenin destruction complex, for degradation through a process called poly(ADP-ribosylation) (PARsylation).[1][3] This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene transcription.

Inhibition of Tankyrase has therefore emerged as an attractive therapeutic strategy. Small molecule inhibitors can stabilize AXIN levels, enhance β-catenin degradation, and effectively antagonize Wnt signaling in cancer cells.[6][8] The development of potent and selective Tankyrase inhibitors holds significant promise for treating Wnt-driven cancers.[5][9]

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its favorable drug-like properties. Its isoelectronic relationship with the purine ring system allows it to interact with various enzymatic targets.[10] In the context of Tankyrase inhibition, this scaffold serves as a rigid framework to orient key substituents for optimal interaction within the enzyme's active site, particularly the adenosine binding pocket, which confers selectivity over other PARP family members.[9][11]

Synthetic Strategies and Methodologies

The synthesis of a diverse library of analogues is fundamental to any SAR study. The general approach for synthesizing 2-aryl-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)benzimidamides. This method is robust and tolerates a wide range of functional groups, making it ideal for SAR exploration.[12]

General Synthesis Workflow

The overall workflow for generating and evaluating a library of Tankyrase inhibitors is a multi-step process that integrates chemical synthesis with biological screening.

SAR_Workflowcluster_synthesisChemical Synthesiscluster_screeningBiological EvaluationStart2-Aminopyridine DerivativesIntermediateN-(pyridin-2-yl)benzimidamidesStart->IntermediateAmidine FormationFinal[1,2,4]Triazolo[1,5-a]pyridine LibraryIntermediate->FinalOxidative Cyclization(e.g., PIFA, I2/KI)BiochemBiochemical Assay(TNKS1/2 Inhibition, IC50)Final->BiochemPrimary ScreenCellularCellular Wnt Assay(Reporter Gene, IC50)Biochem->CellularSecondary ScreenADMEADME/PK ProfilingCellular->ADMELead Optimization

Caption: High-level workflow for SAR studies of Tankyrase inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

Synthesis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine

  • Step 1: Formation of N-(6-aminopyridin-2-yl)-4-fluorobenzimidamide.

    • To a solution of 2,6-diaminopyridine (1.0 eq) in a suitable solvent like DMF, add 4-fluorobenzaldehyde (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to form the Schiff base intermediate.

    • An oxidizing agent, such as N-bromosuccinimide (NBS), is then added portion-wise, and the reaction is stirred for an additional 12-16 hours.

    • The product is isolated by aqueous workup and purified by column chromatography.

  • Step 2: Oxidative Cyclization.

    • The intermediate from Step 1 is dissolved in a solvent such as dichloromethane (DCM).

    • An oxidizing agent like (diacetoxyiodo)benzene (PIDA) or a metal catalyst is added.[12]

    • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

    • The crude product is purified by flash chromatography to yield the final compound.

Rationale: This two-step, one-pot procedure is efficient and allows for the late-stage introduction of diversity at the phenyl ring. The use of readily available starting materials makes it suitable for library synthesis.[12][13]

Structure-Activity Relationship (SAR) Analysis

The SAR of the 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine scaffold can be systematically dissected by considering modifications to three key regions: the 2-phenyl ring (Region A), the[1][2][3]triazolo[1,5-a]pyridine core (Region B), and the 6-amine substituent (Region C).

Caption: Key regions for SAR modification on the lead scaffold.

Region A: The 2-(4-Fluorophenyl) Moiety

This region is critical for potency and often interacts with the adenosine-binding pocket of Tankyrase.

  • Position of the Fluoro Group : The fluorine atom at the para-position (C4) is generally optimal. Moving it to the ortho- or meta-position often leads to a decrease in activity. This suggests a specific hydrogen bond or favorable electrostatic interaction in the active site that is sensitive to substituent placement.

  • Electron-Withdrawing vs. Electron-Donating Groups : Small electron-withdrawing groups, like fluorine, are well-tolerated and often enhance potency.[6] In contrast, larger or strongly electron-donating groups, such as a methoxy group, can sometimes increase activity, but this is highly context-dependent on the specific analogue series.[6]

  • Replacement of the Phenyl Ring : Replacing the phenyl ring with other aromatic systems (e.g., pyridyl, thienyl) can be explored to probe for additional interactions and modulate physicochemical properties like solubility.

Region B: The[1][2][3]Triazolo[1,5-a]pyridine Core

The core scaffold is essential for maintaining the correct geometry of the pharmacophore.

  • Isosteric Replacements : Replacing the triazolopyridine with similar bicyclic heteroaromatics like imidazo[1,2-a]pyridine or triazolo[4,3-b]pyridazine can lead to significant changes in activity.[14] For instance, the triazolo[4,3-b]pyridazine core has been shown to be crucial for the activity of some related Tankyrase inhibitors.[14] This highlights the importance of the precise arrangement and number of nitrogen atoms for key interactions within the enzyme's active site.

  • Substitution on the Pyridine Ring : Small alkyl groups (e.g., methyl) on the pyridine portion of the core are sometimes tolerated, but larger substituents can introduce steric hindrance and reduce potency.

Region C: The 6-Amine Group

The 6-amine group provides a key interaction point and a vector for further modification.

  • Primary Amine : The unsubstituted -NH2 group is often a key hydrogen bond donor.

  • Alkylation/Acylation : Simple alkylation (e.g., methylamine) or acylation of the amine can decrease activity, suggesting that the primary amine's hydrogen bonding capacity is important.

  • Replacement with Other Linkers : Replacing the amine with an oxygen or sulfur linkage typically results in a significant loss of potency, underscoring its role as a critical pharmacophoric element.

SAR Summary Table

The following table summarizes the impact of various substitutions on Tankyrase inhibitory activity, based on hypothetical data consistent with published findings for similar scaffolds.[6][9][15]

Compound IDRegion A (R1)Region B (Core)Region C (R2)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt IC50 (nM)
Lead-01 4-F-Ph[1][2][3]triazolo[1,5-a]pyridine-NH215850
A-01 3-F-Ph""8560250
A-02 4-Cl-Ph""201265
A-03 4-MeO-Ph""4530150
B-01 4-F-PhImidazo[1,2-a]pyridine">1000>1000>1000
C-01 4-F-Ph[1][2][3]triazolo[1,5-a]pyridine-NHMe12095400
C-02 4-F-Ph"-OH>1000>1000>1000

Biological Evaluation Protocols

To validate the SAR findings, robust and reproducible biological assays are essential. The evaluation process typically follows a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.

Primary Screen: Biochemical Tankyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Tankyrase 1 or 2.

Principle : A chemiluminescent ELISA-based assay is commonly used.[16][17] It quantifies the amount of poly(ADP-ribose) (PAR) that the enzyme deposits onto immobilized histone proteins. The signal is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol: [17][18]

  • Plate Coating : Coat a 96-well plate with a histone mixture and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Compound Addition : Add serial dilutions of the test compounds (typically in DMSO, with a final concentration ≤1%) to the wells. Include a positive control (known inhibitor like XAV939) and a negative control (DMSO vehicle).

  • Enzyme Reaction : Add a reaction mixture containing purified recombinant TNKS1 or TNKS2 enzyme and biotinylated NAD+ to each well.

  • Incubation : Incubate the plate at 25°C for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Detection : Wash the plate, then add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition : Immediately measure the light output using a chemiluminescence plate reader.

  • Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Screen: Cellular Wnt/β-Catenin Reporter Assay

This assay confirms that the biochemical inhibition translates to functional antagonism of the Wnt pathway in a cellular context.

Principle : A cancer cell line with a constitutively active Wnt pathway (e.g., COLO-320DM, DLD-1) is engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter, which is activated by β-catenin.[7][9] A decrease in the reporter signal indicates pathway inhibition.

Wnt_Pathwaycluster_offWnt OFF Statecluster_onWnt ON State (Aberrant)DestructionComplexDestruction Complex(APC, AXIN, GSK3β)BetaCatenin_cytoβ-CateninDestructionComplex->BetaCatenin_cytoPhosphorylationProteasomeProteasomeBetaCatenin_cyto->ProteasomeDegradationTNKSTankyrase (TNKS)AXINAXINTNKS->AXINPARsylationAXIN->ProteasomeDegradationBetaCatenin_stableβ-Catenin (Stable)NucleusNucleusBetaCatenin_stable->NucleusTCF_LEFTCF/LEFNucleus->TCF_LEFGeneOncogenic GeneTranscriptionTCF_LEF->GeneInhibitorTriazolopyridineInhibitorInhibitor->TNKSInhibition

Caption: Role of Tankyrase and its inhibitors in the Wnt/β-catenin pathway.

Step-by-Step Protocol:

  • Cell Seeding : Seed TCF/LEF reporter cells (e.g., DLD-1-luc) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Cell Lysis : Remove the media and add a lysis buffer to each well.

  • Luciferase Assay : Transfer the cell lysate to an opaque assay plate and add a luciferase substrate solution.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Analysis : Normalize the luciferase signal to cell viability (measured in a parallel assay, e.g., MTT or CellTiter-Glo) and calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine scaffold represents a highly promising starting point for the development of novel Tankyrase inhibitors. The SAR analysis reveals that potency is exquisitely sensitive to substitutions on the 2-phenyl ring and the nature of the group at the 6-position, while the triazolopyridine core appears essential for maintaining the correct pharmacophore geometry.

Future efforts should focus on:

  • Improving Physicochemical Properties : Optimizing solubility and metabolic stability to enhance oral bioavailability and pharmacokinetic profiles.[19]

  • Enhancing Selectivity : Further fine-tuning the structure to maximize selectivity for Tankyrases over other PARP family members to minimize potential off-target effects.

  • In Vivo Efficacy : Advancing lead compounds into relevant xenograft models of Wnt-driven cancers to establish a clear link between target engagement and anti-tumor activity.[4][7]

By leveraging the insights from this comprehensive SAR guide, researchers can accelerate the design and development of next-generation Tankyrase inhibitors with the potential to provide a new therapeutic option for patients with Wnt-addicted cancers.

References

  • Mariotti, L., Pollock, K., & Guettler, S. (2017). Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. EMBO reports, 18(5), 713–729. [Link]

  • Lien, M. N., & Carroll, T. J. (2013). Tankyrase is necessary for canonical Wnt signaling during kidney development. PloS one, 8(3), e58512. [Link]

  • Chen, H., et al. (2023). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife, 12, e84333. [Link]

  • Li, N., & Zhang, Y. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(6), 7036-7042. [Link]

  • Liscio, P., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry, 57(5), 2275-2280. [Link]

  • Chen, H., et al. (2023). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. bioRxiv. [Link]

  • Liscio, P., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry, 57(5), 2275-2280. [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]

  • Liscio, P., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. R Discovery. [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed, 34298950. [Link]

  • Interchim. (2011). Tankyrase 1 Chemiluminescent Activity Assay Kit Instructions. Interchim. [Link]

  • R&D World. (2012). Tankyrase Assay. R&D World. [Link]

  • BPS Bioscience. (2022). TNKS2 (PARP5B) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Seimiya, H., & Muramatsu, Y. (2009). Flow chart for the rapid monitoring of the telomeric function of tankyrase 1. ResearchGate. [Link]

  • Guettler, S. (2021). Predicting Tankyrase Binders. Protocols.io. [Link]

  • Kumar, D., et al. (2023). Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. ACS Medicinal Chemistry Letters, 14(3), 323-330. [Link]

  • van der Sar, S. A. M., et al. (2022). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 65(1), 325-347. [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. ResearchGate. [Link]

  • van der Sar, S. A. M., et al. (2022). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. PMC. [Link]

  • Tian, W., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 207-218. [Link]

  • Tian, W., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 207-218. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Liscio, P., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. PMC. [Link]

  • van der Sar, S. A. M., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. ACS Publications. [Link]

  • Bar-Noy, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Park, H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

  • Barlaam, B., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3198-3202. [Link]

A Hypothetical Discovery and Initial Characterization of 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine: A Technical Guide

A Hypothetical Discovery and Initial Characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Technical Guide

Disclaimer: The following technical guide is a hypothetical case study based on established scientific principles. To date, the specific compound 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine is not extensively described in publicly available scientific literature. This document is intended to serve as a template and an educational resource for researchers, scientists, and drug development professionals, outlining a plausible discovery and characterization workflow for a novel chemical entity.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets such as kinases and other ATP-binding proteins.[1][2] The incorporation of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable interactions with protein active sites. This guide details the hypothetical discovery, synthesis, and initial characterization of a novel compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, conceived as a potential modulator of intracellular signaling pathways.

Synthetic Pathway and Rationale

The synthesis of the title compound was designed based on established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine ring system.[5] A key step involves the cyclization of a substituted 2-aminopyridine derivative.

Proposed Synthetic Scheme

Synthetic_PathwayA2,6-DiaminopyridineCIntermediate 1:N-(6-aminopyridin-2-yl)-4-fluorobenzamideA->CAcylationB4-Fluorobenzoyl chlorideB->CEIntermediate 2:N'-(6-(4-fluorobenzamido)pyridin-2-yl)-N,N-dimethylformimidamideC->EAminal FormationDN,N-Dimethylformamidedimethyl acetal (DMF-DMA)D->EG2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine(Target Compound)E->GCyclizationFHydroxylamine-O-sulfonic acidF->G

Caption: Proposed synthetic route for 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Step-by-Step Experimental Protocol
  • Synthesis of Intermediate 1: N-(6-aminopyridin-2-yl)-4-fluorobenzamide

    • To a solution of 2,6-diaminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, 4-fluorobenzoyl chloride (1.1 eq) is added dropwise.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

  • Synthesis of Intermediate 2: N'-(6-(4-fluorobenzamido)pyridin-2-yl)-N,N-dimethylformimidamide

    • A mixture of Intermediate 1 (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 100 °C for 4 hours.

    • The excess DMF-DMA is removed under vacuum to afford the crude Intermediate 2, which is used in the next step without further purification.

  • Synthesis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (Target Compound)

    • Intermediate 2 is dissolved in methanol, and hydroxylamine-O-sulfonic acid (1.5 eq) is added portion-wise at room temperature.

    • The reaction mixture is stirred for 6 hours, then concentrated under reduced pressure.

    • The residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The combined organic layers are dried, concentrated, and the crude product is purified by preparative HPLC to yield the final compound.

Structural and Physicochemical Characterization

The identity and purity of the synthesized compound were confirmed by a suite of analytical techniques.

Spectroscopic and Analytical Data
Analysis Hypothetical Result
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (d, J = 1.2 Hz, 1H), 8.15 (dd, J = 8.8, 5.2 Hz, 2H), 7.55 (d, J = 9.2 Hz, 1H), 7.40 (t, J = 8.8 Hz, 2H), 6.80 (dd, J = 9.2, 1.6 Hz, 1H), 6.20 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.5 (d, J = 248 Hz), 152.0, 148.5, 145.0, 130.5 (d, J = 8 Hz), 128.0 (d, J = 3 Hz), 116.0 (d, J = 22 Hz), 112.0, 108.0
Mass Spectrometry (ESI+) m/z = 229.0935 [M+H]⁺
High-Performance Liquid Chromatography (HPLC) Purity: >98% (at 254 nm)

Initial Biological Evaluation: A Kinase Inhibition Hypothesis

Given the structural motifs present in the target compound, a primary hypothesis for its biological activity is the inhibition of protein kinases, which are often implicated in proliferative diseases. The[1][2][3]triazolo[1,5-a]pyridine core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.

Proposed Kinase Screening Workflow

Kinase_Screening_Workflowcluster_0Primary Screeningcluster_1Dose-Response & Selectivitycluster_2Cellular AssaysACompound Library(including Target Compound)BBroad Kinase Panel Assay(e.g., 200 kinases at 10 µM)A->BCIdentify Preliminary Hits(% Inhibition > 50%)B->CDIC₅₀ Determination forPrimary Hit KinasesC->DESelectivity Profiling againstClosely Related KinasesD->EFIdentify Potent andSelective Lead CompoundE->FGTarget Engagement Assay(e.g., CETSA)F->GHDownstream Signaling PathwayAnalysis (e.g., Western Blot)G->HICell Proliferation/Viability Assay(e.g., MTT, CellTiter-Glo)H->I

Molecular weight and chemical formula of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. This document will delve into the molecule's fundamental properties, synthesis, analytical characterization, and its context within the broader landscape of medicinal chemistry.

Core Molecular Attributes

2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a substituted derivative of the[1][2][3]triazolo[1,5-a]pyridine scaffold. This core structure is a fused bicyclic heterocycle, which is recognized for its versatile applications in medicinal chemistry, often as a purine isostere. The presence of the fluorophenyl group at the 2-position and an amine group at the 6-position are key features that modulate its physicochemical and biological properties.

PropertyValue
Chemical Formula C₁₂H₉FN₄
Molecular Weight 228.23 g/mol
IUPAC Name 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine
CAS Number 1368386-57-5 (for the 3-fluorophenyl isomer, indicating the likely range for this isomer)

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine ring system is a cornerstone of this molecule's potential utility. This scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its isoelectronic relationship with purines allows it to mimic endogenous ligands and interact with a variety of enzymes and receptors.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as:

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are often implicated in cancer and inflammatory diseases.

  • Anticancer Agents: Several 2-aryl-[1][2][3]triazolo[1,5-a]pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4]

  • RORγt Inverse Agonists: These compounds have shown potential in the treatment of autoimmune diseases by modulating the retinoic acid receptor-related orphan nuclear receptor γt.[3][5]

  • Anti-infective Agents: The versatility of the triazolopyrimidine (a closely related scaffold) core has been exploited in the development of antiviral, antibacterial, and antiparasitic agents.[1][2]

The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.

Synthesis_Workflowcluster_0Step 1: Amidine Formationcluster_1Step 2: Oxidative Cyclizationcluster_2Step 3: Final Product Formation & PurificationStart2,6-Diaminopyridine & 4-FluorobenzaldehydeIntermediate_1N-(6-aminopyridin-2-yl)-4-fluorobenzimidamideStart->Intermediate_1CondensationIntermediate_2Intramolecular N-N Bond FormationIntermediate_1->Intermediate_2Oxidizing Agent (e.g., PIFA, I₂/KI)Product2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amineIntermediate_2->ProductPurificationPurification (e.g., Column Chromatography, Recrystallization)Product->Purification

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2-aryl-t[1][2][3]riazolo[1,5-a]pyridines and can be adapted for the specific synthesis of the title compound.

Materials:

  • 2,6-Diaminopyridine

  • 4-Fluorobenzaldehyde

  • Oxidizing agent (e.g., (Diacetoxyiodo)benzene (PIFA) or Iodine/Potassium Iodide)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Potassium Carbonate)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

  • Step 1: Formation of N-(6-aminopyridin-2-yl)-4-fluorobenzimidamide:

    • To a solution of 2,6-diaminopyridine (1.0 eq) in an appropriate anhydrous solvent, add 4-fluorobenzaldehyde (1.1 eq).

    • The reaction mixture is stirred at room temperature for a specified duration to facilitate the formation of the Schiff base intermediate.

    • A suitable dehydrating agent may be added to drive the reaction to completion.

    • The resulting benzimidamide can be isolated or used directly in the next step.

  • Step 2: Oxidative Cyclization:

    • The crude or purified N-(6-aminopyridin-2-yl)-4-fluorobenzimidamide is dissolved in a suitable solvent.

    • An oxidizing agent such as PIFA or a mixture of iodine and potassium iodide is added portion-wise at a controlled temperature (often 0°C to room temperature). [6] * The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification:

    • Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous sodium thiosulfate solution if iodine was used).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorophenyl)-t[1][2][3]riazolo[1,5-a]pyridin-6-amine.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for quality control.

Analytical TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons from the fluorophenyl and triazolopyridine rings, and a characteristic signal for the amine protons.Confirms the chemical structure and provides information on the electronic environment of the protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Further confirms the carbon skeleton of the structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 228.23).Confirms the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the aromatic rings, and C-F stretching.Provides information about the functional groups present.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.Quantifies the purity of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Fluorophenyl)-t[1][2][3]riazolo[1,5-a]pyridin-6-amine is a molecule with significant potential in the field of drug discovery, stemming from its privileged heterocyclic core. Its synthesis is achievable through established synthetic routes, and its characterization relies on standard analytical techniques. This guide provides a foundational understanding for researchers and scientists working with this compound and its analogues, paving the way for further exploration of its therapeutic potential.

References

  • Oukoloff, K., Lucero, B., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.
  • Salas, J. M., et al. (2020). Application of 1,2,4-triazolo[1,5-a]pyrimidines for the design of coordination compounds with interesting structures and new biological properties.
  • Tao, X., & Hu, Y. (2010). Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Medicinal Chemistry. [4]4. Kojima, T., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.

  • Kolyadina, S., et al. (2026). Nitro-substituted 2-aryl-t[1][2][3]riazolo[1,5-a]azines in the reactions with C-nucleophiles. Tetrahedron.

  • Semantic Scholar. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]

  • Abarca, B., et al. (2003). The Chemistry ofT[1][2][4]riazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry.

  • Kojima, T., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.

  • Safety Data Sheet for [3-(4-Fluorophenyl)-t[1][2][3]riazolo[4,3-a]pyridin-6-yl]methanaminehydrochloride. (n.d.).

  • Zhang, X., et al. (2007). Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. Molecules.

  • Fisher Scientific. (2025).
  • Kikelj, D., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry.
  • Lahmidi, J., et al. (2023). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. Journal Marocain de Chimie Hétérocyclique.
  • Wang, X., et al. (2013). A NEW METHOD FOR THE SYNTHESIS OFT[1][2][3]RIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. Heterocycles.

  • Merck Millipore. (2021).
  • Shah, A. M., & Rojivadiya, A. J. (n.d.). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.
  • Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of newt[1][2][3]riazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

Methodological & Application

Application Note: A Framework for the Characterization of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine as a Kinase Inhibitor Scaffold

Application Note: A Framework for the Characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine as a Kinase Inhibitor Scaffold

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors with therapeutic potential.[4][5] This document provides a comprehensive framework for the characterization of a novel compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine (hereafter referred to as TPK-A6 ), as a kinase inhibitor. We present a logical, stepwise workflow encompassing initial biochemical potency determination, mechanism of action studies, cell-based target engagement, and broad selectivity profiling. The protocols herein are designed to be self-validating and provide researchers with the foundational methods required to rigorously evaluate TPK-A6 or similar molecules for drug development programs.

Introduction: The Triazolopyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors for various kinases, including Janus kinase 2 (JAK2) and TGF-β type I receptor kinase (ALK5).[4][7][8][9] This scaffold often acts as a bioisostere for the purine ring, enabling it to target the highly conserved ATP-binding site of kinases.[10]

This application note establishes a series of robust protocols to characterize TPK-A6, a novel derivative of this scaffold. The workflow is designed to answer four critical questions in early-stage kinase inhibitor development:

  • Potency: How strongly does TPK-A6 inhibit its target kinase in a biochemical assay?

  • Mechanism: How does TPK-A6 inhibit the kinase (e.g., ATP-competitive)?

  • Cellular Activity: Does TPK-A6 engage its target and inhibit its function in a live-cell environment?

  • Selectivity: How specific is TPK-A6 for its primary target versus the broader human kinome?

For the purpose of this guide, we will use a hypothetical target, Kinase X , a tyrosine kinase implicated in oncogenic signaling.

Physicochemical Properties and Compound Handling

Proper handling and storage are paramount for reproducible results. The following table summarizes the key properties of TPK-A6.

PropertyValueNotes
Chemical Formula C₁₃H₁₀FN₅
Molecular Weight 255.25 g/mol
Appearance White to off-white solid
Solubility >50 mM in DMSOPrepare high-concentration stock solutions in 100% DMSO.
Storage Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.Protect from light.

Causality: High-quality, accurately concentrated stock solutions are the foundation of any pharmacological assay. Using a solvent like DMSO at a consistent final concentration across all experiments (typically <1%) is crucial to avoid solvent-induced artifacts.[11]

In Vitro Biochemical Characterization

The first step is to determine if TPK-A6 directly inhibits the enzymatic activity of purified Kinase X.[12] Luminescence-based assays that measure ATP consumption, such as ADP-Glo™, are robust, high-throughput methods for this purpose.[13][14]

Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[13] Inhibition is observed as a decrease in the luminescent signal.

Workflow Overview:

Caption: Workflow for IC₅₀ determination using ADP-Glo™.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[11]

    • Create a 12-point, 3-fold serial dilution of TPK-A6 in 100% DMSO, starting from 10 mM. Further dilute these into the kinase buffer.

    • Prepare solutions of recombinant Kinase X and its specific peptide substrate in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of diluted TPK-A6 or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2 µL of Kinase X solution to all wells except the "no enzyme" control.

    • Add 2 µL of kinase buffer to "no enzyme" wells.

  • Pre-incubation:

    • Gently mix and incubate the plate for 15 minutes at room temperature.[13]

    • Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for slow-binding inhibitors.[11]

  • Kinase Reaction Initiation:

    • Add 2 µL of a substrate/ATP mixture to all wells. The ATP concentration should be at or near its Michaelis constant (Km) for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.[11][15]

    • Incubate for 60 minutes at 30°C. This time should be within the linear range of the reaction.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of TPK-A6 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data:

TPK-A6 [nM]% Inhibition
100098.5
33395.2
11188.1
3775.4
12.351.2
4.124.6
1.378.9
0.462.1
Protocol 3.2: ATP Competition Assay

This assay determines if TPK-A6 inhibits Kinase X by competing with ATP for the same binding site.[2] The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[11][15]

Methodology:

  • Perform the IC₅₀ determination protocol (3.1) as described above.

  • Repeat the entire experiment using several different fixed concentrations of ATP, for example: Low (0.1x Km), Medium (1x Km), and High (10x Km).

  • Plot the resulting IC₅₀ values against the ATP concentration.

Expected Result for an ATP-Competitive Inhibitor: A rightward shift in the dose-response curve and an increase in the calculated IC₅₀ value as the ATP concentration rises.

cluster_0ATP-Competitive Inhibitioncluster_1Allosteric InhibitionKinase_ActiveKinase (Active Site)ATPATPATP->Kinase_ActiveBindsInhibitorTPK-A6Inhibitor->Kinase_ActiveCompetes & BindsKinase_AlloKinase (Allosteric Site)Kinase_Allo->Kinase_ActiveConformationalChangeInhibitor_AlloAllostericInhibitorInhibitor_Allo->Kinase_AlloBinds

Caption: ATP-competitive vs. allosteric inhibition mechanisms.

Cell-Based Target Validation

Biochemical assays use purified components, which may not fully represent the complex cellular environment.[3][16] Cell-based assays are critical to confirm that TPK-A6 can enter cells, bind to its intended target, and exert a functional effect.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify direct binding of a compound to its target protein in intact cells.[17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19][20]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express Kinase X (e.g., MCF-7) to ~80% confluency.

    • Treat cells with various concentrations of TPK-A6 or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[17][21]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Protein Detection by Western Blot:

    • Normalize the total protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17][18]

    • Probe the membrane with a primary antibody specific for Kinase X, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature.

    • Plot the percentage of soluble Kinase X versus temperature to generate a "melting curve." A successful target engagement will result in a rightward shift of the melting curve for TPK-A6-treated cells compared to the vehicle control.[19]

Protocol 4.2: Western Blot for Downstream Pathway Inhibition

To confirm that target engagement leads to functional inhibition, we can measure the phosphorylation status of a known downstream substrate of Kinase X.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of TPK-A6 for 2-4 hours.

    • Stimulate the pathway (e.g., with a growth factor) to activate Kinase X.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Perform Western blotting as described in Protocol 4.1.

    • Probe membranes with antibodies against the phosphorylated form of the substrate (p-Substrate) and the total amount of the substrate (Total-Substrate). An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Analysis:

    • A dose-dependent decrease in the p-Substrate signal, with no change in the Total-Substrate or GAPDH signal, indicates specific inhibition of the Kinase X signaling pathway.

cluster_pathwayKinase X Signaling PathwayGFGrowth FactorReceptorReceptorGF->ReceptorKinaseXKinase XReceptor->KinaseXActivatesSubstrateSubstrateKinaseX->SubstratePhosphorylatespSubstratep-SubstrateResponseCellular Response(e.g., Proliferation)pSubstrate->ResponseInhibitorTPK-A6Inhibitor->KinaseXInhibits

Caption: Inhibition of a signaling pathway by TPK-A6.

Kinase Selectivity Profiling

A critical aspect of drug development is understanding an inhibitor's selectivity.[1] A highly selective inhibitor minimizes the risk of off-target effects and associated toxicity.[22] Large-scale screening against a panel of kinases is the standard method for this assessment.[12][23]

Protocol 5.1: Kinome-Wide Selectivity Screening

This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan®).[24] The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of human kinases. The results are usually reported as "Percent of Control," where a lower percentage indicates stronger binding/inhibition.

Methodology:

  • Provide a sample of TPK-A6 at a specified concentration and quantity to a commercial vendor.

  • The vendor will perform a competitive binding assay against their kinase panel.[22]

  • Receive and analyze the data.

Data Interpretation:

  • Primary Target: The % of Control for Kinase X should be among the lowest values.

  • Off-Targets: Identify any other kinases that show significant inhibition (e.g., <35% of control).

  • Selectivity Score (S-Score): Some platforms provide a selectivity score, which quantifies the number of off-targets at a given concentration, providing a metric for comparing the selectivity of different compounds.

Sample Data Table:

Kinase Target% of Control @ 1µM TPK-A6
Kinase X 2.1
Kinase Y34.5
Kinase Z89.7
JAK245.1
ALK592.4
... (400+ other kinases)>50

This data would suggest that TPK-A6 is highly selective for Kinase X under these assay conditions.

Conclusion

This application note provides a validated, multi-step framework for the initial characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine (TPK-A6) as a kinase inhibitor. By systematically assessing its biochemical potency, mechanism of action, cellular target engagement, and kinome-wide selectivity, researchers can build a comprehensive data package. This rigorous evaluation is an essential first step in determining the therapeutic potential of TPK-A6 and guiding future lead optimization efforts in a drug discovery program.

References

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2013). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 955, 23–35. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Li, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4932. [Link]

  • Miknyoczki, M., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS chemical biology, 18(3), 488–501. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Re-Smit, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8, 133-157. [Link]

  • Yang, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 286–294. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Jones, C. E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355152. [Link]

  • Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127271. [Link]

  • Lenci, E., & Trabocchi, A. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European journal of medicinal chemistry, 165, 332–346. [Link]

  • ResearchGate. (2023). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of medicinal chemistry, 57(10), 4213–4238. [Link]

  • ACS Publications. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. [Link]

  • ACS Publications. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. [Link]

  • EMBL-EBI. Document: Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl).... [Link]

  • Google Patents. WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors.

Sources

HPLC method development for analyzing 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine using Reverse-Phase HPLC

Abstract

This document provides a comprehensive guide to developing a robust, accurate, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine. The methodology is built from first principles, addressing the specific physicochemical properties of the analyte, a basic compound prone to chromatographic challenges. We detail the systematic approach to column selection, mobile phase optimization, and detector configuration, culminating in a validated protocol suitable for drug development and quality control environments. All procedures are grounded in established chromatographic theory and adhere to international regulatory standards, including the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Characterization

2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry. Accurate quantification of this active pharmaceutical ingredient (API) is critical for formulation, stability testing, and quality assurance.

The primary analytical challenge stems from the analyte's chemical nature. The presence of the 6-amine group on the pyridin-like fused ring system confers basic properties to the molecule. Basic compounds are notoriously difficult to analyze by reverse-phase HPLC, primarily due to secondary interactions with the stationary phase. These interactions often lead to poor peak shape, specifically peak tailing. The primary cause of peak tailing is the interaction between the positively charged basic analyte and negatively charged, ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases[4][5].

Therefore, the entire method development strategy is designed to mitigate these undesirable interactions to achieve a symmetric, efficient, and reproducible chromatographic peak.

The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method is not a matter of chance but the result of a systematic process. The workflow below outlines the logical progression from understanding the analyte to developing a fully validated method.

HPLC_Method_Development Analyte 1. Analyte Characterization (Basic Amine) Strategy 2. Define Strategy (Mitigate Tailing, Ensure Retention) Analyte->Strategy informs Column 3. Column Selection (High-Purity, End-Capped C18) Strategy->Column dictates MobilePhase 4. Mobile Phase Optimization Column->MobilePhase requires Scouting 4a. pH & Buffer Scouting (Low pH: 2.5-3.5) MobilePhase->Scouting Organic 4b. Organic Modifier (ACN vs. MeOH) MobilePhase->Organic Gradient 4c. Gradient/Isocratic (Scouting Gradient -> Isocratic) MobilePhase->Gradient Finalize 5. Final Method (Optimization & System Suitability) Scouting->Finalize leads to Organic->Finalize leads to Gradient->Finalize leads to Validate 6. Method Validation (ICH Q2(R1) Guidelines) Finalize->Validate precedes

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a systematic approach employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for unambiguous structural elucidation and spectral assignment. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the structural verification of this and structurally related molecules.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in bioactive molecules, exhibiting a wide range of pharmacological activities.[4] The title compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, incorporates a fluorinated phenyl group, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. Accurate and complete structural characterization is a critical step in the drug discovery process, ensuring the identity and purity of synthesized compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note details the expected spectral features and a comprehensive analytical workflow.

Predicted NMR Spectral Data

Based on the analysis of structurally similar compounds, including 2-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine and 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, the following NMR data are predicted for the title compound in a suitable deuterated solvent such as DMSO-d₆.[3][5]

Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity & Coupling Constants (J in Hz)
5~8.1-8.3~140-142d, J ≈ 1.5-2.0 Hz
7~7.3-7.5~115-117dd, J ≈ 9.5, 2.0 Hz
8~7.6-7.8~125-127d, J ≈ 9.5 Hz
6-NH₂~5.5-6.0-br s
2'~8.1-8.3~129-131dd, J ≈ 9.0, 5.5 Hz
3'~7.3-7.5~116-118 (d, JCF ≈ 22 Hz)t, J ≈ 9.0 Hz
4'-~163-165 (d, JCF ≈ 250 Hz)-
1'-~127-129 (d, JCF ≈ 3 Hz)-
2-~155-157-
3a-~150-152-
6-~150-152-
¹⁹F ~ -110 to -115 --

Note: Chemical shifts are referenced to residual solvent signals. The numbering scheme is provided in Figure 1.

Experimental Design and Rationale

A multi-dimensional NMR approach is essential for the complete and unambiguous assignment of all proton, carbon, and fluorine signals. The experimental workflow is designed to build the structural puzzle piece by piece, from direct correlations to long-range connectivities.

Figure 1: Experimental workflow for the NMR characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Part 1: One-Dimensional NMR Spectroscopy

1.1. ¹H NMR Spectroscopy: This is the foundational experiment to identify all proton signals, their integrations, multiplicities, and coupling constants. The aromatic region will contain signals for the triazolopyridine and fluorophenyl rings, while the amino protons will likely appear as a broad singlet.

1.2. ¹³C NMR Spectroscopy: This experiment provides the number of unique carbon environments. The use of a proton-decoupled sequence simplifies the spectrum to a series of singlets. The carbon attached to the fluorine will appear as a doublet due to ¹JCF coupling.

1.3. ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, this experiment is crucial for confirming its chemical environment.[6] A single resonance is expected for the 4-fluorophenyl group. Proton-decoupled ¹⁹F NMR will yield a sharp singlet, while the proton-coupled spectrum may show couplings to the ortho-protons of the phenyl ring.

Part 2: Two-Dimensional NMR Spectroscopy

2.1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.[7] It will be instrumental in establishing the connectivity of the protons on the pyridine ring (H-5, H-7, and H-8) and the fluorophenyl ring (H-2' and H-3').

2.2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C).[7] It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.

2.3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[7] This is the key experiment for assembling the molecular skeleton. For instance, correlations from the fluorophenyl protons to the triazole ring carbons will confirm the connectivity of the two ring systems.

Detailed Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol 1: ¹H NMR

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.

Protocol 2: ¹³C{¹H} NMR

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

Protocol 3: ¹⁹F{¹H} NMR

  • Pulse Program: Standard proton-decoupled

  • Spectral Width: ~100 ppm (centered around the expected chemical shift)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

  • Processing: Apply an exponential window function (line broadening of 0.5-1 Hz) before Fourier transformation.

Protocol 4: 2D COSY

  • Pulse Program: Standard COSY (cosygpqf or similar)

  • Spectral Width (F1 and F2): 12-16 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

  • Processing: Apply a sine-squared window function in both dimensions.

Protocol 5: 2D HSQC

  • Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3 or similar)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 4-8

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • Processing: Apply a sine-squared window function in both dimensions.

Protocol 6: 2D HMBC

  • Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf or similar)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 220-240 ppm

  • Number of Increments (F1): 400-512

  • Number of Scans per Increment: 8-16

  • Long-Range Coupling Constant (nJCH): Optimized for 8-10 Hz

  • Processing: Apply a sine-squared window function in both dimensions.

Data Analysis and Structural Elucidation

The following logical progression should be followed for the complete assignment of the NMR spectra:

Figure 2: Logical workflow for spectral assignment.

  • ¹H NMR Analysis: Identify the distinct spin systems. The protons on the pyridine ring (H-5, H-7, H-8) will show a characteristic coupling pattern. The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or triplets, depending on the relative magnitudes of JHH and JHF). The amino protons will likely be a broad singlet.

  • COSY Analysis: Confirm the proton-proton connectivities identified in the ¹H NMR spectrum. Cross-peaks will be observed between H-7 and H-8, and between H-2' and H-3'.

  • HSQC Analysis: Assign the carbons directly attached to protons. For example, the signal for H-5 will correlate to C-5, H-7 to C-7, and so on.

  • HMBC Analysis: This is the crucial step for assigning quaternary carbons and confirming the overall structure. Key expected correlations include:

    • H-5 to C-3a and C-7

    • H-8 to C-6

    • H-2' to C-2 and C-1'

    • H-3' to C-1' and C-4'

  • ¹⁹F NMR Analysis: The chemical shift of the fluorine signal will be characteristic of a 4-fluoro-substituted aromatic ring.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and unambiguous method for the complete structural characterization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine. The detailed protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences, ensuring the reliable identification and quality control of this important class of heterocyclic compounds.

References

  • 1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)..."

  • 1][2][3]triazolo[1,5-a]pyridines."

Application Note: In Vivo Dosing Protocols for 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 1367801-28-2) serves as a highly specialized chemical building block and pharmacological probe[1]. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized to design potent, ATP-competitive kinase inhibitors targeting DNA-dependent protein kinase (DNA-PK)[2] and Janus Kinase 2 (JAK2)[3], as well as inverse agonists for RORγt[4].

The structural causality of this molecule dictates its biological function: the 4-fluorophenyl group enhances lipophilicity and metabolic shielding against rapid cytochrome P450 degradation, while the 6-amine acts as a critical hydrogen-bond donor to the kinase hinge region[2]. Understanding the relationship between these physicochemical properties and in vivo behavior is paramount for designing robust, self-validating murine dosing protocols that prevent artifactual data.

G Stim Upstream Signal (Cytokines / DNA Damage) Kinase Target Kinase (e.g., JAK2 / DNA-PK) Stim->Kinase Downstream Downstream Effectors (STAT3 / NHEJ) Kinase->Downstream Phosphorylation Inhibitor 2-(4-Fluorophenyl)-[1,2,4]triazolo [1,5-a]pyridin-6-amine Inhibitor->Kinase ATP-competitive Inhibition Response Cellular Response (Apoptosis / Anti-inflammation) Downstream->Response

Fig 1. Mechanistic pathway of triazolopyridine-mediated kinase inhibition.

Formulation Strategy & Causality

Triazolopyridine derivatives inherently suffer from crystalline solubility challenges and moderate-to-high lipophilicity[2]. Administering this compound in pure saline will result in immediate precipitation, leading to erratic gastrointestinal absorption, localized toxicity, and uninterpretable pharmacokinetic (PK) data.

To create a reliable dosing system, a co-solvent microemulsion approach is strictly required. The causality behind the vehicle selection is as follows:

  • 5% DMSO : Disrupts the strong crystal lattice energy of the fluorinated triazolopyridine.

  • 40% PEG-400 : Acts as the primary co-solvent, maintaining the lipophilic compound in solution.

  • 5% Tween-80 : A non-ionic surfactant that prevents drug precipitation upon dilution in the aqueous environment of the murine gastrointestinal tract or bloodstream.

  • 50% Sterile Saline (0.9% NaCl) : Adjusts the final osmolarity for physiological compatibility and minimizes injection-site necrosis.

Step-by-Step Experimental Protocol: Murine PK/PD Profiling

Preparation of the Dosing Solution (10 mg/kg PO, 2 mg/kg IV)
  • Weighing : Accurately weigh 10.0 mg of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine powder into a sterile glass vial.

  • Dissolution : Add 0.5 mL of sterile DMSO. Vortex vigorously for 2 minutes until completely dissolved (the solution must be entirely clear).

  • Co-solvent Addition : Add 4.0 mL of PEG-400. Vortex thoroughly for 1 minute to ensure uniform distribution.

  • Surfactant Addition : Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at room temperature for 5 minutes.

  • Aqueous Phase : Dropwise, add 5.0 mL of 0.9% sterile saline while continuously stirring. The final concentration is 1.0 mg/mL. Critical Note: Use the formulation within 4 hours of preparation to prevent micro-precipitation.

In Vivo Dosing Workflow

This protocol utilizes 8-10 week old male C57BL/6 mice (n=3 per time point) to evaluate systemic exposure and target engagement[3].

  • Acclimation : Acclimate mice in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle for 7 days prior to the study. Fast mice for 12 hours prior to oral (PO) dosing to standardize gastric emptying times.

  • Administration :

    • Intravenous (IV) Cohort: Administer 2 mg/kg (2 mL/kg volume) via lateral tail vein injection using a 27-gauge needle.

    • Oral (PO) Cohort: Administer 10 mg/kg (10 mL/kg volume) via oral gavage using a 20-gauge bulb-tipped gastric needle.

  • Serial Sampling : Collect 50 µL of blood via the submandibular vein or saphenous vein at designated time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation : Transfer blood into K2-EDTA coated microcentrifuge tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C for LC-MS/MS analysis.

  • Tissue Collection (PD Analysis) : At T=2 hrs (expected Cmax​ ), euthanize a subset of mice via CO2​ asphyxiation. Rapidly excise target tissues (e.g., spleen or tumor xenograft), snap-freeze in liquid nitrogen, and store at -80°C for downstream western blotting (e.g., p-STAT3 or p-DNA-PKcs quantification)[3].

W A 1. Formulation (DMSO/PEG400) B 2. Administration (PO / IV) A->B C 3. Serial Sampling (Blood/Tissue) B->C D 4. Bioanalysis (LC-MS/MS) C->D E 5. PK/PD Modeling D->E

Fig 2. Step-by-step in vivo pharmacokinetic and pharmacodynamic workflow.

Quantitative Data Presentation

Based on the structural homology of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine to established triazolopyridine kinase inhibitors (e.g., CEP-33779 and AZD7648)[2][3], the following table summarizes the anticipated pharmacokinetic parameters in murine models.

Table 1. Representative Pharmacokinetic Parameters for Triazolopyridine Probes in Mice

ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgMechanistic Implication
Cmax​ ng/mL1,850 ± 210840 ± 115Adequate exposure for low-nanomolar kinase inhibition.
Tmax​ hrN/A1.5 - 2.0Indicates moderate gastrointestinal absorption rate.
AUC0−t​ ng·h/mL2,100 ± 3004,500 ± 520High systemic exposure due to fluorophenyl metabolic shielding.
T1/2​ hr1.2 ± 0.32.8 ± 0.4Short half-life typical of amine-bearing small molecules.
Clearance (Cl) mL/min/kg15.8N/AModerate hepatic clearance; primarily CYP450 mediated.
Bioavailability (F) %N/A~ 42%Good oral bioavailability supported by the PEG/Tween formulation.

Note: Data represents synthesized baseline expectations derived from validated triazolopyridine in vivo studies[3].

References

  • [1] Title: CAS: 1367801-28-2 - CymitQuimica Source: cymitquimica.com URL: 1

  • [2] Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor Source: researchgate.net URL: 2

  • [3] Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Journal of Medicinal Chemistry Source: acs.org URL: 3

  • [4] Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: researchgate.net URL: 4

Sources

Application Notes and Protocols for the Preparation of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine Stock Solutions in DMSO

Application Notes and Protocols for the Preparation of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine Stock Solutions in DMSO

Introduction: The Critical Importance of High-Fidelity Stock Solutions in Drug Discovery

In the landscape of drug discovery and development, the integrity of experimental data is paramount. This begins with the meticulous preparation of compound stock solutions. 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine is a member of the triazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its potential as a kinase inhibitor and in other therapeutic areas.[3][4] The reliability of in vitro and in vivo studies involving this and similar molecules is directly contingent on the accuracy, purity, and stability of their stock solutions.

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in these applications due to its broad solubilizing capacity. However, its unique chemical properties, including its hygroscopicity and potential to carry substances through the skin, necessitate a rigorous and well-documented preparation protocol.[1][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, qualifying, and storing stock solutions of 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine in DMSO, ensuring the generation of reproducible and trustworthy data.

Compound and Solvent: Essential Characteristics

A thorough understanding of the compound and solvent is the foundation of a robust protocol.

2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine

While specific data for this compound is not widely published, it is imperative for the researcher to obtain the Certificate of Analysis (CofA) from the supplier. Key information to be noted from the CofA includes:

  • Molecular Weight (MW): Essential for accurate molarity calculations. For the purpose of this guide, a hypothetical molecular weight of 228.23 g/mol will be used for calculations. Users must replace this with the actual MW from their compound's CofA.

  • Purity: Typically determined by HPLC or LC-MS. This value is critical for understanding the true concentration of the active compound.

  • Appearance: The physical state (e.g., crystalline solid, powder) and color.[6]

  • Safety Information: The Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) must be reviewed for handling precautions, personal protective equipment (PPE) requirements, and disposal procedures.[7][8]

Dimethyl Sulfoxide (DMSO)

The choice of DMSO is as critical as the handling of the compound itself. Only high-purity, anhydrous (or low water content) DMSO should be used.

PropertySpecificationRationale and Expert Insight
Purity ≥99.9% (anhydrous)Water can hydrolyze labile compounds and reduce the solubility of hydrophobic molecules.[9]
Storage Room temperature (15-30°C), protected from light and moisture.DMSO has a freezing point of ~18.5°C. If frozen, it should be thawed slowly at room temperature. Exposure to light can cause degradation. Its hygroscopic nature means it will readily absorb atmospheric moisture, compromising its anhydrous state.[9]
Handling Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE.DMSO can facilitate the absorption of other chemicals through the skin.[1][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine in DMSO.

Materials and Equipment
  • 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine (powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate-sized amber glass vial with a PTFE-lined cap

  • Pipettors and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Workflow for Stock Solution Preparation

Gcluster_prepPreparationcluster_executionExecutioncluster_storageStorageCompound_Info1. Review Compound CofA & SDSCalculations2. Calculate Required Mass and VolumeCompound_Info->CalculationsObtain MWWeighing3. Weigh CompoundCalculations->WeighingTarget massDissolution4. Add DMSO and DissolveWeighing->DissolutionAccurate massQC5. Quality Control ChecksDissolution->QCVisually inspectAliquoting6. Aliquot into CryovialsQC->AliquotingPassStoring7. Store at -20°C or -80°CAliquoting->StoringLabel properly

Caption: Workflow for preparing a qualified stock solution.

Step-by-Step Procedure
  • Calculations:

    • Objective: To prepare 1 mL of a 10 mM stock solution.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation (using hypothetical MW of 228.23 g/mol ):

      • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x 228.23 g/mol

      • Mass (g) = 0.0022823 g = 2.28 mg

    • Note: It is often more practical to weigh a slightly larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the target concentration.

  • Weighing the Compound:

    • Place a clean, new weigh boat on the calibrated analytical balance and tare.

    • Carefully weigh out the calculated mass of the compound. Record the exact mass.

    • Causality: An accurate mass measurement is the most critical variable for achieving the correct final concentration.

  • Dissolution:

    • Transfer the weighed compound into a clean, appropriately sized amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for at least one minute.

    • Visually inspect the solution to ensure complete dissolution. If particulates are visible, sonicate the vial in a water bath for 5-10 minutes.

    • Expert Insight: Some compounds may require gentle warming (e.g., to 37°C) to fully dissolve. However, this should be done with caution as heat can degrade sensitive molecules. Always refer to any available stability data.

  • Quality Control and Documentation:

    • Visual Inspection: The final solution should be clear and free of any visible particulates.

    • Labeling: Label the stock vial clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

    • Documentation: Record all details of the preparation in a laboratory notebook, including the compound batch number, exact mass weighed, final volume of DMSO added, and the calculated final concentration.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is generally preferred.

    • Trustworthiness: Aliquoting is a self-validating system that preserves the integrity of the bulk stock solution.

Advanced Quality Control for High-Value Experiments

For critical applications such as lead optimization or clinical candidate selection, a more rigorous quality control process is recommended.

QC MethodPurposeImplementation
LC-MS Analysis To confirm the identity and purity of the compound in solution.A small aliquot of the newly prepared stock is diluted and injected into an LC-MS system. The resulting mass spectrum should confirm the expected molecular weight, and the chromatogram can be used to assess purity.[10]
NMR Spectroscopy To confirm the chemical structure of the compound.For very high-value reference standards, acquiring a ¹H NMR spectrum of the dissolved compound in DMSO-d₆ can provide definitive structural confirmation.[11]

Stability and Handling of Stock Solutions

  • Short-term Stability: When in use, keep the stock solution on ice to minimize degradation.

  • Long-term Stability: While many triazolopyridine derivatives exhibit good stability in DMSO when stored frozen, it is best practice to re-qualify stock solutions that have been stored for extended periods (e.g., >6 months) by LC-MS to ensure their integrity.[12][13]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If a vial is thawed, use what is needed and either discard the remainder or re-freeze immediately. Do not repeatedly thaw and re-freeze the same aliquot.

Conclusion

The preparation of accurate and stable stock solutions of 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine in DMSO is a foundational requirement for reliable and reproducible research. By adhering to the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the integrity of their experimental starting materials, thereby enhancing the quality and impact of their scientific findings.

References

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Opiyo, M. (2015, June 10). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet DMSO, anhydrous. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Zhang, Y., et al. (2024, October 8). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]

  • Novartis. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • CampusOptics. (2025, October 29). Understanding Reconstitution Solutions in 2025 Research Environments. [Link]

  • Compounded Pty Ltd. (2019, March 7). Quality Control. [Link]

  • PubMed. (2011, September 1). Compound management: guidelines for compound storage, provision, and quality control. [Link]

  • Wang, D. S., et al. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B. [Link]

  • Lee, J., et al. (2021, July 8). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • Kim, H., et al. (2020). Discovery of[1][2]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Al-Tel, T. H. (2007). The Chemistry of the Triazolopyridines: an Update. Current Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Triazolopyridine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]

  • Janssen Pharmaceutica NV. (2018). [1][2]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Google Patents.

  • Frontiers. (2024, August 12). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [Link]

  • Jin, C. H., et al. (2014, May 22). Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). [1][2]Triazolo[1,5-a]pyridin-2-amine. PubChem. [Link]

  • MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

  • Spalluto, G., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals. [Link]

  • ACS Publications. (2018, February 27). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. [Link]

Application Notes and Protocols: Conjugation Strategies for the 6-Amino Group of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridine

Application Notes and Protocols: Conjugation Strategies for the 6-Amino Group of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridine

Introduction

The 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4][5][6][7] Its derivatives have shown a wide range of biological activities, including antitumor and kinase inhibitory properties.[4][5][6][7] The presence of a primary amino group at the 6-position offers a versatile handle for chemical modification, enabling the attachment of various payloads such as fluorophores, biotin, or cytotoxic agents. This process, known as bioconjugation, is crucial for developing targeted therapeutics, diagnostic probes, and tools for chemical biology research.

This guide provides a detailed overview of established and effective methods for the conjugation of molecules to the 6-amino group of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the underlying chemical principles of each strategy, offer step-by-step protocols, and discuss the critical parameters for successful and efficient conjugation.

Reactivity of the 6-Amino Group

The 6-amino group on the 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine core is an aromatic amine. Its nucleophilicity is influenced by the electronic properties of the fused triazolopyridine ring system. While generally less nucleophilic than aliphatic amines, aromatic amines are still effective nucleophiles for a variety of reactions.[8] The electron-withdrawing nature of the heterocyclic system may slightly reduce the reactivity of the amino group compared to aniline. However, it is sufficiently reactive for common conjugation chemistries under appropriate conditions.

Conjugation Strategies

Several robust methods can be employed to functionalize the 6-amino group. The choice of strategy will depend on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.

Amide Bond Formation

The formation of a stable amide bond is one of the most common and reliable methods for conjugating carboxylic acid-containing molecules to primary amines.[3][][10] This approach involves the activation of the carboxylic acid, followed by nucleophilic attack from the 6-amino group of the triazolopyridine derivative.

Workflow for Amide Bond Formation:

cluster_0Amide Bond Formation WorkflowstartStart with 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine and a Carboxylic Acid-Functionalized PayloadactivateActivate Carboxylic Acid(e.g., with EDC/NHS)start->activateStep 1coupleCouple Activated Payload withthe 6-Amino Groupactivate->coupleStep 2purifyPurify the Conjugate(e.g., by Chromatography)couple->purifyStep 3characterizeCharacterize the Final Product(e.g., by MS, NMR)purify->characterizeStep 4

Caption: Workflow for amide bond formation.

Protocol: EDC/NHS-Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester, which then efficiently reacts with the amine.

Parameter Recommendation Rationale
Solvent Anhydrous, aprotic solvents (e.g., DMF, DMSO, CH₂Cl₂)Prevents hydrolysis of the activated ester and ensures solubility of reactants.
Temperature Room TemperatureMild conditions that preserve the integrity of most biomolecules.
pH 7.2 - 8.5Facilitates the deprotonation of the primary amine for efficient nucleophilic attack.
Stoichiometry 1.2 eq. EDC, 1.5 eq. NHS, 1.0 eq. AmineA slight excess of coupling reagents ensures complete activation of the carboxylic acid.

Step-by-Step Protocol:

  • Dissolve the carboxylic acid-functionalized payload in the chosen anhydrous solvent.

  • Add NHS (1.5 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Add a solution of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equivalent) in the same solvent to the reaction mixture.

  • If necessary, adjust the pH to 7.2-8.5 with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting amide conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or preparative HPLC).

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Reductive Amination

Reductive amination is a versatile method for forming a stable secondary amine linkage between an amine and a carbonyl compound (aldehyde or ketone).[1][11][12][13][14] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.

Workflow for Reductive Amination:

cluster_1Reductive Amination Workflowstart_raStart with 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine and an Aldehyde/Ketone-Functionalized Payloadimine_formationForm Imine Intermediate(in situ)start_ra->imine_formationStep 1reductionReduce Imine with a Reducing Agent(e.g., NaBH₃CN)imine_formation->reductionStep 2purify_raPurify the Conjugate(e.g., by Chromatography)reduction->purify_raStep 3characterize_raCharacterize the Final Product(e.g., by MS, NMR)purify_ra->characterize_raStep 4

Caption: Workflow for reductive amination.

Protocol: One-Pot Reductive Amination

This protocol utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent, which is mild enough to selectively reduce the imine in the presence of the carbonyl group.

Parameter Recommendation Rationale
Solvent Protic solvents (e.g., Methanol, Ethanol) or aprotic solvents with a catalytic amount of acid.Protic solvents facilitate imine formation.
Temperature Room TemperatureMild conditions suitable for a wide range of substrates.
pH 6.0 - 7.0A slightly acidic pH promotes imine formation without significantly hydrolyzing it.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)These reagents are selective for imine reduction.

Step-by-Step Protocol:

  • Dissolve the 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equivalent) and the aldehyde or ketone-functionalized payload (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to maintain a slightly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Cyanide gas may be evolved, perform in a well-ventilated fume hood.

  • Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding an aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Confirm the structure and purity of the final conjugate by mass spectrometry and NMR.

"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[15] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage.[15][16][] To utilize this method, either the triazolopyridine or the payload must be functionalized with an azide or a terminal alkyne. The 6-amino group can be readily converted to an azide.

Workflow for CuAAC Conjugation:

cluster_2CuAAC Conjugation Workflowstart_azideConvert 6-amino group to an azideclick_reactionPerform Cu(I)-catalyzedAzide-Alkyne Cycloadditionstart_azide->click_reactionstart_payloadPayload with a terminal alkynestart_payload->click_reactionpurify_clickPurify the Triazole Conjugateclick_reaction->purify_clickStep 2characterize_clickCharacterize the Final Productpurify_click->characterize_clickStep 3

Caption: Workflow for CuAAC conjugation.

Protocol: Conversion of the 6-Amino Group to an Azide and Subsequent CuAAC

Part A: Diazotization and Azidation

  • Suspend 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equivalent) in a mixture of acetic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water at 0 °C. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.

  • Slowly add the diazonium salt solution to the sodium azide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the azide product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude azide by column chromatography.

Part B: CuAAC Reaction

Parameter Recommendation Rationale
Solvent A mixture of t-BuOH and water (1:1) or DMFEnsures solubility of both polar and nonpolar reactants.
Catalyst CuSO₄·5H₂OThe source of copper(I) ions after reduction.
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalytic species.
Temperature Room TemperatureMild conditions that are compatible with a wide range of functional groups.

Step-by-Step Protocol:

  • Dissolve the 6-azido-2-(4-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equivalent) and the alkyne-functionalized payload (1.05 equivalents) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the triazole conjugate by column chromatography.

  • Characterize the final product by mass spectrometry and NMR.

Characterization of Conjugates

Successful conjugation should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the conjugate and confirm the formation of the new bond (amide, secondary amine, or triazole).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The 6-amino group of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine provides a reliable and versatile point of attachment for a wide array of molecular payloads. The choice of conjugation chemistry—be it the robust amide bond formation, the stable secondary amine linkage via reductive amination, or the efficient triazole formation through click chemistry—will be dictated by the specific application and the chemical nature of the conjugation partner. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize novel conjugates for applications in drug development, diagnostics, and beyond.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. Available at: [Link]

  • Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines - ACS Publications. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Benzyne Click Chemistry with in Situ Generated Aromatic Azides | Organic Letters. Available at: [Link]

  • Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines - PMC. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Chemical Conjugation - Creative Biolabs. Available at: [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. Available at: [Link]

  • Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Available at: [Link]

  • New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines - ResearchGate. Available at: [Link]

  • Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 6 aa–au. Reaction conditions. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

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  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • New 6-amino-[1][2][3]triazolo[3,4-b][1][3][15]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][15]thiadiazin-6-ones: synthesis, characterization and antibacterial activity evaluation - PubMed. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]

  • Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed. Available at: [Link]

  • Document: Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl) - EMBL-EBI. Available at: [Link]

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  • WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Available at:

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  • Properties of a Triazolopyridine System as a Molecular Chemosensor for Metal Ions, Anions, and Amino Acids † | Request PDF - ResearchGate. Available at: [Link]_

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. Available at: [Link]

Application Note: Utilizing 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine as a Privileged Scaffold in Oncology Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, the identification of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular cores that inherently possess the geometric and electronic properties required to bind the kinase hinge region. 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine represents a highly versatile, dual-functional building block utilized in the development of targeted therapies against critical oncogenic drivers, including Janus Kinase 2 (JAK2), DNA-dependent protein kinase (DNA-PK), and AXL receptor tyrosine kinase[1][2].

The architectural brilliance of this specific intermediate lies in its tripartite functional mapping:

  • The [1,2,4]triazolo[1,5-a]pyridine Core : This bicyclic system acts as a potent ATP-competitive hinge binder. The nitrogen atoms at the 1- and 3-positions serve as robust hydrogen bond acceptors, establishing critical interactions with the backbone amides (e.g., Leu932 in JAK2) of the kinase hinge region[3][4].

  • The 2-(4-Fluorophenyl) Substituent : Positioned to project into the hydrophobic pocket adjacent to the hinge. The fluorine atom is a deliberate bioisosteric addition; it effectively blocks CYP450-mediated aromatic oxidation (enhancing metabolic stability) while optimizing lipophilic efficiency (LipE) via strong Van der Waals interactions[5].

  • The 6-Amine Handle : This primary amine acts as the critical synthetic vector. It allows for late-stage diversification via C-N cross-coupling or amide bond formation. Substituents attached here are directed toward the solvent-exposed channel or the ribose pocket, which is the primary mechanistic driver for achieving exquisite kinase selectivity[1][6].

G Core [1,2,4]triazolo[1,5-a]pyridine Core (Hinge Binder) Fluoro 4-Fluorophenyl Group (Hydrophobic Pocket) Core->Fluoro Position 2 Amine 6-Amine Handle (Solvent Channel Access) Core->Amine Position 6 Hinge Kinase Hinge Region (H-Bond Acceptor) Core->Hinge Hydro Hydrophobic Pocket II (Van der Waals) Fluoro->Hydro Solvent Solvent Front / Ribose (Selectivity) Amine->Solvent

Fig 1. Pharmacophore mapping of the 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold.

Hit-to-Lead Optimization Workflow

The transition from a raw scaffold to a clinical candidate requires a cyclical, data-driven workflow. The 6-amine position of this scaffold is iteratively modified to probe the solvent channel, followed by rigorous biochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) validation.

Workflow Start Start: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine Synth Buchwald-Hartwig Amination Diversification at 6-position Start->Synth Assay TR-FRET Kinase Assay Primary IC50 Determination Synth->Assay ADME In Vitro ADME Microsomal Stability & Permeability Assay->ADME Decision Criteria Met? ADME->Decision Decision->Synth No (SAR Feedback) InVivo In Vivo Efficacy Xenograft Models Decision->InVivo Yes

Fig 2. Hit-to-lead optimization workflow utilizing the triazolopyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific mechanistic conditions guarantee that the resulting data is an accurate reflection of the compound's intrinsic properties.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol details the functionalization of the 6-amine handle with an aryl or heteroaryl halide to access the solvent channel.

Materials:

  • 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 eq)

  • Target Heteroaryl Chloride/Bromide (1.1 eq)

  • BrettPhos Pd G3 Precatalyst (0.02 - 0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology & Causality:

  • Preparation: In an oven-dried Schlenk flask, combine the triazolopyridine scaffold, the target halide, and NaOtBu in anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected for its high boiling point and superior ability to solubilize diverse polar intermediates. NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the primary amine upon its binding to the Pd complex, which is the rate-limiting step prior to reductive elimination.

  • Deoxygenation: Sparge the reaction mixture with ultra-pure argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species. Strict anaerobic conditions are a non-negotiable requirement for reproducible yields.

  • Catalyst Addition: Add the BrettPhos Pd G3 precatalyst under a positive argon flow.

    • Causality: BrettPhos G3 is explicitly chosen over older catalysts (like Pd(dppf)Cl2) because its bulky, electron-rich biaryl phosphine ligand prevents the formation of bis-arylated byproducts—a notorious issue when coupling primary amines—and accelerates the oxidative addition of sterically hindered or electron-rich heteroaryl chlorides[6].

  • Thermal Activation: Seal the flask and heat to 100°C for 2–4 hours. Monitor the reaction strictly via LC-MS.

    • Causality: Thermal energy is required to cleave the precatalyst dimer and initiate the catalytic cycle. Continuous LC-MS monitoring acts as a self-validating stop condition, preventing the thermal degradation of the newly formed secondary amine once the starting material is consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and purify via reverse-phase preparative HPLC.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Once derivatives are synthesized, their biochemical potency must be validated. This protocol uses JAK2 as a model target.

Step-by-Step Methodology & Causality:

  • Compound Preparation: Prepare a 10-point serial dilution (3-fold steps) of the synthesized derivatives in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final assay DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced denaturation of the kinase while ensuring the highly lipophilic triazolopyridine derivatives remain fully solubilized.

  • Enzyme & Substrate Addition: Add recombinant JAK2 kinase domain and the specific fluorescently labeled peptide substrate to the wells. Include Staurosporine as a positive control plate-wide.

    • Causality: Staurosporine acts as a universal ATP-competitive reference. If the Staurosporine IC50​ deviates from historical baselines, the assay is flagged as invalid, ensuring system trustworthiness.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its predetermined apparent Km​ concentration (e.g., 15 µM for JAK2).

    • Causality: Running the assay exactly at the ATP Km​ is a critical self-validating parameter. It ensures the assay is highly sensitive to ATP-competitive hinge binders (like the triazolopyridine scaffold) while allowing direct calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Quenching & Detection: After 60 minutes, add a stop solution containing EDTA and a Europium (Eu)-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader.

    • Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly and uniformly quenching the reaction. The Europium cryptate provides a long-lived emission profile, allowing time-gated measurement that completely eliminates short-lived background autofluorescence from the test compounds.

Quantitative Data Presentation

The following table summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how derivatization of the 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine core at the 6-position optimizes both target potency and metabolic stability.

Compound IDSubstitution at 6-Amine ( R )Target Kinase IC50​ (nM)Human Liver Microsome CLint​ (µL/min/mg)cLogPRationale / Observation
Scaffold -NH2 (Unmodified)> 5,00085.42.1Baseline. Fails to reach the solvent channel; rapid amine oxidation.
Analog 1 -NH-Phenyl45062.13.8Fills the channel but introduces excessive lipophilicity, leading to high clearance.
Analog 2 -NH-(3-Pyridyl)4235.02.6Nitrogen addition lowers cLogP and improves metabolic stability.
Analog 3 -NH-(Tetrahydropyran-substituted Purine)0.8 < 10.0 2.4Optimal H-bonding in the ribose pocket; excellent metabolic profile[6].

Note: Data represents a synthesized SAR profile based on established triazolopyridine optimization trajectories in oncology.

References

  • "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor", ACS Publications. 6

  • "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779", PubMed/ACS. 1

  • "[1,2,4]triazolo[1,5-a]pyridine and[1,2,4]triazolo[1,5-c]pyrimidine compounds and their use", Google Patents. 2

  • "The Chemistry of the Triazolopyridines: An Update", ResearchGate. 4

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine. This document is designed for researchers, chemists, and drug development professionals to navigate and optimize this specific synthesis. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The most common and reliable route to synthesize the target compound involves a two-step process:

  • N-amination of the starting pyridine to form an N-amino pyridinium salt.

  • Cyclocondensation of the intermediate salt with an appropriate aldehyde.

This pathway is favored for its robustness and the general availability of starting materials. Below is a diagram illustrating this synthetic logic.

cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclocondensation & Functionalization A Starting Material: 2-Amino-5-bromopyridine C Intermediate: 1-amino-2-imino-5-bromopyridinium salt A->C DCM, 0°C to RT B N-aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) B->C D Intermediate Salt (from Step 1) G Final Product: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine D->G DMF, Heat E 4-Fluorobenzaldehyde E->G F Base (e.g., K2CO3) Catalyst (e.g., CuI) F->G

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My initial N-amination step (Step 1) is showing low conversion or multiple unidentifiable spots on TLC. What's going wrong?

Answer: This is a common bottleneck. The efficiency of N-amination is highly sensitive to the purity of the starting materials and the reaction conditions.

Possible Causes & Solutions:

  • Moisture in the Reaction: The N-aminating agents, such as O-mesitylenesulfonylhydroxylamine (MSH), are moisture-sensitive. Any water present can hydrolyze the reagent, drastically reducing its effectiveness.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (like dichloromethane, DCM) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Degradation of the Aminating Agent: MSH and similar reagents can degrade upon storage.

    • Solution: Use a freshly prepared batch of the N-aminating agent if possible. If using a commercial source, ensure it has been stored correctly (cool, dry, dark). You can check its activity on a small-scale test reaction with a simple pyridine.

  • Incorrect Stoichiometry: Using an insufficient amount of the aminating agent will lead to incomplete conversion.

    • Solution: While a 1.1 to 1.2 molar equivalent is typical, you may need to increase this to 1.5 equivalents if your starting material has impurities or if you suspect some reagent degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Experimental Protocol: In-Process Reaction Monitoring (TLC)

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).

  • On a TLC plate, spot the starting material (co-spot), the reaction mixture, and a baseline spot.

  • Run the TLC and visualize under UV light.

  • A successful reaction will show the consumption of the starting pyridine spot and the appearance of a new, more polar spot corresponding to the pyridinium salt intermediate.

Question 2: The cyclocondensation (Step 2) is not proceeding to completion, and I'm isolating mostly the uncyclized intermediate. How can I drive the reaction forward?

Answer: The cyclocondensation step is a heat-driven, base-mediated process. Failure to reach completion often points to issues with temperature, the base used, or catalyst activity in subsequent cross-coupling if a bromo-intermediate is used.

Troubleshooting Workflow:

Start Low Yield in Step 2 (Cyclocondensation) CheckTemp Is reaction temperature adequate? (Typically >100°C for DMF) Start->CheckTemp CheckBase Is the base strong enough and soluble? CheckTemp->CheckBase Yes IncreaseTemp Action: Increase temperature to 110-120°C or switch to a higher boiling solvent (e.g., DMSO). CheckTemp->IncreaseTemp No CheckCatalyst If applicable, is the catalyst active? CheckBase->CheckCatalyst Yes ChangeBase Action: Switch from K2CO3 to a stronger, more soluble base like Cs2CO3. CheckBase->ChangeBase No Result Improved Yield CheckCatalyst->Result Yes AddLigand Action: Add a ligand like L-proline or TMHD to stabilize the Cu(I) catalyst. CheckCatalyst->AddLigand No IncreaseTemp->CheckBase ChangeBase->CheckCatalyst AddLigand->Result

Caption: Troubleshooting decision tree for the cyclocondensation step.

Detailed Solutions:

  • Insufficient Temperature: This reaction requires significant thermal energy to overcome the activation barrier for cyclization.

    • Solution: Ensure your reaction is heated to at least 110-120 °C if using Dimethylformamide (DMF) as a solvent. If your equipment limits this, consider switching to a higher-boiling solvent like Dimethyl sulfoxide (DMSO).

  • Ineffective Base: The base plays a crucial role in the mechanism. If it's not strong enough or has poor solubility in the reaction medium, the reaction will stall.

    • Solution: Potassium carbonate (K₂CO₃) is standard, but if you face issues, switching to Cesium carbonate (Cs₂CO₃) can significantly improve results. Cs₂CO₃ is more soluble in organic solvents and its larger cation can promote reactivity.

  • Catalyst Deactivation (If using a bromo-intermediate for subsequent amination): If your route involves a copper-catalyzed amination after the cyclization, the Cu(I) catalyst can be sensitive.

    • Solution: Ensure you are using a good quality source of Copper(I) Iodide (CuI). The addition of a ligand, such as L-proline or TMHD (2,2,6,6-Tetramethyl-3,5-heptanedione), can stabilize the catalyst and improve turnover.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclocondensation step?

A1: Polar aprotic solvents are required. The choice depends on the desired reaction temperature.

SolventBoiling Point (°C)Notes
DMF 153Standard choice, good balance of solvency and boiling point.
DMSO 189Useful if higher temperatures are needed to push a sluggish reaction. Can be harder to remove under vacuum.
Dioxane 101Lower boiling point, may require sealed-tube/microwave conditions to be effective.

Q2: How can I purify the final product effectively?

A2: The final product, being an amine, is basic. This property can be exploited for purification.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, starting with a less polar mobile phase (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity by adding Methanol.

  • Acid-Base Extraction: If impurities are non-basic, you can perform an acid-base wash. Dissolve the crude product in an organic solvent (like DCM), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer. Discard the organic layer containing neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate your product, causing it to precipitate or be extractable with fresh organic solvent.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) can be used to obtain crystalline material of high analytical purity.

Q3: Can I use a different aldehyde for the cyclocondensation?

A3: Absolutely. The use of 4-Fluorobenzaldehyde is what installs the 2-(4-Fluorophenyl) group. This step is highly modular. You can use various substituted benzaldehydes or even aliphatic aldehydes to synthesize a library of analogous compounds. The reaction conditions described here are generally robust and applicable to other aldehydes, though minor re-optimization may be needed on a case-by-case basis.

References

  • Note: While a direct synthesis for the exact target molecule is not readily available in open literature, the principles and methods described are based on established syntheses of thetriazolo[1,5-a]pyridine core and its functionalization. The references below provide authoritative examples of the key reaction steps.

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the significant challenge of poor aqueous solubility associated with 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine. As a member of the triazolopyridine class, this compound holds potential in various therapeutic areas, but its hydrophobic nature, driven by the fluorophenyl and fused heterocyclic ring systems, often hinders its progression from discovery to preclinical and clinical development.[3][4]

This document moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and design robust, effective formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Basic Strategies

This section addresses the most common initial queries and provides a foundation for your experimental approach.

Q1: My 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). What is the primary cause?

A: The poor aqueous solubility is inherent to the molecule's structure. The fused[1][2]triazolo[1,5-a]pyridine core and the 2-(4-fluorophenyl) substituent create a largely rigid, non-polar molecule. While the 6-amine group offers a site for hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the overall structure. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the crystal lattice together. With this compound, water-solute interactions are not energetically favorable enough to break the strong intermolecular forces in its solid state.

Q2: What is the simplest method to try first for solubilizing the compound for preliminary in vitro assays?

A: pH modification is the most direct and effective initial approach. Your compound possesses a basic nitrogen atom in the 6-amine group and potentially others within the triazolopyridine ring system. By lowering the pH of the aqueous medium, you can protonate this amine group.

  • Causality: The protonated amine group forms a salt (e.g., a hydrochloride or acetate salt), which is an ionic species. Ionic compounds have much stronger and more favorable interactions with polar water molecules than their neutral counterparts, leading to a significant increase in aqueous solubility.[5][6][7] The solubility of such ionizable drugs is therefore highly pH-dependent.[6][7][8]

  • Recommendation: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. Then, for your working solution, dilute this stock into an acidic buffer (e.g., pH 4.0-5.0). This approach often maintains solubility for initial cell-free or cell-based assays, provided the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I prepare a concentrated stock solution for long-term storage?

A: For long-term storage, high-purity dimethyl sulfoxide (DMSO) is the solvent of choice. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Protocol:

    • Accurately weigh the compound.

    • Add the required volume of anhydrous, sterile-filtered DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Use gentle vortexing and/or sonication in a water bath to facilitate dissolution.

    • Store aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and freeze-thaw cycles.

Q4: Before attempting advanced methods, what fundamental properties of my compound should I determine?

A: Characterizing the compound's intrinsic solubility (S₀) and its acid dissociation constant (pKa) is critical for a rational formulation design.

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of the drug. It represents the baseline solubility you are trying to improve upon. The shake-flask method is the gold standard for this determination (see Protocol 1).

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized form. Knowing the pKa allows you to predict the pH range where solubility will be highest.[6][7] For a basic compound like this, solubility will increase significantly as the pH drops below its pKa. Potentiometric titration is a common method for pKa determination.[6]

Part 2: Troubleshooting Guide - Intermediate & Advanced Formulation Strategies

If basic pH adjustment is insufficient, these advanced strategies offer robust alternatives.

Q5: Adjusting the pH worked initially, but my compound precipitates when I dilute it into my neutral pH cell culture media or final buffer. What should I do next?

A: This is a common problem known as "precipitation upon dilution." The neutral pH of the media deprotonates the compound, causing it to revert to its poorly soluble free base form. The next logical step is to use cosolvents .

  • Mechanism: Cosolvents are water-miscible organic solvents that increase the solubility of non-polar solutes by reducing the polarity of the aqueous environment.[9][10] They disrupt water's hydrogen-bonding network, making it more "hospitable" to hydrophobic molecules.[11]

  • Common Cosolvents:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerine[9][12]

  • Strategy: Create a formulation containing a mixture of water, a cosolvent, and potentially a pH-adjusting agent. The goal is to find a ratio that keeps the drug dissolved at the desired concentration and is well-tolerated in your experimental system. Solubility often increases logarithmically with the increasing fraction of the cosolvent.[12]

Q6: Even with cosolvents, I'm observing cytotoxicity or compound instability in my cell-based assays. Is there a more biocompatible approach?

A: Yes. When solvent toxicity is a concern, cyclodextrin complexation is an excellent alternative.

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They act as molecular hosts, encapsulating the hydrophobic guest molecule (your compound) within their non-polar core.[14][15] This "inclusion complex" presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound without altering its chemical structure.[][17]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Often preferred for its higher solubility and lower toxicity.

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD) - Used in several FDA-approved formulations for its high solubilizing capacity and safety.[13]

Q7: I am planning for in vivo animal studies. What formulation strategies are best for improving oral bioavailability?

A: For oral delivery, where both solubility and dissolution rate are critical for absorption, two advanced techniques are highly recommended: amorphous solid dispersions and nanosuspensions .

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[18][19][20] The drug exists in a high-energy amorphous state rather than a stable, low-solubility crystalline state.[18] When the ASD comes into contact with water, the polymer dissolves rapidly, releasing the drug in a supersaturated state, which enhances absorption.[20][21]

    • Common Polymers: PVP K30, HPMC-AS, Soluplus®.

    • Preparation Methods: Hot-melt extrusion and spray drying are common industrial methods.[22] For lab-scale work, solvent evaporation is feasible.

  • Nanosuspensions:

    • Mechanism: A nanosuspension consists of pure drug particles reduced to the sub-micron range (nanoparticles), stabilized by surfactants or polymers.[2][23] According to the Ostwald-Freundlich equation, reducing particle size to the nanometer scale significantly increases the surface area, leading to a higher dissolution velocity and increased saturation solubility.[24]

    • Advantages: High drug loading is possible, and this technique is applicable to drugs that are poorly soluble in both aqueous and organic media.[2]

    • Preparation Methods: High-pressure homogenization or media milling ("top-down" methods) are most common.[1]

Q8: How do I select the right excipients (cosolvents, polymers, cyclodextrins) for my formulation?

A: Selection requires a systematic screening process. You must evaluate excipients for both their ability to solubilize the drug and their compatibility with the intended application (e.g., low toxicity for parenteral use).[25]

  • Screening: Perform equilibrium solubility studies with a range of individual and mixed excipients at different concentrations.

  • Compatibility: Ensure the chosen excipients do not chemically degrade your compound.

  • Tolerability: Refer to regulatory guidelines (e.g., FDA Inactive Ingredient Database) to check the approved routes of administration and concentration limits for potential excipients, especially for later-stage development.[25]

Part 3: Key Experimental Protocols

Protocol 1: Determining Apparent Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of your compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, acidic buffer) in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures equilibrium is reached.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 min) or filtration through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab-Scale Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2).

  • Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Kneading: Gradually add the drug to the paste and knead thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. The resulting powder can be used for solubility testing or incorporated into solid dosage forms.

Part 4: Data Interpretation & Visualization

Decision-Making Workflow for Formulation Development

The following diagram outlines a logical progression for selecting a suitable solubility enhancement strategy.

GFormulation Selection Workflowcluster_0StartPoor Aqueous Solubility of CompoundpKaDetermine pKa & Intrinsic SolubilityStart->pKapH_ModStrategy 1: pH Modification(Acidic Buffer)pKa->pH_ModCheck1Soluble & Stablein Final Medium?pH_Mod->Check1CosolventStrategy 2: Cosolvents(PEG 400, PG)Check1->Cosolvent NoSuccessFormulation Optimizedfor In Vitro / In Vivo StudyCheck1->Success YesCheck2Soluble & Biocompatible?Cosolvent->Check2CyclodextrinStrategy 3: Complexation(HP-β-CD, SBE-β-CD)Check2->Cyclodextrin NoCheck2->Success YesCheck3Sufficient Loading & Solubilization?Cyclodextrin->Check3AdvancedStrategy 4: Advanced Formulations(Solid Dispersion, Nanosuspension)Check3->Advanced NoCheck3->Success YesAdvanced->Success

Caption: A stepwise decision guide for formulation strategy selection.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule improves the solubility of a hydrophobic drug.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Comparison of Solubility Enhancement Techniques
TechniquePrinciple of ActionTypical Fold Increase in SolubilityKey AdvantagesKey Disadvantages
pH Modification Converts the drug to a more soluble ionized salt form.[5]10 - 1,000xSimple, cost-effective, easy to implement.Risk of precipitation upon dilution into neutral pH; potential for pH-mediated degradation.
Cosolvency Reduces the polarity of the solvent system.[9][11]2 - 500xSimple to formulate; effective for many compounds.Potential for in vitro/in vivo toxicity; risk of precipitation upon dilution.[11]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a host molecule.[13][14]10 - 5,000xHigh biocompatibility; reduces drug toxicity; suitable for parenteral formulations.Limited drug loading capacity; can be expensive; potential for competitive displacement.
Solid Dispersion Disperses drug in an amorphous state within a polymer matrix.[18][21]10 - 10,000xSignificantly enhances both solubility and dissolution rate; well-established for oral drugs.Can have physical stability issues (recrystallization); requires specialized equipment (e.g., spray dryer).[20]
Nanosuspension Increases surface area and saturation solubility by particle size reduction.[24]10 - 10,000xHigh drug loading; applicable to virtually all poorly soluble drugs; versatile for multiple routes of administration.[2]Requires high-energy manufacturing processes; potential for particle aggregation over time.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement techniques: A review. International Journal of Pharmaceutical Sciences and Research, 2(10), 2531. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]

  • Singh, A., Van den Mooter, G. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 6(3). [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Stanekzai, A., Vikrant, & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. The Pharma Innovation Journal, 8(3), 548-556. [Link]

  • Ghasemian, A., & Vatanara, A. (2016). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Current Pharmaceutical Design, 22(33), 5146-5154. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-8. [Link]

  • Al-khedairy, E. B. H., & Al-saady, F. A. J. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Saudi Pharmaceutical Journal, 29(10), 1128-1154. [Link]

  • Makhlof, A., & Al-khedairy, E. B. H. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 23-31. [Link]

  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Kumar, S., & Singh, P. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(4), 58-64. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Shinde, G. V., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1584-1596. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1083. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Patel, J., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 201-210. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Prajapati, S. T., & Patel, C. N. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Asian Journal of Pharmacy and Technology, 10(1), 58-63. [Link]

  • Slideshare. (n.d.). Cosolvency. [Link]

  • Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 55(1), 1-10. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmaceutical Research, 18(9), 1788-1815. [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review, 18(6). [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Singh, G., & Kaur, L. (2014). Review on Enhancement of Solubilization Process. Journal of Drug Delivery and Therapeutics, 4(3), 112-118. [Link]

  • Meloun, M., & Bordovska, S. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45094-45104. [Link]

  • Reijenga, J., et al. (2021). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 13(10), 1639. [Link]

  • Meloun, M., & Bordovska, S. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45094-45104. [Link]

  • Khomenko, D. M., et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 58(12), 1017-1033. [Link]

  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). 2-(4-Fluorophenyl)-[1][2]triazolo[1,5-a]pyridin-6-amine Building Blocks. BuyChemJapan. [Link]

  • Kaczmarek, Ł., & Badowska-Rosłonek, K. (2007). The Chemistry of the Triazolopyridines: an Update. Current Organic Chemistry, 11(1), 41-50. [Link]

  • Google Patents. (2011).
  • Park, J., et al. (2014). Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

  • Bhat, M. A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(6), 104760. [Link]

  • Park, J., et al. (2014). Discovery of N-((4-([1][2]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

  • PubChem. (n.d.).[1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]

  • Kim, H., et al. (2020). Discovery of[1][2]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Journal of Medicinal Chemistry, 63(6), 3183-3205. [Link]

Technical Support Center: Handling & Storage of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pharmaceutical Intermediates Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the spontaneous degradation of electron-rich heterocyclic amines.

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a highly valuable building block, particularly in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors 1. However, its electron-rich aromatic amine moiety makes it exceptionally vulnerable to autoxidation. This guide provides field-proven, causality-driven protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Understanding the Oxidation Mechanism (FAQs)

Q: Why is this specific triazolopyridine derivative so sensitive to atmospheric exposure? A: The sensitivity lies in the electron-donating nature of the primary amine attached to the fused bicyclic [1,2,4]triazolo[1,5-a]pyridine core. Exposure to ambient oxygen—especially when catalyzed by UV light or trace transition metals—triggers a single-electron transfer. This generates a highly reactive amino radical cation. These radicals rapidly undergo bimolecular coupling to form azo or azoxy dimers, or further oxidize into nitroso intermediates 2.

Q: What are the visual indicators that my batch has oxidized? A: The pure, intact Active Pharmaceutical Ingredient (API) presents as an off-white to pale yellow powder. If oxidation has occurred, the formation of extended conjugated systems (azo bonds and polymeric oligomers) will shift the color to a distinct dark orange, brown, or even deep purple 3.

Q: Can I prevent this by simply storing it in a standard laboratory freezer (-20°C)? A: No. While the Arrhenius equation dictates that lower temperatures will decelerate the reaction kinetics, temperature reduction alone does not remove the primary reactants: oxygen and moisture. Without an inert atmosphere, the compound will inevitably degrade over time.

OxidationMechanism A Triazolopyridin-6-amine (Off-white) B Amino Radical Cation (Transient) A->B O2 / UV Light C Nitroso Intermediate (Reactive) B->C ROS / Peroxides D Azo/Azoxy Dimers (Dark Discoloration) B->D Bimolecular Coupling C->D Condensation

Oxidative degradation pathway of primary aromatic amines into azo dimers.

Part 2: Troubleshooting Guide

Issue 1: The powder turned brown shortly after opening the vial on the benchtop.
  • Root Cause: Autoxidation triggered by atmospheric oxygen and ambient laboratory lighting.

  • Scientific Causality: UV/Vis light acts as an initiator for the homolytic cleavage of trace peroxides, accelerating the radical oxidation cascade.

  • Resolution: The current batch must be re-purified via flash column chromatography (typically using a DCM/MeOH gradient) or recrystallization. Moving forward, only handle the compound inside a nitrogen-filled glovebox or utilize Schlenk techniques.

Issue 2: Degradation occurred despite storing the vial under Nitrogen gas.
  • Root Cause: Nitrogen gas ( N2​ ) has a lower density than ambient air. If the vial seal is imperfect, N2​ easily dissipates, allowing oxygen to ingress.

  • Scientific Causality: Argon ( Ar ) is approximately 38% denser than air. It sinks to the bottom of the container, creating a physical, protective "blanket" directly over the solid API, effectively excluding oxygen even if micro-leaks exist in the headspace 4.

  • Resolution: Switch your inerting protocol from Nitrogen to Argon blanketing and upgrade to PTFE-lined septa.

Part 3: Quantitative Data on Storage Efficacy

To illustrate the critical nature of these parameters, below is a synthesized stability matrix demonstrating the expected purity retention of sensitive heterocyclic amines over a 6-month period based on varying storage conditions.

Storage ConditionInert AtmosphereLight ExposureTemp6-Month Purity Retention (%)Visual Appearance
Optimal Argon BlanketAmber Vial (Dark)-20°C> 99.5% Off-white powder
Acceptable Nitrogen PurgeAmber Vial (Dark)-20°C98.2% Off-white to pale yellow
Suboptimal Ambient AirClear Vial (Light)4°C85.4% Orange/Brown discoloration
Destructive Ambient AirClear Vial (Light)25°C< 60.0% Dark purple/black

Part 4: Step-by-Step Methodology: The "Argon-Blanket & Desiccate" Protocol

To guarantee a self-validating storage system, follow this exact methodology. Every step is designed to eliminate a specific vector of degradation.

Step 1: Complete Desiccation Ensure the API is completely dry by lyophilization or vacuum drying overnight. Causality: Residual water acts as a solvent medium for dissolved oxygen and can hydrolyze trace impurities into reactive species.

Step 2: Transfer to Amber Glassware Transfer the dry powder into an amber glass vial. Causality: Amber glass blocks UV light below 400 nm, preventing the photo-initiation of the radical cation cascade.

Step 3: Argon Purging (Schlenk Line Technique) Insert a needle connected to a Schlenk line through a PTFE-lined septum cap. Cycle between high vacuum and Argon gas at least three times. Leave the vial under a slight positive pressure of Argon. Causality: The vacuum removes trapped interstitial O2​ from the powder bed, while the heavy Argon creates an impenetrable gas blanket [[4]]().

Step 4: Hermetic Sealing Rapidly remove the needle to allow the septum to self-seal. Wrap the exterior of the cap tightly with Parafilm. Causality: Standard silicone septa are highly permeable to oxygen over time; PTFE lining and Parafilm wrapping arrest this permeation.

Step 5: Cryogenic Storage Place the sealed vial inside a secondary desiccator jar containing Drierite (calcium sulfate), and store at -20°C. Causality: The secondary container provides a fail-safe against moisture ingress from the freezer's defrost cycles, while the -20°C temperature arrests kinetic degradation.

StorageWorkflow S1 1. Vacuum Dry (Remove H2O) S2 2. Amber Glass Vial (Block UV Light) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal (Prevent Permeation) S3->S4 S5 5. Store at -20°C (Arrest Kinetics) S4->S5

Step-by-step workflow for inert storage of oxidation-sensitive amines.

References

  • [1] The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications.1

  • [4] Inert gas - Argon Blanketing. Grokipedia. 4

  • [3] Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants. PMC - NIH. 3

  • [2] Recent Advances in the Synthesis of Aromatic Azo Compounds. PMC - NIH. 2

Sources

Optimizing reaction conditions for 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the acylation of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Because the [1,2,4]triazolo[1,5-a]pyridine core is highly electron-withdrawing, the exocyclic amine at the 6-position exhibits significantly suppressed basicity and nucleophilicity[1]. Standard peptide coupling conditions often fail or stall, requiring highly tuned, electrophilic activation strategies.

Mechanistic Workflow & Decision Matrix

To achieve high conversion rates without degrading sensitive substrates, coupling reagents must be selected based on the steric and stereochemical demands of your carboxylic acid partner.

AmidationOptimization Start 2-(4-Fluorophenyl)-[1,2,4] triazolo[1,5-a]pyridin-6-amine Acid Analyze Carboxylic Acid Start->Acid Chiral Chiral α-Center? Acid->Chiral T3P T3P / Pyridine (Minimizes Epimerization) Chiral->T3P Yes Hindered Sterically Hindered? Chiral->Hindered No Hindered->T3P Low HATU HATU / DIPEA / DMF (Strong Activation via 7-Aza Effect) Hindered->HATU Moderate AcylCl Acyl Chloride / DMAP (For Extreme Hindrance) Hindered->AcylCl High

Workflow for selecting amidation conditions for weakly nucleophilic triazolopyridin-6-amines.

Quantitative Reagent Comparison
Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskByproduct RemovalBest Use Case
HATU / DIPEA O-Acyluronium / OAt ester80 – 95%Moderate to HighChromatographySterically hindered acids; non-chiral substrates.
T3P / Pyridine Mixed Anhydride75 – 90%Very Low (< 2%)Aqueous Washα-Chiral acids; scale-up manufacturing.
EDC / HOBt O-Acylisourea / OBt ester< 30%LowAqueous WashNot recommended for this weakly nucleophilic amine.
Acyl Chloride Acid Chloride60 – 85%Very HighAqueous WashExtreme steric hindrance (e.g., pivalic acid derivatives).

Troubleshooting FAQs

Q1: Why are my standard EDC/HOBt or DCC couplings stalling at <30% conversion with this specific amine? A1: The failure is rooted in the electronic structure of the triazolopyridine core. The lone pair on the 6-amine is heavily delocalized into the electron-deficient bicyclic π -system, rendering it a very weak nucleophile[1]. Standard carbodiimides (like EDC) form an O-acylisourea intermediate. Because the triazolopyridin-6-amine attacks this intermediate so slowly, the O-acylisourea undergoes an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct before amidation can occur. You must switch to reagents that form highly reactive, stable active esters (like HATU) or mixed anhydrides (like T3P)[2][3].

Q2: How does HATU overcome the weak nucleophilicity of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine? A2: HATU generates an O-acyluronium intermediate that is rapidly converted into an highly reactive HOAt (7-azabenzotriazole) active ester[2]. The critical advantage here is the 7-aza effect (anchimeric assistance). The nitrogen atom at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming weakly nucleophilic amine. This forms a stabilized 7-membered cyclic transition state, effectively anchoring the amine and drastically accelerating the aminolysis step[2][4].

Q3: I am using HATU, but I am seeing significant epimerization of my carboxylic acid's α -chiral center. How can I prevent this? A3: Epimerization during HATU coupling occurs because the highly active ester can cyclize into an oxazolone intermediate, which readily racemizes via base-catalyzed enolization[5]. To fix this, switch to T3P (Propanephosphonic acid anhydride) paired with Pyridine . T3P forms a mixed anhydride that is highly reactive toward anilines but avoids the oxazolone pathway[3]. Furthermore, substituting the strong base DIPEA (pKa ~10.1) with the much weaker base Pyridine prevents the deprotonation of the α -chiral center, keeping epimerization strictly below 2%[5][6].

Q4: What is the optimal base stoichiometry for HATU couplings with this molecule? A4: DIPEA (N,N-Diisopropylethylamine) is the preferred base due to its steric bulk, which prevents it from acting as a competing nucleophile[5]. You must use a minimum of 2.0 to 3.0 equivalents . The first equivalent deprotonates the carboxylic acid to initiate attack on the uronium salt, and the subsequent equivalents neutralize the hexafluorophosphate counterion and maintain the free-base form of the weakly basic triazolopyridin-6-amine[2][5].

Self-Validating Experimental Protocols

To prevent the waste of the high-value 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine intermediate, these protocols are designed as self-validating systems featuring In-Process Controls (IPC).

Protocol A: HATU-Mediated Amidation (For Sterically Hindered / Non-Chiral Acids)

Causality: Pre-activation is strictly separated from amine addition to ensure the acid is fully converted to the HOAt active ester before the weak nucleophile is introduced.

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Ester Formation: Cool to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes at room temperature.

  • IPC Validation Check: Do not proceed blindly. Withdraw a 1 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the active ester) or the HOAt-ester adduct[2]. If unreacted acid remains, stir for another 15 minutes.

  • Aminolysis: Once activation is confirmed, add 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 eq) as a solid.

  • Reaction: Heat the reaction to 40 °C. The 7-aza effect will drive the reaction to completion within 2–4 hours[4].

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and tetramethylurea byproducts.

Protocol B: T3P-Mediated Amidation (For α -Chiral Acids)

Causality: T3P requires no pre-activation and generates water-soluble byproducts. Pyridine is used as both base and co-solvent to suppress oxazolone-driven racemization[3][6].

  • Mixture: In a flask, suspend the Carboxylic Acid (1.2 eq) and 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 eq) in a 1:1 mixture of EtOAc and Pyridine (0.3 M concentration).

  • T3P Addition: Cool the suspension to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq). Note: The reaction is mildly exothermic.

  • IPC Validation Check: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via HPLC. The absence of oxazolone peaks confirms stereochemical integrity[6].

  • Workup: Once the amine is consumed (typically 6-12 hours), dilute with EtOAc and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. The propanephosphonic acid byproducts are highly water-soluble and will be completely removed in the aqueous phase, often eliminating the need for column chromatography[3].

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org. Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. Available at: [Link]

  • Understanding T3P® from start to finish. rxweb-prd.com. Available at:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. acs.org. Available at:[Link]

  • HATU - Wikipedia. wikipedia.org. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). acs.org. Available at:[Link]

Sources

Purification techniques for removing impurities from 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Technical Support Center: Purification of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine (CAS: 1367801-28-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar triazolopyridine compounds. The purity of an active pharmaceutical ingredient (API) is critical for its efficacy and safety, making robust purification strategies paramount.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles for the purification of nitrogen-containing heterocyclic compounds.

Understanding the Molecule and Potential Impurities

2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine is a moderately polar, nitrogen-rich heterocyclic compound. Its structure features a basic amine group, a fused triazolopyridine core, and a fluorophenyl substituent. These features dictate its solubility and chromatographic behavior.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-hydrazinopyridines or substituted aldehydes/carboxylic acids used in cyclization reactions.[4][5]

  • Reaction Byproducts: Isomers formed during ring formation, or products from incomplete cyclization or side reactions.

  • Reagents: Excess coupling agents (e.g., CDI, POCl₃) or their byproducts.[5]

  • Degradation Products: Aromatic amines can be susceptible to oxidation.[1]

The key to successful purification is to exploit the differences in polarity, solubility, and pKa between the desired compound and its impurities.

Purification Strategy Decision Tree

Choosing the right purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Strategycluster_0Initial Assessmentcluster_1Purification Pathwayscluster_2Final AnalysisstartCrude ProductPurity Check (TLC/LCMS)is_solidIs the crudeproduct a solid?start->is_solidpurity_checkPurity >90%?(by LC or NMR)is_solid->purity_checkYescolumnFlash ColumnChromatographyis_solid->columnNo (Oil/Gum)recrystallizeRecrystallizationpurity_check->recrystallizeYespurity_check->columnNotriturationTrituration / Slurrypurity_check->triturationMinor non-polarimpuritiesfinal_purityConfirm Purity(LCMS, NMR, mp)recrystallize->final_purityprep_hplcPreparative HPLC(for high polarity/difficult separations)column->prep_hplcCo-elutingimpuritiescolumn->final_purityprep_hplc->final_puritytrituration->final_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine and related compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Incorrect Solvent Choice: The solvent may dissolve the impurities as well as the product, or the product is too soluble at room temperature.Action: Perform a thorough solvent screen. Ideal solvents dissolve the compound when hot but not when cold. Consider solvent pairs like Ethanol/Water, Dichloromethane (DCM)/Hexane, or Ethyl Acetate/Hexane.[6]
2. Oiling Out: The compound is melting in the hot solvent instead of dissolving, then separating as an oil on cooling.Action: Use a larger volume of solvent or switch to a higher-boiling solvent. Ensure the boiling point of the solvent is lower than the melting point of your compound.
3. Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.Action: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Poor Separation in Column Chromatography 1. Streaking on TLC Plate: The compound may be too polar for the solvent system or interacting with acidic silica gel.Action: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the mobile phase. This neutralizes acidic sites on the silica and improves the peak shape of basic compounds.
2. Co-eluting Impurities: Impurities have a similar polarity (Rf value) to the product.Action: Change the solvent system to alter selectivity. For example, switch from an Ethyl Acetate/Hexane system to a DCM/Methanol system. If separation is still poor, preparative HPLC may be necessary.[7]
3. Low Recovery from Column: The compound is highly polar and is sticking to the silica gel.Action: Use a more polar solvent system, such as a gradient of 0-10% Methanol in DCM. Ensure the column is not overloaded. A guard column can also help by trapping strongly adsorbed materials.[8]
Compound is Unretained in Reversed-Phase HPLC 1. Compound is Too Polar: The compound has a high affinity for the polar mobile phase and minimal interaction with the C18 stationary phase.[2][9][10]Action: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating polar compounds.[3][9]
2. Inappropriate pH: The mobile phase pH can affect the ionization state and retention of the amine group.Action: Screen different pH values for your mobile phase, such as pH 3.2 (ammonium formate) and pH 5.8 (ammonium acetate), to find the optimal selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this compound?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen solvent systems. Begin with a moderately polar system like 50% Ethyl Acetate in Hexane. Based on the resulting Rf value, you can adjust the polarity. For this class of compounds, mobile phases like Dichloromethane (DCM) with a gradient of Methanol (0-5%) are often effective. For structurally similar triazolopyridines, ethyl acetate/hexane systems have proven successful.[7]

Q2: My compound is a solid but won't form nice crystals. What can I do?

A: If recrystallization fails, try trituration. This involves suspending the crude solid in a solvent where the desired compound is poorly soluble, but the impurities are soluble. Sonication or vigorous stirring can help break up the solid and wash away the impurities. Solvents like diethyl ether or cold ethyl acetate are often good choices.

Q3: How can I remove highly polar, water-soluble impurities?

A: A liquid-liquid extraction can be effective. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution) to remove acidic impurities, or a mild aqueous acid to remove basic impurities. Be cautious, as your product is an amine and may partition into the aqueous acidic layer.

Q4: What analytical techniques are essential for confirming the purity of the final product?

A: A combination of techniques is crucial for a complete picture of purity:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight of the main component.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify any residual solvents or organic impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q5: Are there alternatives to standard silica gel for chromatography?

A: Yes. If you have issues with compound degradation or irreversible adsorption on acidic silica, consider using neutral alumina or a C18-functionalized silica (reversed-phase flash chromatography). For highly polar compounds that are difficult to retain even with polar mobile phases, HILIC provides an excellent alternative retention mechanism.[2][3][9]

Detailed Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify the compound by exploiting differences in solubility between the target compound and impurities.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hotplate stirrer) until all the solid dissolves. Add a minimal amount of extra solvent if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for an Rf value of ~0.3 for the target compound. A common system for triazolopyridines is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[7][11]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated compound using LC-MS and NMR.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Agilent. HPLC Troubleshooting. Available at: [Link]

  • ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • ScienceDirect. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Available at: [Link]

  • Google Patents. US20230242552A1 - Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof.
  • Cambridge University Press. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Available at: [Link]

  • ScienceDirect. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

Troubleshooting low binding affinity in 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine Assays

Welcome to the technical support guide for assays involving 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified in inhibitors of protein kinases, such as TGF-β type I receptor kinase (ALK5).[4][5][6][7] This guide provides in-depth troubleshooting for a common and critical issue: low or undetectable binding affinity in biochemical or biophysical assays.

This resource is structured as a series of frequently asked questions (FAQs) designed to systematically diagnose and resolve experimental challenges.

Section 1: Foundational Checks - Reagent & Compound Integrity

Before optimizing assay conditions, it is crucial to verify the quality and integrity of the fundamental components: the protein target and the compound itself. Problems with either can mimic low binding affinity.[2]

Q1: My assay shows weak or no binding. How can I be sure my protein is active and my compound is viable?

Short Answer: You must independently validate the structural integrity and activity of your protein and confirm the identity and solubility of your compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine.

In-Depth Explanation: The adage "garbage in, garbage out" is paramount in binding assays. Low-quality reagents are a primary cause of poor results.[8] A protein that is aggregated or misfolded will not present the correct binding epitope, making interaction with the ligand impossible. Likewise, a compound that has degraded, is impure, or has precipitated out of solution cannot bind its target.

Troubleshooting Workflow: Reagent Quality Control

  • Protein Quality Assessment:

    • Purity Check: Run your purified protein on an SDS-PAGE gel. A single, sharp band at the expected molecular weight is desired. Multiple bands may indicate contamination or degradation.

    • Aggregation Analysis: Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to confirm that the protein is monodisperse and not aggregated. Aggregated proteins often lead to assay artifacts.

    • Functional Validation: If your protein is an enzyme (e.g., a kinase), perform a functional assay with a known substrate and/or a well-characterized control inhibitor to confirm its catalytic activity.[3][9] For non-enzymatic proteins, a thermal shift assay (TSA) with a known ligand can confirm its ability to fold and bind correctly.[10]

  • Compound Integrity & Solubility:

    • Identity Verification: Confirm the identity and purity of your 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine stock using LC-MS or NMR.

    • Solubility Test: Determine the compound's solubility limit in your final assay buffer. Undissolved compound particles can cause light scattering and other interferences, leading to false positives or negatives.[11] A simple visual inspection for precipitation after dilution into the assay buffer is a first step. For more quantitative data, nephelometry or DLS can be used.[11]

    • DMSO Concentration Control: Ensure the final concentration of dimethyl sulfoxide (DMSO) or other organic solvents is consistent across all wells (including controls) and is below a level known to impact your protein's activity, typically ≤1%.[12]

Section 2: Assay Condition Optimization

Once reagent quality is confirmed, the next step is to optimize the assay environment. The composition of the buffer can dramatically influence protein-ligand interactions.[2][13]

Q2: My reagents are high-quality, but binding is still low. Which buffer components should I screen to improve the interaction?

Short Answer: Systematically screen pH, ionic strength (salt concentration), and the inclusion of detergents or other additives. These factors directly modulate the forces governing protein-ligand binding.

In-Depth Explanation: Protein-ligand binding is a delicate balance of hydrophobic interactions, hydrogen bonds, and electrostatic forces.[14] Buffer conditions can either stabilize or disrupt these interactions.

  • pH: The pH of the buffer dictates the protonation state of amino acid residues in the protein's binding pocket and of the ligand itself. An inappropriate pH can abolish a critical electrostatic interaction.

  • Ionic Strength: Salt concentration influences electrostatic interactions. At very low salt concentrations, non-specific binding can be high. Conversely, very high salt concentrations can weaken charge-based interactions necessary for specific binding.[15]

  • Additives: Detergents (e.g., Tween-20, Triton X-100) are crucial for preventing non-specific binding and compound aggregation.[16][17] Other additives like glycerol or BSA can help stabilize the protein.[18]

Experimental Protocol: Buffer Optimization Screen

A systematic approach is to use a matrix or "design of experiment" (DoE) approach to test multiple conditions efficiently.

  • Establish Baseline: Use your current standard buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • pH Screen: Prepare a set of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) while keeping other components constant. Tris and Bis-Tris propane are common alternatives to phosphate buffers and can influence protein behavior differently.[19]

  • Salt Screen: Using the optimal pH from the previous step, test a range of NaCl or KCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

  • Detergent Screen: Test different non-ionic detergents (e.g., 0.01% Tween-20, 0.01% Triton X-100, 0.05% Pluronic F-68) or vary the concentration of your current detergent.

  • Analyze Results: Measure the binding signal (e.g., fluorescence polarization, SPR response units) for each condition. The goal is to maximize the signal-to-noise ratio, which is the difference between the signal with your compound and a negative control.

Data Presentation: Example Buffer Screen Results

ConditionpHNaCl (mM)DetergentRelative Signal (%)Z'-factor
Baseline 7.51500.01% Tween-201000.45
pH Screen 8.01500.01% Tween-20145 0.72
Salt Screen 8.01000.01% Tween-201600.78
Detergent 8.01000.05% Tween-20175 0.85

This table illustrates how optimizing buffer can significantly improve assay performance, as reflected in the Z'-factor, a measure of assay quality.[12]

Section 3: Troubleshooting Assay Artifacts

Even with good reagents and an optimized buffer, assay readouts can be misleading due to technical artifacts. Understanding these potential pitfalls is key to interpreting your data correctly.

Q3: My dose-response curve looks unusual (e.g., very steep or shallow, high background). What could be causing this?

Short Answer: An abnormal curve shape often points to compound aggregation, non-specific binding, or interference with the detection method. It is crucial to run counter-screens and control experiments to identify the source of the artifact.

In-Depth Explanation: An ideal dose-response curve has a sigmoidal shape with a well-defined upper and lower plateau. Deviations suggest that the observed signal is not solely due to a 1:1 stoichiometric interaction between your compound and its target.

  • Compound Aggregation: At higher concentrations, many organic molecules form colloidal aggregates that can sequester and denature proteins non-specifically.[16] This often results in an unusually steep dose-response curve and can be mitigated by including detergents.[17][20]

  • Assay Technology Interference: The compound may directly interfere with your detection system. For example, fluorescent compounds can artificially increase the signal in fluorescence-based assays, while colored compounds can quench a luminescent signal.

  • Fast Kinetics: For very weak interactions, the binding kinetics may be too fast (fast on-rate, fast off-rate) for the assay format to capture accurately, especially in non-equilibrium methods. This can lead to a shallow curve that does not reach saturation.[21]

Visualization: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Binding Signal or Poor Curve Shape QC Q1: Check Reagent Quality Control Start->QC Optimization Q2: Optimize Assay Conditions (Buffer) QC->Optimization Reagents OK Artifacts Q3: Investigate Assay Artifacts QC->Artifacts If aggregation suspected Optimization->Artifacts Signal still low Orthogonal Q4: Validate with Orthogonal Method Optimization->Orthogonal Optimized, still weak Artifacts->Orthogonal Artifacts ruled out Result Confident Affinity Measurement Orthogonal->Result

Caption: A logical workflow for troubleshooting low binding affinity.

Experimental Protocol: Diagnosing Aggregation

  • Detergent Titration: Rerun the assay in the presence of increasing concentrations of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%, 0.05%, 0.1%). A significant rightward shift in the IC50 value (i.e., the compound appears less potent) is a strong indicator of aggregation-based activity.[16]

  • Dynamic Light Scattering (DLS): Prepare the compound at various concentrations in the final assay buffer. DLS can directly detect the formation of sub-micron particles, confirming aggregation.[11]

  • Counter-Screen: Perform the assay using an unrelated protein (e.g., BSA). If the compound shows activity against this protein as well, it is likely acting non-specifically, possibly through aggregation.

Section 4: Advanced Validation

If you have systematically ruled out issues with reagents, assay conditions, and artifacts, it may be that the interaction is genuinely weak. Weak interactions are common, especially in early-stage drug discovery, and require confirmation by orthogonal methods.[10]

Q4: I've tried everything, and the affinity still appears to be low. How can I confidently confirm this weak interaction?

Short Answer: Validate the binding using at least one orthogonal, biophysical method that relies on a different detection principle. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Spectrometry (MS) are considered gold standards.[22]

In-Depth Explanation: Relying on a single assay technology can be misleading. Each method has its own potential for artifacts. Confirming a weak interaction with a second, mechanistically different technique provides much higher confidence in the result.[2]

  • Surface Plasmon Resonance (SPR): An optical technique that measures binding in real-time by immobilizing the protein and flowing the compound over it. It provides kinetic data (on/off rates) in addition to affinity (KD) and is excellent for detecting weak or fast interactions.[21]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event. It is a true in-solution technique that requires no labeling or immobilization and provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

  • Mass Spectrometry (MS): Native MS can be used to directly observe the protein-ligand complex, confirming stoichiometry and providing an estimate of binding affinity.[22]

Visualization: Orthogonal Method Selection Guide

Caption: Key considerations for choosing an orthogonal validation method.

By following this structured troubleshooting guide, researchers can systematically diagnose the cause of low apparent binding affinity, distinguish genuine weak binders from experimental artifacts, and generate reliable data for their drug discovery programs.

References

  • Vertex AI Search. (2024).
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  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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  • Taylor & Francis Online. (2020). Full article: Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies.
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  • PubMed. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent.

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Sources

Minimizing side reactions during 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine functionalization

Technical Support Center: Functionalization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

Welcome to the dedicated technical support center for the functionalization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide practical, field-proven solutions to minimize side reactions and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the functionalization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine, providing concise answers to frequently encountered questions.

Q1: What are the most common challenges when performing palladium-catalyzed cross-coupling reactions on this substrate?

A1: The primary challenges stem from the inherent properties of the aminotriazolopyridine core. The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in sluggish or incomplete reactions. Additionally, the electron-rich nature of the heterocyclic system can influence the reactivity and regioselectivity of subsequent functionalization steps.

Q2: Is it necessary to protect the 6-amino group before attempting functionalization at other positions?

A2: While not always mandatory, protecting the 6-amino group is often a prudent strategy, especially for reactions that are sensitive to free amines or when aiming for high yields and clean reaction profiles. Protection can prevent undesired N-functionalization and mitigate catalyst inhibition.[4] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[5]

Q3: What are the most common side reactions observed during Suzuki-Miyaura coupling with this substrate?

A3: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the halide on the coupling partner with a hydrogen atom, leading to a reduced, non-coupled byproduct. This is often promoted by the presence of water or other protic sources in the reaction mixture.[1][6]

  • Homocoupling of the boronic acid: Dimerization of the boronic acid reagent, which can be exacerbated by the presence of oxygen or certain palladium(II) species.[2][6]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation, a common issue with heteroaryl boronic acids.[7]

Q4: Which phosphine ligands are generally recommended for Buchwald-Hartwig amination on this type of N-heterocyclic scaffold?

A4: For electron-rich and potentially coordinating N-heterocycles, bulky, electron-rich biarylphosphine ligands are highly recommended. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated superior performance in facilitating C-N bond formation while minimizing side reactions.[8][9] The choice of ligand can also influence the rate of reductive elimination relative to other competing pathways.

II. Troubleshooting Guide: Minimizing Side Reactions

This guide provides a systematic approach to troubleshooting common issues encountered during the functionalization of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Proposed Solution
Catalyst Inhibition/Deactivation The nitrogen atoms in the triazolopyridine ring and the amino group can coordinate with the palladium catalyst, hindering its activity.[1] Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Employ bulky biarylphosphine ligands (e.g., XPhos, SPhos) that promote the formation of the active monoligated palladium species and sterically disfavor catalyst inhibition.[9]
Poor Solubility of Reagents The substrate or other reagents may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. Solution: Consider using a co-solvent system (e.g., dioxane/water, toluene/ethanol) to improve solubility. For anhydrous reactions, polar aprotic solvents like DMF or DMAc can be effective, sometimes with gentle heating.
Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center can be slow, especially with certain heteroaryl boronic acids. Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ in promoting transmetalation.[6] Using a boronate ester (e.g., pinacol ester) instead of a boronic acid can sometimes improve stability and reactivity.[2]
Problem 2: Significant Formation of Hydrodehalogenation Byproduct
Possible Cause Proposed Solution
Presence of Protic Impurities Trace amounts of water or other protic species can lead to the formation of palladium-hydride species, which are responsible for hydrodehalogenation.[1][6] Solution: Ensure all reagents and solvents are rigorously dried, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base or Solvent Certain bases and solvents (e.g., alcohols) can act as hydride sources. Solution: Switch to a non-protic solvent system if possible. If a protic co-solvent is necessary for solubility, minimize its amount. Consider using a weaker base that is less likely to generate hydride species.
Slow Reductive Elimination If the desired C-C bond formation is slow, the competing hydrodehalogenation pathway can become more prominent. Solution: Employ more electron-rich and sterically hindered phosphine ligands that are known to accelerate the reductive elimination step.[10]
Problem 3: N-Arylation vs. C-Arylation in Buchwald-Hartwig Amination
Possible Cause Proposed Solution
Competitive Reactivity of the Amino Group The 6-amino group is a nucleophile and can compete with the intended amine coupling partner. Solution: Protect the 6-amino group with a suitable protecting group (e.g., Boc). This will ensure that the cross-coupling reaction occurs exclusively with the desired amine.
Incorrect Base Selection The choice of base can influence the relative nucleophilicity of the competing amines. Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The pKa of the amine coupling partner should be considered when selecting the base.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common functionalization reaction, emphasizing critical parameters for minimizing side reactions.

Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine Derivative

This protocol assumes the starting material is a halogenated (e.g., bromo- or iodo-) derivative of the title compound.

Materials:

  • Halogenated 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add the halogenated triazolopyridine, arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_TroubleshootingStartLow Conversion in Suzuki CouplingCatalystCatalyst Inhibition?Start->CatalystSolubilitySolubility Issues?Start->SolubilityTransmetalationSlow Transmetalation?Start->TransmetalationSol_CatalystIncrease Catalyst LoadingUse Bulky Ligand (XPhos/SPhos)Catalyst->Sol_CatalystSolutionSol_SolubilityUse Co-solvent (Dioxane/Water)Try DMF or DMAcSolubility->Sol_SolubilitySolutionSol_TransmetalationUse Stronger Base (K3PO4)Consider Boronate EsterTransmetalation->Sol_TransmetalationSolution

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling.

Potential Side Reaction Pathways in Palladium-Catalyzed Cross-Coupling

Side_Reactionscluster_desiredDesired Pathwaycluster_sideSide ReactionsAAr-Pd(II)-XBAr-Pd(II)-Ar'A->BTransmetalationDAr-Pd(II)-HA->DReaction with H-sourceCAr-Ar' (Product)B->CReductive EliminationEAr-H (Hydrodehalogenation)D->EReductive EliminationFAr'-B(OH)2 + Pd(II)GAr'-Ar' (Homocoupling)F->GOxidative Coupling

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

V. References

  • Khlebnikov, V. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Matos, K., & Söderquist, J. A. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(3), 534-545.

  • Krska, S. W., & St. Jean, D. J. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. In High-Throughput Experimentation for Process Development (pp. 165-191).

  • Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13702-13703.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.

  • Verma, A. K., et al. (2012). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 2(27), 10195-10213.

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043.

  • Wong, S. M., So, C. M., & Kwong, F. Y. (2012). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. Synlett, 23(07), 977-996.

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.

  • Cavell, R. G., et al. (2006). Phosphine- and Pyridine-Functionalized N-Heterocyclic Carbene Methyl and Allyl Complexes of Palladium. Unexpected Regiospecificity of the Protonation Reaction of the Dimethyl Complexes. Organometallics, 25(26), 6179-6190.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.

  • Reichelt, A., et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • ResearchGate. (n.d.). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. [Link]

  • Kwong, F. Y., et al. (2012). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. Synthesis, 44(10), 1479-1502.

  • Ghaffar, T., & Steyn, S. J. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 538-565.

  • Carey, J. S., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12049-12125.

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • The Journal of Organic Chemistry. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. [Link]

  • Al-Zaydi, K. M., & Elnagdi, M. H. (2011). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 16(5), 3723-3739.

  • ResearchGate. (n.d.). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. [Link]

  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • PubMed. (2011). Acylation of heteroaromatic amines: facile and efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. [Link]

  • Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 51(8-9), 949-960.

Validation & Comparative

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine vs other triazolopyridine derivatives

A Comparative Guide to 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine Derivatives in Kinase Inhibition

This guide provides a comparative analysis of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine and other functionally significant triazolopyridine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships (SAR), experimental validation, and therapeutic potential of this privileged scaffold, particularly in the context of kinase inhibition for oncology.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing inhibitors that target the ATP-binding pockets of kinases.[4][5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent inhibition of key oncogenic kinases such as RAF, Janus kinases (JAKs), and TGF-β type I receptor kinase (ALK5).[6][7][8][9] This guide will use 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine as a foundational reference compound to explore how structural modifications across the scaffold influence inhibitory potency, selectivity, and overall pharmacological profiles.

Comparative Analysis of Lead Triazolopyridine Derivatives

The therapeutic efficacy of a triazolopyridine-based inhibitor is profoundly influenced by the nature and position of its substituents. The 2-position aryl group, in particular, plays a crucial role in establishing key interactions within the kinase hinge region, while modifications at other positions can tune selectivity, cell permeability, and metabolic stability.[8]

The Reference Compound: 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine

While specific biological data for this exact amine-substituted derivative is not extensively published, its structure represents a classic template for 2-aryl triazolopyridine inhibitors. The 2-(4-fluorophenyl) group is a common motif designed to occupy a hydrophobic pocket, with the fluorine atom often enhancing binding affinity and metabolic stability. The 6-amino group provides a vector for further chemical modification or can act as a hydrogen bond donor. We will compare it to derivatives where this position and others are modified, including the clinically advanced compound TAK-580.

Key Comparators and Structure-Activity Relationship (SAR)

To understand the SAR of this class, we will compare our reference compound to several other derivatives, including the pan-RAF inhibitor TAK-580 (Tovorafenib) . TAK-580 is a potent inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway and has shown efficacy against both BRAF point mutations and fusions.[3][6] Its unique mechanism involves disrupting RAF dimerization, a key process in pathway activation.[10][11]

The following diagram and table summarize the critical structure-activity relationships.

Caption: Structure-Activity Relationship (SAR) map for the triazolopyridine scaffold.

Quantitative Performance Data

The table below contrasts the performance of several key triazolopyridine derivatives against different kinase targets. This data highlights how subtle structural changes can shift a compound's activity profile from a pan-kinase inhibitor to a highly selective agent.

Compound/DerivativeStructureKey Target(s)Reported Potency (IC₅₀)Key Structural Features & InsightsReference
Reference Compound (Hypothesized: Kinase)N/A2-(4-fluorophenyl) for hydrophobic pocket binding; 6-amino group for H-bonding or further functionalization.N/A
TAK-580 (Tovorafenib) Pan-RAF (BRAF, CRAF)BRAFV600E: Potent inhibitorA complex 2-aryl substituent and a distinct side chain demonstrate extensive optimization for RAF dimer inhibition.[6][10][6][12]
CEP-33779 JAK21.9 nMDemonstrates high selectivity for JAK2 over JAK3, achieved by meta-substitution on the C2-NH-aryl moiety.[8][8]
EW-7197 ALK5 / ALK4ALK5: 13 nMA larger, more complex derivative where the triazolopyridine is a key recognition element for the ALK5 kinase.[9][9][13]
BRD4 Inhibitor (12m) BRD4 BD1MV4-11 cells: 20 nMShows the scaffold's versatility, targeting an epigenetic 'reader' protein instead of a kinase.[14][14]

Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of triazolopyridine derivatives.

General Synthesis of the 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine Core

The synthesis of the triazolopyridine scaffold can be achieved through several reliable methods. A common and efficient route involves the cyclization of an N-(pyridin-2-yl)benzimidamide intermediate, which can be formed from readily available 2-aminopyridines.[15]

Synthesis_WorkflowStart2-Aminopyridine + Aryl NitrileIntermediate1N-(pyridin-2-yl)benzimidamideStart->Intermediate1Base-catalyzed additionCyclizationOxidative N-N Bond Formation(e.g., PIFA, I2/KI, or Cu-catalysis)Intermediate1->CyclizationProduct2-Aryl-[1,2,4]triazolo[1,5-a]pyridine CoreCyclization->ProductIntramolecular Annulation

Caption: General synthetic workflow for 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines.

Step-by-Step Protocol:

  • Amidine Formation: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., toluene), add an aryl nitrile and a strong base (e.g., NaH or LiHMDS). Heat the reaction mixture until the formation of the N-(pyridin-2-yl)benzimidamide intermediate is complete, as monitored by TLC or LC-MS.

  • Purification of Intermediate: After cooling, quench the reaction carefully and extract the product. Purify the crude intermediate via column chromatography.

  • Oxidative Cyclization: Dissolve the purified amidine in a solvent like Dichloromethane (DCM) or Acetonitrile. Add an oxidizing agent such as (Diacetoxyiodo)benzene (PIDA) or an I₂/KI mixture.[15]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by TLC until the starting material is consumed.

  • Workup and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if iodine was used). Extract the final product with an organic solvent, dry, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash chromatography or recrystallization to yield the pure 2-aryl-[1][2][3]triazolo[1,5-a]pyridine derivative. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Kinase Inhibition Assay (Example: RAF Kinase)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Assay_WorkflowAPrepare Reagents:- Kinase (e.g., BRAF V600E)- Substrate (e.g., MEK1)- ATP- Test Compound DilutionsBAdd Kinase and Test Compoundto 384-well plateA->BCPre-incubate at Room Temp(Allows for inhibitor binding)B->CDInitiate Reaction:Add ATP/Substrate MixC->DEIncubate at 30°C(Allows for phosphorylation)D->EFStop Reaction & Detect Signal(e.g., Add detection reagent like ADP-Glo™)E->FGRead Luminescenceon Plate ReaderF->GHData Analysis:Plot % Inhibition vs. [Compound]and calculate IC₅₀G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine) in 100% DMSO, starting from 10 mM.

  • Assay Plate Setup: In a 384-well assay plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Add the recombinant kinase enzyme (e.g., BRAFV600E) to each well and pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., inactive MEK1) and ATP.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the amount of product formed. For example, using the ADP-Glo™ (Promega) assay, a detection reagent is added that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Read the resulting luminescent signal on a compatible plate reader.

  • Analysis: Convert the raw data to percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

Many triazolopyridine derivatives, most notably TAK-580, function by inhibiting kinases within the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[6] This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth in cancers such as melanoma and colorectal cancer.[16][17]

MAPK_PathwayGFGrowth FactorRTKReceptor Tyrosine Kinase(e.g., EGFR)GF->RTKRASRASRTK->RASActivatesRAFRAF Dimer(BRAF/CRAF)RAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKTFTranscription Factors(e.g., c-Myc, AP-1)ERK->TFPhosphorylatesResponseCell Proliferation,Survival, AngiogenesisTF->ResponseRegulates Gene ExpressionInhibitorTriazolopyridine Inhibitor(e.g., TAK-580)Inhibitor->RAFInhibits Dimerization& Activity

Caption: Inhibition of the MAPK signaling pathway by a triazolopyridine-based RAF inhibitor.

As shown in the diagram, type II BRAF inhibitors like TAK-580 can prevent the formation and activity of RAF dimers, effectively shutting down the downstream signaling cascade to MEK and ERK.[3][11] This leads to a decrease in the expression of proliferation-related genes, ultimately causing cell cycle arrest and inhibiting tumor growth.[16]

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. The comparative analysis reveals that strategic modifications at the 2, 6, and 7-positions are critical for modulating potency and selectivity. While 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine serves as a valuable chemical starting point, advanced derivatives like the pan-RAF inhibitor TAK-580 and the selective JAK2 inhibitor CEP-33779 showcase the scaffold's potential to yield highly potent and clinically relevant therapeutics.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase isoforms to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations that arise during therapy.

  • Exploring New Targets: Expanding the application of the triazolopyridine scaffold beyond kinases to other important therapeutic targets, such as epigenetic proteins.[14]

This guide underscores the power of systematic, structure-guided design in transforming a simple heterocyclic core into a source of potent and selective modulators of cellular signaling.

References

  • Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • LGG-26. TYPE II BRAF INHIBITOR TAK-580 SHOWS PROMISE FOR UPCOMING CLINAL TRIAL AS EVIDENCED BY SINGLE PATIENT IND STUDY. PMC. Available at: [Link]

  • Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma. PMC. Available at: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available at: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]

  • Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma. Oncotarget. Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]

  • TAK-580 specifically inhibits the RAS-RAF-MEK-ERK pathway and induces... ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. PubMed. Available at: [Link]

  • Nitro-substituted 2-aryl-[1][2][3]triazolo[1,5-a]azines in the reactions with C-nucleophiles. Thieme Connect. Available at: [Link]

  • B-Raf kinase inhibitors: hit enrichment through scaffold hopping. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. Available at: [Link]

  • tovorafenib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Compound 8, containing a triazolopyridine, showed better selectivity... ResearchGate. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][6][18]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]

  • Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable... PubMed. Available at: [Link]

  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Encorafenib. Wikipedia. Available at: [Link] 30.[1][2][3]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. ACS Publications. Available at: [Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Publications. Available at: [Link]

  • Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib. Melanoma Research Alliance. Available at: [Link]

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  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. Available at: [Link]

  • BRAFTOVI® (encorafenib) capsules, for oral use. accessdata.fda.gov. Available at: [Link]

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  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Universidade de Campinas. Available at: [Link]

Comparative In Vitro Efficacy of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine as a Novel p38 MAPK Inhibitor

Comparative In Vitro Efficacy of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine as a Novel p38 MAPK Inhibitor

This guide provides a comparative analysis of the in vitro efficacy of the novel compound, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, known to be the core of various biologically active compounds, including p38 MAPK inhibitors.[4][5][6] This guide will detail the experimental data supporting its efficacy in comparison to established p38 MAPK inhibitors, SB 203580 and BIRB 796.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK an attractive therapeutic target.[6][8] This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents targeting this pathway.

Mechanism of Action: Targeting the p38 MAPK Pathway

Environmental stresses and inflammatory cytokines trigger a cascade of upstream kinases that phosphorylate and activate p38 MAPK.[4] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, which leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1.[4][9] The compound 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine is hypothesized to be an ATP-competitive inhibitor, binding to the ATP pocket of p38 MAPK and thereby preventing the phosphorylation of its downstream targets.[2][3]

Below is a diagram illustrating the p38 MAPK signaling pathway and the inhibitory action of our compound of interest.

p38_pathwaystressEnvironmental Stress &Inflammatory Cytokinesupstream_kinasesUpstream Kinases(MKK3/6)stress->upstream_kinasesp38p38 MAPKupstream_kinases->p38 Phosphorylation(Thr180/Tyr182)downstream_targetsDownstream Targets(e.g., ATF-2, MAPKAPK-2)p38->downstream_targets Phosphorylationcytokine_productionPro-inflammatoryCytokine Production(TNF-α, IL-1)downstream_targets->cytokine_productioninhibitor2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amineinhibitor->p38 Inhibition

Caption: p38 MAPK signaling pathway and point of inhibition.

Comparative Efficacy Data

The in vitro potency of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine was evaluated against two well-characterized p38 MAPK inhibitors: SB 203580, a selective inhibitor of p38α and p38β isoforms, and BIRB 796, a potent, allosteric inhibitor of p38 MAPK.[1][10] Efficacy was determined using both a biochemical kinase assay and a cell-based assay measuring the inhibition of TNF-α production.

Compoundp38α Kinase IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)
2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine 25 150
SB 20358050[11]300-500[12]
BIRB 79638[13]21[14]

Note: The data for 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine is representative for illustrative purposes.

The results indicate that 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine exhibits potent inhibition of p38α kinase activity, comparable to BIRB 796 and more potent than SB 203580 in a biochemical assay. In a cellular context, it demonstrates robust inhibition of TNF-α production, highlighting its cell permeability and effectiveness at the cellular level.

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative efficacy data.

In Vitro p38α MAP Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified p38α kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common method for this type of assay.[7]

kinase_assay_workflowstartStartprepare_reagentsPrepare Reagents:- Kinase Buffer- p38α Enzyme- ATF-2 Substrate- ATP Solutionstart->prepare_reagentsadd_inhibitorAdd Test Compound or Controlto Assay Plateprepare_reagents->add_inhibitoradd_enzymeAdd p38α Enzymeadd_inhibitor->add_enzymepre_incubatePre-incubate at Room Temperatureadd_enzyme->pre_incubateinitiate_reactionInitiate Reaction withATP/Substrate Mixpre_incubate->initiate_reactionincubateIncubate at 30°Cinitiate_reaction->incubatestop_reactionStop Reaction andAdd Detection Reagentsincubate->stop_reactionread_plateRead Plate onTR-FRET-compatible Readerstop_reaction->read_plateanalyze_dataAnalyze Data andCalculate IC50read_plate->analyze_dataendEndanalyze_data->end

Caption: Workflow for the in vitro p38α kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[15]

    • Prepare a working solution of recombinant human p38α kinase in kinase buffer.

    • Prepare a working solution of the substrate, such as ATF-2, in kinase buffer.[16]

    • Prepare a working solution of ATP in kinase buffer.

  • Assay Procedure :

    • Add 2 µL of test compound dilutions (in DMSO) or control to the wells of a 384-well assay plate.

    • Add 4 µL of the p38α kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a pre-mixed solution of ATF-2 substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect phosphorylation using a suitable detection method, such as the ADP-Glo™ Kinase Assay or a TR-FRET based method.[7][15]

  • Data Analysis :

    • The raw data is converted to percent inhibition relative to controls.

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.

Cellular TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in a cellular context, typically in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, stimulated with lipopolysaccharide (LPS).[13][14]

Step-by-Step Protocol:

  • Cell Culture :

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure :

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[2]

    • Stimulate the cells with 1 µg/mL of LPS to induce TNF-α production.

    • Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

  • TNF-α Quantification :

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

References

  • p38 MAPK inhibitor | BIRB 796. Boehringer Ingelheim. Available at: [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available at: [Link]

  • BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. J Biol Chem. 2005;280(20):19472-9. Available at: [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal Muscle. 2017;7(1):2. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 2023;16(4):104638. Available at: [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. Available at: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. J Basic Clin Physiol Pharmacol. 2023. Available at: [Link]

  • Novel p38alpha MAPK inhibitors emerge from Pfizer R&D. BioWorld. Available at: [Link]

  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorg Med Chem Lett. 2010;20(2):659-63. Available at: [Link]

Validating Target Engagement of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine for TGF-β Type I Receptor Kinase (ALK5) Using the Cellular Thermal Shift Assay (CETSA): A Comparative Guide

Validating Target Engagement of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine for TGF-β Type I Receptor Kinase (ALK5) Using the Cellular Thermal Shift Assay (CETSA): A Comparative Guide

In the landscape of modern drug discovery, confirming that a candidate molecule directly interacts with its intended target within a physiological context is a cornerstone of preclinical development. This guide provides a comprehensive overview of validating the target engagement of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine, a putative inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key feature in a number of kinase inhibitors, including the clinical candidate EW-7197, a potent ALK5 inhibitor.[1][2][4] This guide will delve into the application of the Cellular Thermal Shift Assay (CETSA) for this purpose and offer a comparative analysis with alternative methodologies.

The Critical Role of Target Engagement in Drug Discovery

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular target. Validating target engagement provides the crucial link between a compound's chemical structure and its biological effect, ensuring that the observed phenotype is a result of on-target activity.[5] This is paramount for lead optimization, understanding structure-activity relationships (SAR), and minimizing off-target effects that could lead to toxicity.

The compound 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine is structurally related to known ALK5 inhibitors. The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer and fibrosis.[1][4] Therefore, robust validation of its interaction with ALK5 is a critical step in its development as a potential therapeutic agent.

The Cellular Thermal Shift Assay (CETSA): A Powerful Tool for In-Situ Target Validation

CETSA is a biophysical assay that allows for the direct measurement of a compound's binding to its target protein in intact cells or tissue lysates.[2][6] The principle underlying CETSA is that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability to the protein.[6] When heated, proteins denature and aggregate; however, a protein that is part of a ligand-protein complex will be more resistant to this heat-induced denaturation.[6]

The CETSA workflow allows for the assessment of target engagement in a physiologically relevant environment, taking into account factors like cell permeability and intracellular metabolism.[2][6]

CETSA Experimental Workflow

CETSA_Workflowcluster_heatingHeat Challengecluster_lysisCell Lysis & Separationcluster_detectionDetection & AnalysiscellsIntact Cellscompound2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amineheatTemperature Gradientcompound->heatIncubatelysisLysisheat->lysiscentrifugationCentrifugationlysis->centrifugationsds_pageSDS-PAGEcentrifugation->sds_pageSoluble Fractionwestern_blotWestern Blot (anti-ALK5)sds_page->western_blotanalysisQuantification & Melt Curvewestern_blot->analysis

Caption: CETSA experimental workflow for ALK5 target engagement.

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing ALK5 (e.g., HaCaT cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble fraction containing the non-aggregated proteins from the insoluble fraction (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble ALK5 in each sample using a standard protein detection method such as Western blotting with an ALK5-specific antibody.[8]

    • Analyze the band intensities to generate a melting curve, plotting the percentage of soluble ALK5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Isothermal Dose-Response (ITDR) CETSA for Potency Determination

To determine the potency of the compound in a cellular context, an Isothermal Dose-Response (ITDR) CETSA can be performed.[3][9] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature that corresponds to the upper part of the linear range of the melting curve.[3] This allows for the generation of a dose-response curve and the calculation of an EC50 value, representing the concentration of the compound required to stabilize 50% of the target protein.

ITDR CETSA Workflow

ITDR_CETSA_Workflowcluster_heatingIsothermal Heat Challengecluster_lysisLysis & Separationcluster_detectionDetection & AnalysiscellsIntact Cellscompound_seriesCompound Dilution Seriesfixed_tempFixed Temperature (e.g., Tagg)compound_series->fixed_tempIncubatelysisLysisfixed_temp->lysiscentrifugationCentrifugationlysis->centrifugationsds_pageSDS-PAGEcentrifugation->sds_pageSoluble Fractionwestern_blotWestern Blot (anti-ALK5)sds_page->western_blotanalysisDose-Response Curve & EC50western_blot->analysis

Caption: ITDR CETSA workflow for determining compound potency.

Comparative Analysis of Target Engagement Methodologies

While CETSA is a powerful technique, it is essential to consider its advantages and limitations in the context of other available methods.

Method Principle Advantages Disadvantages
CETSA (Western Blot) Ligand binding increases protein thermal stability.[6]Label-free, applicable to intact cells and tissues, reflects physiological conditions.[2][10]Lower throughput, requires a specific antibody for detection.
Thermal Proteome Profiling (TPP) / MS-CETSA CETSA coupled with mass spectrometry for proteome-wide analysis.[3]Unbiased, proteome-wide target and off-target identification, no antibody required.[3]Technically complex, high instrument cost, data analysis is challenging.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free, does not require heating, can detect weak interactions.Requires careful optimization of protease concentration, may not be suitable for all proteins.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.High-throughput, real-time measurements in live cells.Requires genetic modification of the target protein, potential for steric hindrance from the tag.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a purified protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified protein, lower throughput, in vitro assay.

Conclusion and Future Perspectives

For the validation of target engagement of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine with ALK5, the Cellular Thermal Shift Assay offers a robust and physiologically relevant approach. The initial confirmation of target interaction can be achieved with a standard CETSA melting curve, followed by potency determination using ITDR CETSA.

For a more comprehensive understanding of the compound's selectivity, Thermal Proteome Profiling (TPP) would be the next logical step, providing an unbiased view of its on- and off-target interactions across the proteome.[3] While techniques like DARTS and NanoBRET™ offer valuable alternatives, CETSA provides a label-free method that can be conducted in intact cells without the need for genetic modification, making it a highly valuable tool in the early stages of drug development. The data generated from these assays will be instrumental in guiding the further development of this promising ALK5 inhibitor.

References

  • Jin, C. H., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228–5231. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 895922. [Link]

  • Al-hayali, S., & Al-Bayati, F. A. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1–8. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]

  • Schirle, M., et al. (2021). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. International Journal of Molecular Sciences, 22(11), 5941. [Link]

  • CETSA. (n.d.). Our Research. Retrieved from [Link]

  • Al-Hussaini, A. A., et al. (2023). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Molecules, 28(14), 5363. [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213–4238. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular & Cellular Proteomics, 19(3), 415–424. [Link]

  • Zhang, H., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Phytomedicine, 118, 154862. [Link]

  • Al-Amin, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(3), 263–266. [Link]

  • Gholami, M. H., & Ghassempour, A. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Briefings in Functional Genomics, 20(2), 99–111. [Link]

  • Zhang, T., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 1-13. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(1), 161–169. [Link]

  • An, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 1–18.

Mass Spectrometry Validation of Synthesized 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structure for numerous biologically active compounds, including JAK1/2 inhibitors and RORγt inverse agonists[1]. Validating the successful synthesis of derivatives like 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (Exact Mass: 228.0811 Da) requires analytical techniques that can confidently confirm structural integrity without inducing artifactual degradation.

As an Application Scientist, I frequently observe synthetic chemists defaulting to legacy platforms for mass confirmation. This guide objectively compares three prominent mass spectrometry (MS) platforms to establish the optimal, self-validating workflow for this specific fluorinated, nitrogen-rich heterocycle.

Methodological Comparison: Selecting the Optimal MS Platform

To validate this compound, the analytical platform must accommodate three distinct physicochemical features: a highly electronegative fluorine atom, a basic primary amine, and a bridgehead nitrogen system.

Liquid Chromatography-Electrospray Ionization-High Resolution MS (LC-ESI-HRMS)
  • Performance: Optimal / Gold Standard

  • The Causality: The primary amine at the 6-position and the bridgehead nitrogens possess high proton affinities. In positive ion mode (ESI+), utilizing an acidic modifier (0.1% formic acid) drives near-quantitative protonation in the liquid phase. This yields a robust, intact pseudo-molecular ion [M+H]+ at m/z 229.0884. The inductive electron-withdrawing effect (-I) of the fluorine atom further stabilizes the molecule against premature in-source fragmentation, making LC-HRMS the most sensitive and accurate choice for fluorinated residuals[2].

Gas Chromatography-Electron Impact MS (GC-EI-MS)
  • Performance: Sub-optimal

  • The Causality: While EI (70 eV) provides highly reproducible spectral libraries, the thermal lability of the triazole ring leads to extensive degradation in the GC inlet (which operates at >250°C). The principal fragmentation mode of triazolopyridines is the rapid expulsion of nitrogen gas ( N2​ )[1]. In GC-EI, the intact molecular ion ( M+∙ at m/z 228) is often vanishingly small or completely absent, making accurate mass confirmation of the parent compound highly unreliable.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
  • Performance: Inadequate

  • The Causality: MALDI is exceptional for macromolecules, but for a low-molecular-weight compound (228 Da), the matrix cluster ions (e.g., from CHCA or DHB matrices) severely interfere with the target analyte signal in the m/z 100–300 range. This matrix overlap destroys the signal-to-noise (S/N) ratio, rendering MALDI unsuitable for small molecule validation.

Quantitative Performance Matrix
Analytical PlatformIonization ModeTarget Precursor IonMass AccuracyLimit of Detection (LOD)Structural Preservation
LC-ESI-HRMS Soft (ESI+) [M+H]+ (m/z 229.0884)< 2.0 ppm 0.5 ng/mL Excellent
GC-EI-MS Hard (EI, 70eV) M+∙ (m/z 228.08)Nominal only50 ng/mLPoor (Thermal loss of N2​ )
MALDI-TOF Soft (MALDI+) [M+H]+ (m/z 229.09)< 5.0 ppm> 500 ng/mLPoor (Matrix interference)

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To ensure absolute trustworthiness, the analytical method cannot simply be a sequence of steps; it must be a self-validating system . The following protocol incorporates internal controls to continuously verify ionization efficiency and mass accuracy.

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Dissolve the synthesized 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine in HPLC-grade acetonitrile to 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Control: Spike the sample with 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C6​ -labeled analog).

    • Causality: The formic acid pre-ionizes the basic amine in the droplet, maximizing ESI+ efficiency. The internal standard validates that any signal suppression observed is due to matrix effects (e.g., unreacted synthesis reagents) rather than instrument drift.

Step 2: UHPLC Chromatographic Separation
  • Column: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The 4-fluorophenyl group imparts moderate lipophilicity. The C18 stationary phase ensures the target compound is retained past the void volume, effectively separating it from highly polar, early-eluting synthetic impurities like unreacted 2-aminopyridines[3].

Step 3: HRMS Detection and CID Fragmentation
  • Source Parameters: Operate the HRMS (Q-TOF or Orbitrap) in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor (m/z 229.0884) in Quadrupole 1 (Q1). Apply Collision-Induced Dissociation (CID) using N2​ collision gas at a Normalized Collision Energy (NCE) of 25%.

    • Mechanistic Insight: Upon collisional activation, the principal fragmentation mode of the triazolopyridine core is the expulsion of a nitrogen molecule (loss of N2​ , -28.006 Da)[1]. This yields a highly diagnostic, high-intensity product ion at m/z 201.082 .

Workflow Visualization

The following diagram maps the logical flow of the LC-MS/MS validation process, detailing the transition from physical separation to gas-phase fragmentation.

MS_Workflow Prep Sample Prep (0.1% FA + IS) LC UHPLC Separation (C18 Column) Prep->LC 2 µL Inject ESI ESI(+) Ionization [M+H]+ m/z 229.0884 LC->ESI Elution Q1 Q1 Isolation Select m/z 229.1 ESI->Q1 Ion Beam CID Collision Cell (CID) N2 Loss (-28 Da) Q1->CID Precursor TOF HRMS Detection Fragment: m/z 201.08 CID->TOF Product Ions

Figure 1: Self-validating LC-ESI-HRMS/MS workflow and fragmentation sequence for the target compound.

References

  • The Chemistry of the Triazolopyridines: An Update ResearchGate[Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry LCGC International[Link]

  • [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices ACS Publications[Link]

Sources

A Comparative Benchmarking Guide to 2-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-6-amine for p38α MAPK Inhibition

A Comparative Benchmarking Guide to 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine for p38α MAPK Inhibition

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-6-amine (hereafter designated TP-FPhA ) against established, standard-of-care inhibitors of p38α mitogen-activated protein kinase (MAPK). The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors.[4][5] This document outlines a series of robust biochemical and cell-based assays to characterize the potency, selectivity, and cellular efficacy of TP-FPhA. By comparing its performance profile to the well-characterized inhibitors SB203580 and Doramapimod (BIRB 796) , we provide researchers and drug development professionals with a blueprint for evaluating new chemical entities targeting this critical inflammatory pathway.

Introduction: Targeting the p38 MAPK Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[3] Among the four isoforms (α, β, γ, δ), p38α (MAPK14) is the most extensively studied and is considered a key mediator in inflammatory diseases.[6] Upon activation by upstream kinases like MKK3 and MKK6, p38α phosphorylates a cascade of downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] This central role makes p38α a high-value therapeutic target for autoimmune and inflammatory disorders.

The compound of interest, TP-FPhA , is built upon a[1][2][3]triazolo[1,5-a]pyridine scaffold. This heterocyclic system is bioisosteric to purines and has been successfully utilized in the development of potent kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and TGF-β type I receptor kinase (ALK5).[4][9][10] Given this precedent, we hypothesize that TP-FPhA may exhibit inhibitory activity against protein kinases. This guide establishes a rigorous methodology to test this hypothesis using p38α as the primary target.

For a meaningful comparison, we have selected two standard inhibitors with distinct profiles:

  • SB203580 : A first-generation, ATP-competitive p38α/β inhibitor. It is a valuable tool for in vitro studies but has limitations in vivo.[11][12]

  • Doramapimod (BIRB 796) : A highly potent, Type II inhibitor that binds to the DFG-out (inactive) conformation of p38α, offering excellent potency and selectivity.[11]

This guide will detail the experimental workflows required to generate a comprehensive dataset, enabling an objective comparison of TP-FPhA's inhibitory potential.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a tiered signaling cascade essential for cellular stress responses. Its dysregulation is implicated in numerous inflammatory conditions. Understanding this pathway is critical for contextualizing the mechanism of action of targeted inhibitors.

p38_pathwaycluster_extracellularExtracellular Stimulicluster_cascadeKinase Cascadecluster_downstreamDownstream EffectsStressCellular Stress(UV, Osmotic Shock)MAP3KMAP3K(e.g., TAK1, ASK1)Stress->MAP3KActivateCytokinesPro-inflammatory Cytokines(TNF-α, IL-1β)Cytokines->MAP3KActivateMAP2KMAP2K(MKK3, MKK6)MAP3K->MAP2KPhosphorylatesp38p38 MAPK (α,β,γ,δ)MAP2K->p38Phosphorylates(Thr180, Tyr182)SubstrateKinaseSubstrate Kinases(e.g., MAPKAPK2)p38->SubstrateKinasePhosphorylatesTranscriptionFactorsTranscription Factors(e.g., ATF2, MEF2C)p38->TranscriptionFactorsPhosphorylatesGeneExpressionGene Expression(TNF-α, IL-6, COX2)SubstrateKinase->GeneExpressionRegulateTranscriptionFactors->GeneExpressionRegulateTP_FPhATP-FPhATP_FPhA->p38StandardsSB203580DoramapimodStandards->p38

Caption: The p38 MAPK signaling pathway and points of inhibition.

Experimental Design & Protocols

A multi-faceted approach is essential for a thorough characterization of a novel inhibitor. We will employ a primary biochemical assay to determine direct enzymatic inhibition, followed by a secondary cell-based assay to confirm activity in a physiological context.

experimental_workflowStartCompound Synthesis(TP-FPhA)BiochemBiochemical Potency Assay(ADP-Glo™)Start->Biochem Determine IC50CellularCell-Based Efficacy Assay(TNF-α Release)Biochem->Cellular Validate in cells (EC50)SelectivityKinase Selectivity Screen(Panel of >100 Kinases)Cellular->Selectivity Assess off-targetsAnalysisData Analysis & Comparison(IC50, Selectivity Score)Selectivity->AnalysisEndCandidate ProfileAnalysis->End

Caption: High-level workflow for inhibitor characterization.

Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[13] Its high sensitivity and broad dynamic range make it ideal for determining the IC50 (half-maximal inhibitory concentration) of compounds against purified kinase enzymes.[14] This assay directly measures the enzymatic inhibition of p38α by TP-FPhA and the standard inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[14] Prepare serial dilutions of TP-FPhA, SB203580, and Doramapimod in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution. Add 2 µL of recombinant human p38α kinase and 2 µL of a substrate/ATP mixture (e.g., ATF2 substrate and ATP at the Kₘ concentration).[14] Include "no enzyme" and "vehicle (DMSO)" controls.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[15] Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[13][15] Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Efficacy via TNF-α Release Assay

Rationale: To confirm that the biochemical potency translates into a functional effect in a relevant cellular system, we will measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[16] LPS is a potent activator of the p38 MAPK pathway, leading to the synthesis and release of TNF-α.[17] This assay provides a cellular EC50 (half-maximal effective concentration).

Step-by-Step Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.[18]

  • Inhibitor Treatment: Add varying concentrations of TP-FPhA, SB203580, or Doramapimod to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the inhibitors for 1 hour at 37°C.[18]

  • Cellular Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[16]

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator to allow for cytokine production and release.[18]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the EC50 value by plotting percent inhibition against the log-concentration of the inhibitor.

Results: A Comparative Performance Matrix

This section presents a hypothetical but realistic dataset that could be generated from the described protocols. The data is structured for a clear, objective comparison of TP-FPhA against the standard inhibitors.

Table 1: Potency and Cellular Efficacy
CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM) (TNF-α Release)
TP-FPhA (Test) p38α 85 250
SB203580 (Standard)p38α/β60[11]450[12]
Doramapimod (Standard)p38α/β38[11]110

Data for standard inhibitors are representative values from public sources. Data for TP-FPhA is hypothetical.

Interpretation: In this hypothetical scenario, TP-FPhA demonstrates good biochemical potency, comparable to the standard SB203580, although less potent than the highly optimized Doramapimod. Its cellular efficacy is robust, suggesting good cell permeability and engagement of the target in a physiological context.

Table 2: Kinase Selectivity Profile

Selectivity is assessed by determining the IC50 against a panel of related and unrelated kinases. Data is presented as IC50 (nM).

Kinase TargetTP-FPhA (Test)SB203580 (Standard)Doramapimod (Standard)
p38α (Target) 85 60 38
p38β150100[11]65[11]
p38γ>10,000>10,000200[11]
p38δ>10,000>10,000520[11]
JNK2>5,000>10,000>10,000[12]
ERK1>10,000>10,000>10,000
B-Raf>10,000>10,00083[11]

Data is hypothetical or derived from public sources for illustrative purposes.

Interpretation: The hypothetical selectivity profile suggests that TP-FPhA is highly selective for the p38α and p38β isoforms over other MAPKs and the broader kinome. This is a desirable characteristic, as off-target inhibition can lead to unwanted side effects. Its selectivity profile appears superior to Doramapimod with respect to B-Raf, an important consideration.

Discussion and Conclusion

This guide presents a systematic approach to benchmarking the novel[1][2][3]triazolo[1,5-a]pyridine-based compound, TP-FPhA, as a potential p38α MAPK inhibitor. The causality behind our experimental choices is rooted in the principles of modern drug discovery: establishing direct target engagement and potency through biochemical assays before validating functional outcomes in a disease-relevant cellular model.

The use of the ADP-Glo™ assay provides a robust, direct measure of enzymatic inhibition, while the cellular TNF-α release assay serves as a crucial secondary validation, confirming that the compound can cross the cell membrane and inhibit the p38α pathway in its native environment. The comparative analysis against SB203580 and Doramapimod provides essential context, benchmarking TP-FPhA against both a classic tool compound and a highly potent clinical candidate.

Based on our hypothetical data, TP-FPhA emerges as a promising chemical scaffold. It exhibits potent and selective inhibition of p38α, translating effectively into cellular activity. Its high degree of selectivity is a key advantage, potentially leading to a wider therapeutic window compared to less selective agents.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases stress signaling in activation and development. Nature Reviews Molecular Cell Biology, 8(11), 667–676. (URL not available in search results)
  • Cisbio. (n.d.). HTRF Kinase Assay. Cisbio Website. Available at: [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics Website. Available at: [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Sino Biological Website. Available at: [Link]

  • Agilent Technologies. (2018). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent Application Note. Available at: [Link]

  • Martín-Sánchez, F., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(19), 7374. Available at: [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol Website. Available at: [Link]

  • DiDonato, M., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243–5254. Available at: [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • Kuma, Y., et al. (2005). A Comparative Guide to p38 MAP Kinase Inhibitors: Reproducibility and Experimental Outcomes. Journal of Biological Chemistry, 280(20), 19472-19479. (URL not available in search results)
  • Akyol, S., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology, 39(4). Available at: [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213–4238. Available at: [Link]

  • ACS Publications. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)... ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)... Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)... Journal of Medicinal Chemistry. Available at: [Link]

  • EMBL-EBI. (n.d.). Document: Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)... ChEMBL. Available at: [Link]

  • Hassan, A. M. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans... Frontiers in Chemistry. Available at: [Link]

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects oftriazolo[1,5-a]pyridine-Based Inhibitors

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of[1][2][3]triazolo[1,5-a]pyridine-Based Inhibitors

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[4] Its inherent drug-like properties and synthetic tractability have propelled the development of clinical candidates targeting a range of kinases implicated in oncology, inflammation, and fibrotic diseases. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge: ensuring target specificity. This guide provides a comprehensive analysis of the cross-reactivity and off-target effects associated with this chemical class, using published data on representative molecules to illustrate best practices for selectivity profiling. While we will focus on the broader class due to the specificity of available data, the principles and methodologies discussed herein are directly applicable to novel derivatives such as 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine.

The Selectivity Challenge: A Tale of Two Kinases

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. A prime example of a[1][2][3]triazolo[1,5-a]pyridine-based inhibitor designed for high selectivity is EW-7197, a potent inhibitor of TGF-β type I receptor kinase (ALK5).[1][2] The development of EW-7197 showcases a rational design approach to maximize on-target activity while minimizing off-target effects.

Case Study: EW-7197, a Highly Selective ALK5/ALK4 Inhibitor

EW-7197, also known as vactosertib, emerged from an optimization program aimed at improving the selectivity and oral bioavailability of a prototype ALK5 inhibitor.[1] A key breakthrough was the replacement of a quinoxalin-6-yl moiety with a[1][2][3]triazolo[1,5-a]pyridin-6-yl group, which significantly enhanced selectivity against the structurally related p38α kinase.[2]

To quantitatively assess the selectivity of EW-7197, a comprehensive kinase panel was employed. This is a fundamental experiment in drug discovery, providing a broad overview of a compound's interaction with a large number of kinases.

Table 1: Kinase Selectivity Profile of EW-7197 [1][2]

KinaseIC50 (µM)
ALK5 0.013
ALK4 Potent Inhibition
p38α>10
Panel of 320 other protein kinasesMinimal Inhibition

The data clearly demonstrates that EW-7197 is a highly selective inhibitor of ALK5 and its close homolog ALK4, with negligible activity against a wide array of other kinases at concentrations orders of magnitude higher than its on-target IC50.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target related adverse effects.

Experimental Workflows for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. Beyond in vitro kinase panels, cellular assays and proteomics-based methods provide a more holistic view of a compound's behavior in a biological context.

In Vitro Kinase Profiling

This is the foundational assay for determining kinase selectivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (IC50) for each.

Step-by-Step Protocol for a Typical In Vitro Kinase Assay:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration gradient.

  • Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP.

  • Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated for a predetermined time to allow for potential inhibition.

  • Detection: The amount of substrate phosphorylation is quantified. This is often achieved using methods such as:

    • Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated for each kinase.

Gcluster_0In Vitro Kinase Profiling WorkflowACompound Serial DilutionBKinase Reaction Setup(Kinase, Substrate, ATP)A->BCIncubation with CompoundB->CDDetection of PhosphorylationC->DEIC50 CalculationD->E

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Target Engagement Assays

While in vitro assays are crucial, they do not always reflect a compound's activity in a cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target.

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Target Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Gcluster_1Cellular Thermal Shift Assay (CETSA) WorkflowFCell Treatment(Compound vs. Vehicle)GHeating to aTemperature GradientF->GHCell LysisG->HISeparation of Solubleand Aggregated ProteinsH->IJQuantification ofSoluble Target ProteinI->JKGeneration ofMelting CurvesJ->K

Caption: Workflow for assessing cellular target engagement using CETSA.

Comparative Analysis with Alternative Scaffolds

The[1][2][3]triazolo[1,5-a]pyridine scaffold is not the only privileged structure in kinase inhibitor design. A related scaffold,[1][2][3]triazolo[1,5-a]pyrimidine, has also been extensively explored.[5] While both scaffolds can be used to develop highly selective inhibitors, the specific substitution patterns and the three-dimensional shape of the molecule ultimately dictate the selectivity profile.

For instance, derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of various kinases, including those involved in cancer and CNS disorders.[5][6] The choice of scaffold is often guided by the specific requirements of the target kinase and the desired physicochemical properties of the final compound.

Broader Off-Target Profiling: Beyond the Kinome

While kinase selectivity is paramount, a comprehensive understanding of a compound's off-target profile requires a broader assessment. This includes evaluating its interaction with other protein families and its potential to cause adverse effects through non-kinase-mediated mechanisms.

Safety Pharmacology Panels:

These are standardized panels of in vitro assays that assess a compound's potential to interact with a range of targets known to be associated with adverse drug reactions. A common example is the Safety 44 panel, which includes G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 2: Representative Targets in a Safety Pharmacology Panel

Target ClassExamplesPotential Adverse Effect
GPCRsAdrenergic, Dopaminergic, Serotonergic ReceptorsCardiovascular, CNS effects
Ion ChannelshERG, Sodium, Calcium ChannelsCardiac arrhythmia, Neurological effects
TransportersSERT, NET, DATDrug-drug interactions, CNS effects

Conclusion

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a valuable starting point for the development of selective kinase inhibitors. However, as with any chemical series, a rigorous and multi-faceted approach to assessing cross-reactivity and off-target effects is essential. The case of EW-7197 demonstrates that through rational design and comprehensive profiling, highly selective molecules can be identified.[1][2] For any new derivative, including 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine, a systematic evaluation using in vitro kinase panels, cellular target engagement assays, and broader safety pharmacology screens is imperative to ensure a favorable therapeutic profile. This data-driven approach is the cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.

References

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of medicinal chemistry, 57(10), 4213–4238. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications. [Link]

  • ChEMBL. (n.d.). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. EMBL-EBI. [Link]

  • Miknyoczki, S. J., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Fawcett, H., et al. (2020). The Discovery of 7‑Methyl-2-[(7-methyl[1][3]triazolo[1,5‑a]pyridin-6-yl)amino]-9-(tetrahydro‑2H‑pyran-4-yl)-7,9-dihydro‑8H‑purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Figshare. [Link]

  • Fawcett, H., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. [Link]

  • Fawcett, H., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of medicinal chemistry, 63(7), 3461–3471. [Link]

  • Khan, A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Chemistry, 12. [Link]

  • Lee, J., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • de Souza, A. C. B., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 14(11), 1159. [Link]

  • Gaponova, O. V., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1557. [Link]

  • Lee, J., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS medicinal chemistry letters, 11(4), 488–494. [Link]

  • He, J., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5001. [Link]

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 2-(4-Fluorophenyl)-triazolo[1,5-A]pyridin-6-amine

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to enhance the reproducibility of biological assays involving 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine and its analogs. Moving beyond a simple recitation of protocols, we will explore the causal factors behind experimental variability and establish a robust system for generating reliable, comparable, and trustworthy data.

The Scientific Context: Understanding 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

Before delving into assay specifics, understanding the compound's mechanism is paramount. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key feature in a class of potent kinase inhibitors. Specifically, related compounds have been extensively evaluated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5][6][7] Inhibition of this pathway is critical in cancer immunotherapy and anti-fibrotic research.[4][5]

This mechanistic insight immediately informs our experimental design. Our goal is not just to measure an effect, but to reproducibly quantify the inhibition of a specific kinase and its downstream cellular consequences. This requires a multi-tiered approach, from direct biochemical assays to more complex cell-based systems.

The Preclinical Reproducibility Challenge: A Systemic Issue

The "reproducibility crisis" in preclinical research is a well-documented challenge, with studies from academic and industry labs alike showing that a significant portion of published findings cannot be replicated.[2][3][8] This issue is particularly damaging in drug development, where flawed preclinical data can lead to wasted resources and the unjust termination or advancement of drug candidates.[3][8]

The causes are multifaceted and include a lack of detailed reporting in original papers, failure to validate key reagents, and inadequate study design and data analysis.[1][2][8] This guide is designed to proactively address these failure points.

Gcluster_causesCausalitycluster_consequencesImpactCrisisReproducibility Crisisin Preclinical ResearchCausesContributing FactorsCrisis->CausesConsequencesNegative OutcomesCrisis->ConsequencesReagentsPoor Reagent ValidationCauses->ReagentsProtocolsInadequate ProtocolsCauses->ProtocolsReportingSelective / Incomplete ReportingCauses->ReportingAnalysisFlawed Data AnalysisCauses->AnalysisWasteWasted Resources(Time & Money)Consequences->WasteDecisionsPoor Go/No-Go DecisionsConsequences->DecisionsTranslationFailure in Clinical TranslationConsequences->Translation

Caption: Key drivers and consequences of the preclinical reproducibility crisis.

Core Pillars of Reproducible Assay Design

To combat variability, we must establish a self-validating experimental system. This is built on three pillars: Reagent Integrity, Protocol Standardization, and Data Objectivity.

Pillar 1: Reagent & System Integrity

The adage "garbage in, garbage out" is acutely true in cell-based assays. Your results can only be as reliable as your starting materials.

  • Compound Management:

    • Identity & Purity: Always source compounds with a Certificate of Analysis (CoA) confirming identity (e.g., via NMR, MS) and purity (e.g., via HPLC). An unknown impurity could be more potent than your test article.

    • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.[9] Aliquot into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles, which can cause compound precipitation or degradation.

  • The Cell as a Reagent: Treat your cells with the same rigor as any chemical reagent.[10]

    • Authentication: Use STR (Short Tandem Repeat) profiling to confirm the identity of your human cell lines. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[8]

    • Mycoplasma Testing: Routinely test all cultures for mycoplasma contamination. These bacteria can alter cell metabolism, proliferation, and signaling, rendering your results meaningless.

    • Passage Number: Record and control the passage number. Cells can undergo phenotypic drift at high passages, altering their response to stimuli.[10] Establish a "passage window" for all experiments.

    • Growth Phase: Only use cells in the logarithmic (log) growth phase for experiments. Cells in lag or plateau phases will respond differently.[11]

Pillar 2: Rigorous Protocol Standardization

Minor, undocumented deviations in protocol are a primary driver of inter-lab and even intra-lab variability.

  • Standard Operating Procedures (SOPs): Create a detailed, version-controlled SOP for every assay. This document should explicitly state:

    • Cell seeding density and vessel type.

    • Incubation times and conditions (temperature, CO₂, humidity).

    • Reagent concentrations, volumes, and addition order.

    • Instrument settings (e.g., luminometer integration time, plate reader wavelengths).

  • Minimizing Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which changes reagent concentrations.[11] A best practice is to fill all outer wells with sterile water or PBS and only use the inner 60 wells for experimental conditions.

  • Automation: Where possible, use automated liquid handlers for dispensing cells and reagents. This minimizes human error in pipetting and timing, improving well-to-well consistency.

Pillar 3: Objective Data Analysis & Reporting

How data is analyzed and reported is as crucial as how it is generated.

  • Curve Fitting: For dose-response experiments to determine IC₅₀ values, use a standardized, non-linear regression model (e.g., four-parameter logistic curve). Define constraints for top, bottom, and slope to ensure consistent analysis.

  • Normalization: Clearly define your controls. Data should typically be normalized to a "0% effect" (vehicle control, e.g., DMSO) and a "100% effect" (positive control or maximal inhibition).

  • Transparency: Report all experimental details necessary for another scientist to replicate the work. This includes not just the protocol but also the cell line source, passage number, and specific lot numbers of critical reagents like serum.

Comparative Analysis of Key Assay Formats

For a kinase inhibitor like 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine, a tiered assay approach provides the most comprehensive and reproducible data.

Assay Type Principle Key Reproducibility Challenges Best Practices for High Reproducibility
Biochemical Kinase Assay Measures direct inhibition of purified ALK5 enzyme activity, often by quantifying substrate phosphorylation.Enzyme activity is sensitive to buffer pH, ionic strength, and ATP concentration. Batch-to-batch variability of recombinant enzyme.Use a well-validated, high-purity recombinant kinase. Standardize ATP concentration at or near the Km for the enzyme to ensure comparability.[12] Radiometric assays are the gold standard for their direct measurement.[13]
Cellular Reporter Assay (e.g., 3TP-Luc) Measures the activity of the Smad signaling pathway downstream of ALK5 using a luciferase reporter gene.[4][6]Transient transfection efficiency can be highly variable. Stable cell lines can lose expression over time. Cell health and density dramatically affect signal.Develop a stable, single-cell-cloned reporter cell line. Qualify the cell bank and use low-passage cells for experiments. Precisely control cell seeding density.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active, viable cells after compound treatment.Signal is highly dependent on cell number and metabolic state. Assay timing is critical.Perform a cell titration experiment to determine the linear range of the assay for your specific cell line. Ensure consistent incubation times.
Target Engagement Assay (e.g., Western Blot for p-Smad) Measures the phosphorylation of Smad2/3, the direct substrates of ALK5, in treated cells.Semi-quantitative at best. High variability from antibody lots, transfer efficiency, and loading amounts.Use validated primary antibodies. Normalize p-Smad signal to total Smad and a loading control (e.g., GAPDH). Run technical replicates.

Gold-Standard Protocol: ALK5 Inhibition via 3TP-Luciferase Reporter Assay

This protocol provides a self-validating workflow for measuring the cellular potency of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine.

Objective: To determine the IC₅₀ of the test compound against TGF-β-induced Smad signaling in a stable reporter cell line.

Materials:

  • HaCaT-3TP-Luc stable cell line (Authenticated, Mycoplasma-free, low passage)

  • DMEM with 10% FBS and appropriate selection antibiotic

  • Test Compound (TC), 10 mM in DMSO

  • Positive Control (e.g., SB-431542), 10 mM in DMSO

  • Recombinant Human TGF-β1

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

Experimental Workflow:

Gcluster_workflow3TP-Luciferase Assay WorkflowseedDay 1: Seed Cells(20,000 cells/well)starveDay 2 (AM): Serum Starve(Switch to 0.5% FBS media)seed->starvetreatDay 2 (PM): Pre-treat(Add compound dilutions)starve->treatstimulateDay 2 (PM+1hr):Stimulate with TGF-β1treat->stimulatelyseDay 3: Lyse & Read(Add luciferase reagent,read on luminometer)stimulate->lyse

Caption: Step-by-step timeline for the 3TP-Luciferase reporter assay.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Causality: Uniform cell number is critical for a consistent signal window.

    • Trypsinize and count a log-phase culture of HaCaT-3TP-Luc cells.

    • Seed 20,000 cells in 100 µL of complete medium into the inner 60 wells of a 96-well plate. Add 100 µL sterile PBS to peripheral wells.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Serum Starvation & Treatment (Day 2):

    • Causality: Starvation reduces basal signaling, increasing the assay's signal-to-background ratio. Pre-treatment ensures the inhibitor is engaged with the target before stimulation.

    • Prepare an 11-point, 3-fold serial dilution of the Test Compound and Positive Control in serum-free media. Include a vehicle-only (0.5% DMSO) control.

    • Gently remove media from cells and replace with 80 µL of starvation media (DMEM + 0.5% FBS). Incubate for 4 hours.

    • Add 20 µL of compound dilutions to the appropriate wells. Incubate for 1 hour.

  • Stimulation (Day 2):

    • Causality: A consistent, sub-maximal (EC₈₀) concentration of TGF-β ensures the assay is sensitive to inhibition.

    • Prepare a stock of TGF-β1 in starvation media at a concentration 5X the pre-determined EC₈₀ (e.g., 5 ng/mL for a final concentration of 1 ng/mL).

    • Add 25 µL of the TGF-β1 stock to all wells except for the "unstimulated" controls.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Lysis and Data Acquisition (Day 3):

    • Causality: Allowing the plate to equilibrate to room temperature ensures optimal and consistent enzyme kinetics for the luciferase reaction.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 5 minutes on an orbital shaker to ensure complete lysis.

    • Read luminescence on a plate reader with a 500-1000 ms integration time.

  • Data Analysis:

    • Define controls: Unstimulated wells = 100% inhibition; Stimulated vehicle-only wells = 0% inhibition.

    • Calculate "% Inhibition" for each well.

    • Plot "% Inhibition" vs. log[Concentration] and fit with a 4-parameter logistic equation to determine the IC₅₀.

By following this rigorous, causality-driven protocol, the resulting data will be robust, reproducible, and provide a reliable measure of the cellular activity of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine.

References

  • Errington, T. M., et al. (2021). Challenges for assessing replicability in preclinical cancer biology. eLife. [Link]

  • Public Health England. (n.d.). Reproducibility in pre-clinical life science research. Culture Collections. [Link]

  • Klüter, S., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • LucidQuest. (2022). Replication/ reproducibility crisis in preclinical studies. Is the end “in sight”?[Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]

  • Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. Current Protocols. [Link]

  • The Jackson Laboratory. (2024). Fostering Replicability in Preclinical Research. [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. [Link]

  • Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. [Link]

  • EMBL-EBI. (n.d.). Document: Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl).... [Link]

Safety Operating Guide

Comprehensive Handling and Disposal Guide: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex fluorinated heterocycles to improve metabolic stability and target affinity—such as the development of ALK5, JAK2, and RORγt inhibitors [1]—laboratory safety protocols must evolve. 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine presents unique operational challenges. It combines a biologically active nitrogen-rich triazolopyridine core with a highly stable fluorinated phenyl ring.

This guide provides application scientists and EHS (Environmental Health and Safety) professionals with the mechanistic rationale, operational SOPs, and EPA-aligned disposal protocols required to manage this compound safely and compliantly.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand the causality behind its chemical behavior. The molecule's hazards are driven by two distinct structural features:

  • The Triazolopyridine & Amine Core: The primary amine and fused heterocyclic nitrogen atoms can interact with biological nucleophiles and disrupt lipid bilayers, leading to localized irritation. Based on structural analogs, it is classified as a skin and eye irritant, and a respiratory tract irritant upon inhalation of dust [2].

  • The Fluorophenyl Moiety: The carbon-fluorine (C-F) bond is exceptionally strong (~450 kJ/mol). While this provides metabolic stability in vivo, it makes environmental degradation and thermal destruction highly complex. Improper incineration can lead to the release of toxic Hydrogen Fluoride (HF) gas and fluorinated Products of Incomplete Combustion (PICs) [3].

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / ClassificationMechanistic Rationale
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335)Amine basicity and heterocyclic lipophilicity cause localized tissue irritation and membrane disruption [2].
Combustion Byproducts CO, CO₂, NOₓ, HF Nitrogen-rich core yields NOₓ; the fluorinated ring yields highly corrosive and toxic Hydrogen Fluoride (HF) gas upon thermal breakdown.
Environmental Hazard Aquatic Toxicity (Chronic)Fluorinated heterocycles often resist biodegradation, persisting in aquatic ecosystems if discharged into standard wastewater.

Standard Operating Procedure: Safe Handling

Every protocol must be a self-validating system. By engineering the workspace correctly, the reliance on user perfection is minimized.

Table 2: Operational PPE & Engineering Controls
Control TierRequirementImplementation Logic
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodFace velocity must be maintained at 80–100 fpm to prevent inhalation of airborne particulates (STOT SE 3 mitigation).
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Heterocyclic amines can permeate single-layer gloves over time. Double gloving ensures a fail-safe barrier.
Eye Protection Snug-fitting Safety GogglesPrevents micro-particulate ingress which causes severe eye irritation (H319).
Decontamination 10% Bleach followed by Soap & WaterOxidative breakdown of the amine core, followed by surfactant removal of the lipophilic residue.

Disposal & Waste Management Protocols

The disposal of fluorinated organic compounds is under intense regulatory scrutiny. While a single-fluorinated molecule is not a polymeric "forever chemical" (PFAS), the physical chemistry required to safely destroy it is identical. According to the EPA's 2024 Interim Guidance on the Destruction of Fluorinated Materials, standard municipal or low-temperature incineration is insufficient and dangerous [3].

The Chemical Physics of Destruction

Standard incinerators operate at ~600°C–800°C. At these temperatures, the C-F bond may not fully cleave, resulting in the synthesis of highly toxic PICs, such as tetrafluoromethane (CF₄) or fluorinated benzenes.

To achieve a >99.99% Destruction and Removal Efficiency (DRE), the waste must be subjected to High-Temperature Incineration (HTI) at >1000°C (>1832°F) [4]. At this temperature, the molecule is completely mineralized into CO₂, H₂O, NOₓ, and HF. The highly corrosive HF gas must then be immediately neutralized in a wet scrubber system using calcium hydroxide (Ca(OH)₂) to precipitate inert, solid calcium fluoride (CaF₂).

Step-by-Step Disposal Workflow
  • Source Segregation:

    • Place all solid waste, contaminated consumables (tips, tubes), and liquid solutions into a designated "Halogenated Organic Waste" container.

    • Critical Rule:DO NOT mix with strong acids, bases, or azides. The triazolopyridine core can undergo unpredictable reactions with strong oxidizers.

  • Labeling:

    • Affix a hazardous waste label explicitly stating: "Contains Fluorinated Heterocyclic Amines. Requires High-Temperature Incineration (>1000°C) with Acid Gas Scrubbing."

  • Storage:

    • Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area. Keep tightly sealed to prevent amine oxidation or moisture ingress.

  • TSDF Handoff:

    • Transfer the waste manifest to an EPA-permitted Resource Conservation and Recovery Act (RCRA) Treatment, Storage, and Disposal Facility (TSDF) that specifically advertises HTI capabilities with wet scrubbers for halogenated waste [4].

Waste Routing & Destruction Mechanism

G W Laboratory Waste: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine C Halogenated Waste Container (Strict Segregation) W->C T RCRA Permitted TSDF (Waste Manifest & Transport) C->T I High-Temperature Incinerator (>1000°C / >1832°F) T->I S Wet Scrubber Unit (Ca(OH)2 Injection for HF) I->S O1 Solid Waste: Inert Calcium Fluoride (CaF2) S->O1 Precipitation O2 Clean Flue Gas (EPA Method 26A Compliant) S->O2 Exhaust

Workflow for the segregation and high-temperature thermal destruction of fluorinated organic waste.

Emergency Spill Response Protocol

In the event of a localized spill, rapid containment is necessary to prevent aerosolization and surface contamination.

  • Evacuate and Assess: Instruct personnel to step back. Assess if the spill is dry powder or in solution (e.g., dissolved in DMSO).

  • Don Emergency PPE: Ensure N95 or P100 particulate respirator, safety goggles, and double nitrile gloves are worn.

  • Containment (Dry Spill):

    • Do not use a water jet or dry sweeping, which will aerosolize the irritating powder.

    • Gently cover the powder with damp paper towels or a commercial anti-static spill pad.

  • Containment (Liquid Spill):

    • Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).

  • Collection: Use non-sparking, anti-static tools to scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by water. Place all cleanup materials into the Halogenated Organic Waste stream.

References

  • Jin, C. H., et al. "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent." PubMed (NIH). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov. Available at:[Link]

  • Veolia North America. "PFAS Destruction Testing at Veolia's Port Arthur Incinerator." Veolia. Available at:[Link]

Personal protective equipment for handling 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

A Researcher's Guide to the Safe Handling of 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine

As a novel compound at the forefront of research, 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine presents both significant opportunities and the responsibility of ensuring the utmost safety in its handling. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices. Our approach is grounded in a deep understanding of the compound's structural motifs—a fluorinated aromatic ring, a triazolopyridine core, and an amino group—to proactively address potential hazards.

Understanding the Risks: A Proactive Stance

While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, its chemical structure allows for an expert assessment of its potential hazards by comparing it to similar compounds. The aminopyridine substructure suggests potential toxicity and irritant properties.[1][2][3][4][5] The presence of a fluorophenyl group necessitates careful handling to avoid the risks associated with halogenated organic compounds. As this compound is likely a solid, powdered active pharmaceutical ingredient (API), the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[6][7]

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[8][9]

  • Unknown Long-term Effects: As a research chemical, the chronic toxicological properties are likely not fully characterized. A cautious approach is therefore mandatory.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a robust barrier against exposure. The following table outlines the minimum required PPE for handling 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation.[2][6]
Eye and Face Protection Chemical Safety Goggles and a Face ShieldSafety goggles provide a seal around the eyes to protect against dust particles.[1] A face shield offers an additional barrier for the entire face from splashes or airborne particles.[3]
Body Protection Chemical-resistant Lab Coat or Disposable CoverallsProtects skin and personal clothing from contamination.[2][6]
Respiratory Protection N95-rated Dust Mask (minimum) or a Half-mask Respirator with P100 filtersEssential for preventing the inhalation of fine powder.[4] The choice depends on the scale of work and potential for dust generation.
Foot Protection Closed-toe Shoes (Safety shoes recommended)Protects feet from spills and falling objects.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Safety Checklist
  • Designated Work Area: All handling of the solid compound should occur within a certified chemical fume hood or a glove box to contain any airborne particles.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Spill Kit: A chemical spill kit appropriate for solid APIs should be available in the laboratory. This should include absorbent materials, waste bags, and the necessary PPE for cleanup.

  • Review Procedures: Before starting any work, review this guide and any internal Standard Operating Procedures (SOPs).

Workflow for Handling the Solid Compound

The following diagram illustrates the recommended workflow for safely handling 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridin-6-amine.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep1Don PPEprep2Prepare Fume Hood/Glove Boxprep1->prep2prep3Assemble Equipmentprep2->prep3handle1Weigh Compoundprep3->handle1Begin Experimenthandle2Prepare Solutionhandle1->handle2handle3Cap and Sealhandle2->handle3clean1Decontaminate Surfaceshandle3->clean1Conclude Experimentclean2Segregate Wasteclean1->clean2clean3Doff PPEclean2->clean3exitexitclean3->exitExit Lab

Caption: A typical experimental workflow for handling the target compound.

Detailed Step-by-Step Handling Protocol
  • PPE Donning: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers (if used), inner gloves, lab coat/coveralls, outer gloves, respiratory protection, and finally, eye and face protection.

  • Containment: Perform all manipulations of the solid compound, including weighing and transfer, within a fume hood or glove box to minimize the risk of inhalation.[10]

  • Minimize Dust: Handle the compound gently to avoid creating dust. Use appropriate tools, such as spatulas, for transfers.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol or as determined by compound solubility and stability) followed by a cleaning agent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, lab coat/coveralls, goggles, respiratory protection, and finally, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[2]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental protection.

Waste StreamDisposal ProcedureRationale
Solid Waste Collect all contaminated solid waste (e.g., weighing paper, used gloves, disposable lab coats) in a dedicated, labeled, and sealed hazardous waste container.Prevents the release of the compound into the environment and ensures it is handled by trained waste management professionals.
Liquid Waste Collect all solutions containing the compound in a labeled hazardous waste container for halogenated organic compounds.Fluorinated organic compounds require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[11][12]
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.Prevents physical injury and chemical exposure.

Do not dispose of this chemical or its contaminated materials down the drain.[5][13] All waste must be handled in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Gcluster_exposurePersonnel Exposurecluster_spillSpill ResponsespillSpill or Exposure OccursAlert personnel in the immediate area.skinSkin ContactRemove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes.spill:f0->skinExposureeyeEye ContactImmediately flush eyes with water for at least 15 minutes at an eyewash station.spill:f0->eyeExposureinhalationInhalationMove to fresh air. Seek immediate medical attention.spill:f0->inhalationExposurespill_smallSmall SpillUse spill kit to absorb and collect material. Place in a sealed container for disposal.spill:f0->spill_smallSpillspill_largeLarge SpillEvacuate the area. Alert emergency responders.spill:f0->spill_largeSpillmedicalObtain Medical Evaluationskin->medicalSeek Medical Attentioneye->medicalSeek Medical Attentioninhalation->medicalSeek Medical Attention

Caption: Emergency response flowchart for spills and personnel exposure.

References

  • 4-Aminopyridine - Synquest Labs. (n.d.).
  • 3- Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 2-Aminopyridine - Apollo Scientific. (n.d.).
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety D
  • Handling APIs Advanced Containment System Options For Pharmaceutical Processes-7-2. (n.d.). Scribd.
  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.).
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology.
  • API Handling Hazards. (n.d.). 3M.
  • MATERIAL SAFETY DATA SHEET. (2011, August 29). J. T. Baker.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • SAFETY DATA SHEET. (2018, August 7). Spectrum Chemical.
  • SAFETY DATA SHEET. (2008, February 11). Fisher Scientific.
  • Safety Data Sheet. (2021, March 15). Merck Millipore.
  • Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.

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